RH 795
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C26H39Br2N3O2 |
|---|---|
Peso molecular |
585.4 g/mol |
Nombre IUPAC |
[3-[4-[(1E,3E)-4-[4-(diethylamino)phenyl]buta-1,3-dienyl]pyridin-1-ium-1-yl]-2-hydroxypropyl]-(2-hydroxyethyl)-dimethylazanium dibromide |
InChI |
InChI=1S/C26H39N3O2.2BrH/c1-5-28(6-2)25-13-11-23(12-14-25)9-7-8-10-24-15-17-27(18-16-24)21-26(31)22-29(3,4)19-20-30;;/h7-18,26,30-31H,5-6,19-22H2,1-4H3;2*1H/q+2;;/p-2 |
Clave InChI |
GUONZJTUJVLVJD-UHFFFAOYSA-L |
Origen del producto |
United States |
Foundational & Exploratory
RH 795: An In-Depth Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
RH 795 is a lipophilic, styryl voltage-sensitive dye (VSD) extensively utilized in neuroscience research for the real-time optical imaging of neuronal activity. As a fast-response potentiometric probe, it partitions into the outer leaflet of the plasma membrane of neurons and other excitable cells. Changes in the transmembrane electrical potential induce a shift in the dye's electronic structure, leading to alterations in its fluorescence emission. This property allows for the direct visualization of dynamic changes in membrane potential, such as action potentials and synaptic potentials, with high temporal and spatial resolution. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, key performance characteristics, detailed experimental protocols for its application, and a summary of its advantages and limitations.
Core Mechanism of Action: Electrochromism
The voltage-sensing capability of this compound is based on an electrochromic mechanism. The dye molecule possesses a chromophore with a delocalized electron system, creating a significant dipole moment. When embedded in the neuronal membrane, this chromophore aligns itself with the strong electric field across the lipid bilayer.
A change in the transmembrane potential alters the strength of this electric field. This, in turn, interacts with the ground and excited state energy levels of the dye's electrons. A depolarization of the membrane, for instance, reduces the electric field, causing a spectral shift in the dye's absorption and emission spectra. This results in a change in the intensity of the fluorescence detected at a specific wavelength, providing an optical readout of the change in membrane potential. The response of these dyes to voltage changes is exceptionally fast, occurring on a sub-millisecond timescale.[1][2]
Caption: Mechanism of this compound Voltage Sensing.
Quantitative Performance Characteristics
The selection of a voltage-sensitive dye is critically dependent on its performance metrics. While specific quantitative data for this compound can be sparse in the literature, data from closely related styryl dyes and qualitative comparisons provide valuable insights into its capabilities.
| Parameter | Typical Value/Characteristic | Notes |
| Voltage Sensitivity | ~10% ΔF/F per 100 mV | This value is for the related dye di-4-ANEPPS and is a good estimate for styryl dyes. The actual sensitivity can vary depending on the preparation and imaging conditions. |
| Temporal Resolution | < 10 µs | Organic voltage-sensitive dyes are known for their extremely fast response times, enabling the tracking of individual action potentials.[1] |
| Phototoxicity | Low to moderate | This compound exhibits weaker and more slowly developing phototoxic effects compared to other dyes like Di-4-ANEPPS, making it more suitable for long-term imaging experiments.[3][4] |
| Bleaching | Slow | The rate of photobleaching for this compound is slower than that of Di-4-ANEPPS, further contributing to its utility in prolonged imaging sessions.[4] |
| Signal-to-Noise Ratio | Sufficient for single-trial measurements | While Di-4-ANEPPS may offer a higher signal quality for recording very small neuronal signals, this compound provides an adequate signal-to-noise ratio for many applications and is less dependent on excitation light strength.[3][4] |
Experimental Protocols
In Vivo Cortical Imaging
This protocol outlines the general steps for in vivo imaging of cortical activity in rodents using this compound.
1. Animal Preparation and Surgery:
-
Anesthetize the animal using a suitable anesthetic agent (e.g., isoflurane).
-
Secure the animal in a stereotaxic frame.
-
Perform a craniotomy over the cortical region of interest, carefully removing the skull while keeping the dura mater intact.
-
Construct a well around the craniotomy using dental acrylic to contain the dye solution.
2. Dye Preparation and Staining:
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
Dilute the stock solution in artificial cerebrospinal fluid (aCSF) to a final concentration of 0.1-1 mg/mL.
-
Apply the this compound solution to the exposed dura mater within the well.
-
Allow the dye to incubate for 60-120 minutes. The staining time may need to be optimized for different preparations.
-
After incubation, wash the cortical surface thoroughly with fresh aCSF to remove unbound dye.
3. Imaging:
-
Use a suitable fluorescence microscopy setup, such as a tandem-lens epifluorescence microscope or a two-photon microscope.
-
Excite the dye using a wavelength of approximately 530 nm.
-
Collect the emitted fluorescence using a long-pass filter (e.g., >610 nm).
-
Acquire images at a high frame rate (e.g., 100-500 Hz) to capture the dynamics of neuronal activity.
Caption: Workflow for In Vivo Cortical Imaging with this compound.
Acute Brain Slice Imaging
This protocol provides a general guideline for staining and imaging acute brain slices with this compound.
1. Brain Slice Preparation:
-
Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated slicing solution.
-
Rapidly dissect the brain and prepare acute slices (200-400 µm thick) of the desired region using a vibratome in ice-cold, oxygenated slicing solution.
-
Transfer the slices to a holding chamber containing oxygenated aCSF and allow them to recover for at least 1 hour at room temperature.
2. Dye Staining:
-
Prepare a staining solution of this compound in aCSF. The optimal concentration may need to be determined empirically but is typically in the range of 0.02-0.2 mg/mL.
-
Incubate the brain slices in the this compound solution for 20-40 minutes at room temperature, protected from light.
-
After incubation, transfer the slices to a fresh aCSF solution to wash off excess dye.
3. Imaging:
-
Transfer a stained slice to a recording chamber on the stage of an upright fluorescence microscope.
-
Continuously perfuse the slice with oxygenated aCSF.
-
Excite the dye and collect the emitted fluorescence using appropriate filters as described for in vivo imaging.
-
Stimulate the slice electrically or with pharmacological agents to evoke neuronal activity and record the corresponding changes in fluorescence.
Caption: Workflow for Acute Brain Slice Imaging with this compound.
Advantages and Limitations
Advantages:
-
High Temporal Resolution: this compound allows for the detection of rapid changes in membrane potential, including individual action potentials.[1]
-
Suitability for Long-Term Imaging: Its relatively low phototoxicity and slow bleaching rate make it a good choice for experiments that require prolonged or repeated imaging sessions.[3][4]
-
Broad Staining: this compound stains all cell membranes, providing a global view of population-level neuronal activity.
-
No Genetic Modification Required: As a chemical dye, it does not require genetic manipulation of the experimental animal, making it applicable to a wide range of species and model systems.
Limitations:
-
Lack of Cell-Type Specificity: this compound stains all neuronal and glial elements, which can make it challenging to attribute signals to specific cell types.
-
Signal Source Ambiguity: The recorded signal is an aggregate of the membrane potential changes from all stained cells within the imaging volume, which can complicate the interpretation of the signal's origin.
-
Potential for Pharmacological Effects: Although generally considered to have minimal pharmacological effects at working concentrations, it is always advisable to perform control experiments to rule out any dye-induced alterations in neuronal physiology.
-
Invasiveness for In Vivo Applications: In vivo imaging with this compound requires a craniotomy, which is an invasive surgical procedure.
Conclusion
This compound remains a valuable tool in the neuroscientist's toolkit for functional imaging of neuronal populations. Its fast response time and suitability for long-term imaging make it a powerful probe for investigating the dynamics of neural circuits in both in vivo and in vitro preparations. While it lacks the cell-type specificity of genetically encoded voltage indicators, its ease of use and broad applicability ensure its continued relevance in neuroscience research. Careful consideration of its performance characteristics and adherence to optimized experimental protocols will enable researchers to leverage the full potential of this versatile voltage-sensitive dye.
References
- 1. Voltage-sensitive dye - Scholarpedia [scholarpedia.org]
- 2. Imaging Spontaneous Neuronal Activity with Voltage-Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of two voltage-sensitive dyes and their suitability for long-term imaging of neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Two Voltage-Sensitive Dyes and Their Suitability for Long-Term Imaging of Neuronal Activity | PLOS One [journals.plos.org]
An In-Depth Technical Guide to RH 795: Spectral Properties and Applications in Neuroscience
For Researchers, Scientists, and Drug Development Professionals
Introduction
RH 795 is a lipophilic styryl dye belonging to the class of fast-response voltage-sensitive dyes (VSDs). These dyes are invaluable tools in neuroscience and cell biology for monitoring changes in membrane potential with high temporal resolution. This compound intercalates into the outer leaflet of the cell membrane and exhibits changes in its fluorescence properties in response to fluctuations in the transmembrane electrical field. This allows for the optical recording of neuronal activity, including action potentials and synaptic events, from individual neurons and entire neuronal populations. This technical guide provides a comprehensive overview of the spectral properties, characteristics, and experimental considerations for the effective use of this compound.
Core Spectral and Photophysical Properties
The spectral characteristics of this compound are highly dependent on its environment. In organic solvents like methanol, the dye exhibits a distinct absorption and emission profile that undergoes a blue shift upon incorporation into the lipid bilayer of a cell membrane. This shift is a critical consideration for designing imaging experiments.
| Property | Value (in Methanol) | Value (in Cell Membrane) | Notes |
| Excitation Maximum (λex) | ~530 nm[1][2] | ~510 nm (estimated) | A blue shift of approximately 20 nm is typical for styryl dyes upon membrane binding[1][2]. An alternative source suggests an excitation maximum of 486 nm, which may represent the membrane-bound state[3]. |
| Emission Maximum (λem) | ~712 nm[1][2][4] | ~632 nm (estimated) | A significant blue shift of up to 80 nm is observed upon membrane incorporation[1][2]. An alternative source suggests an emission maximum of 689 nm[3]. |
| Molar Extinction Coefficient (ε) | 58,000 M⁻¹cm⁻¹[2] | Not Reported | This value is for the dye in methanol and may differ in a lipid environment. |
| Quantum Yield (Φ) | Not Reported | Not Reported | The quantum yield for this compound is not readily available in the literature. For styryl dyes in general, fluorescence intensity increases significantly upon binding to membranes[5][6][7][8]. |
| Fluorescence Lifetime (τ) | Not Reported | Not Reported | The fluorescence lifetime for this compound is not readily available in the literature. Styryl dyes are known to have lifetimes in the nanosecond range[9]. |
| Molecular Weight | 585.42 g/mol [1][3][10] | - | |
| Solubility | Water, DMSO, DMF[1][3] | - |
Mechanism of Voltage Sensitivity
This compound operates via an electrochromic mechanism. The dye molecule contains a chromophore with a large dipole moment. When embedded in the cell membrane, the electric field across the membrane influences the electronic ground and excited states of the chromophore. Changes in membrane potential alter this electric field, causing a shift in the absorption and emission spectra of the dye. This spectral shift results in a change in fluorescence intensity at a given excitation and emission wavelength, providing an optical readout of voltage changes.
Mechanism of this compound Voltage Sensitivity
Experimental Protocols
The following protocols provide a general framework for using this compound to stain and image neuronal preparations. Optimization of dye concentration, incubation time, and imaging parameters is crucial for achieving a good signal-to-noise ratio while minimizing phototoxicity.
Staining Cultured Neurons
-
Prepare Staining Solution:
-
Prepare a stock solution of this compound in DMSO or water at a concentration of 1-10 mg/mL.
-
Dilute the stock solution in an appropriate physiological saline (e.g., Hanks' Balanced Salt Solution or artificial cerebrospinal fluid) to a final working concentration. A typical starting concentration is in the range of 0.05-0.2 mM[11].
-
-
Staining Procedure:
-
Remove the culture medium from the neuronal culture.
-
Gently wash the cells once with the physiological saline.
-
Incubate the cells with the this compound staining solution. Incubation times can range from 30 to 60 minutes at room temperature or 37°C[11].
-
After incubation, wash the cells 2-3 times with the physiological saline to remove excess dye.
-
-
Imaging:
Staining Brain Slices
-
Prepare Staining Solution:
-
Prepare a stock solution of this compound as described for cultured neurons.
-
Dilute the stock solution in oxygenated artificial cerebrospinal fluid (aCSF) to a final concentration of approximately 1 mM[13].
-
-
Staining Procedure:
-
Incubate the brain slice in the staining solution for 30-60 minutes at room temperature. Ensure continuous oxygenation of the aCSF.
-
-
Imaging:
-
Transfer the stained slice to a recording chamber perfused with oxygenated aCSF.
-
Image the slice using a fluorescence microscope with appropriate filters and minimal excitation light.
-
In Vivo Imaging
-
Dye Application: For in vivo applications, this compound can be applied topically to the exposed cortex or administered intravenously[14]. The optimal concentration and delivery method will depend on the animal model and experimental goals.
-
Imaging Setup: Two-photon microscopy is often preferred for in vivo imaging to reduce scattering and improve tissue penetration[15][16][17][18][19].
General Experimental Workflow for this compound
Important Considerations and Characteristics
-
Phototoxicity and Photobleaching: Like many fluorescent dyes, this compound is susceptible to phototoxicity and photobleaching, especially with high excitation light intensities and long exposure times. It is crucial to use the minimum necessary light exposure to maintain cell health and signal integrity. This compound has been reported to have weaker phototoxic effects and slower bleaching compared to some other voltage-sensitive dyes like Di-4-ANEPPS, making it more suitable for long-term experiments[6][11][12].
-
Signal-to-Noise Ratio (SNR): The signal-to-noise ratio of this compound imaging is influenced by dye concentration and excitation light intensity[13]. Interestingly, for this compound, the SNR was found to be independent of excitation light strength in one study, which can be advantageous for low-light imaging[6][11][12].
-
Physiological Effects: A notable advantage of this compound over some other styryl dyes, such as RH 414, is that it does not cause arterial constriction during in vivo cortex staining[1][2]. It has been reported to have negligible side effects in vitro in hippocampal slices and in vivo in cat and monkey visual cortices[3].
-
Applications: this compound is primarily used for functional imaging of neurons to study:
-
Action potential propagation.
-
Synaptic transmission and plasticity.
-
Network-level neuronal activity and oscillations.
-
Spreading depression[3].
-
Conclusion
This compound is a valuable tool for researchers investigating the electrical activity of neurons. Its fast response time, relatively low phototoxicity, and minimal physiological side effects make it a suitable probe for a variety of in vitro and in vivo applications. However, the lack of readily available data on its quantum yield and fluorescence lifetime highlights the need for further characterization of this dye. By carefully optimizing staining and imaging protocols, researchers can leverage the capabilities of this compound to gain significant insights into the dynamic processes of the nervous system.
References
- 1. biotium.com [biotium.com]
- 2. biotium.com [biotium.com]
- 3. abpbio.com [abpbio.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. Biophysical Characterization of Styryl Dye-Membrane Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biophysical characterization of styryl dye-membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Comparison of Two Voltage-Sensitive Dyes and Their Suitability for Long-Term Imaging of Neuronal Activity | PLOS One [journals.plos.org]
- 12. Comparison of two voltage-sensitive dyes and their suitability for long-term imaging of neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Imaging activity of neuronal populations with new long-wavelength voltage-sensitive dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Optimization of Near-Infrared Fluorescence Voltage-Sensitive Dye Imaging for Neuronal Activity Monitoring in the Rodent Brain [frontiersin.org]
- 15. Long-term in vivo two-photon imaging of the neuroinflammatory response to intracortical implants and micro-vessel disruptions in awake mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. In Vivo Imaging Facility | Rheumatology, Allergy & Immunology [medicine.yale.edu]
- 17. In Vivo Two-Photon Calcium Imaging of Hippocampal Neurons in Alzheimer Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Long-term in vivo two-photon imaging of the neuroinflammatory response to intracortical implants and micro-vessel disruptions in awake mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. In vivo two-photon calcium imaging of cortical neurons in neonatal mice - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Voltage-Sensitive Dye RH 795
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core principles, experimental protocols, and technical specifications of RH 795, a styryl voltage-sensitive dye (VSD). This compound is a powerful tool for monitoring real-time changes in membrane potential across neuronal populations, making it invaluable for research in neuroscience and drug development.
Core Principle: The Electrochromic Mechanism of this compound
This compound belongs to the family of "fast" voltage-sensitive dyes, which operate on an electrochromic mechanism, also known as the Stark effect.[1] These dyes are amphiphilic molecules that embed themselves in the outer leaflet of the cell membrane. The core of their function lies in a chromophore, a part of the molecule responsible for its color, which has an electron-rich donor and an electron-deficient acceptor region.[2]
Upon excitation with light, there is an intramolecular charge shift within the chromophore.[3] The strong electric field across the cell membrane interacts with the dye's dipole moment, altering the energy levels of its ground and excited states.[3][4] This interaction leads to a rapid, voltage-dependent shift in the dye's absorption and emission spectra.[1][4] Specifically, depolarization of the membrane causes a shift to shorter wavelengths (hypsochromic or blue shift), while hyperpolarization results in a shift to longer wavelengths (bathochromic or red shift).[4] By monitoring the fluorescence intensity at a fixed wavelength on the "wing" of the emission spectrum, these spectral shifts are detected as changes in fluorescence intensity (ΔF/F).[1]
The key advantages of this direct electrochromic mechanism are its incredibly fast response time, typically in the microsecond to millisecond range, and a linear relationship between the change in fluorescence and the change in membrane potential.[5] This allows for the faithful optical recording of rapid neuronal events like action potentials.
Quantitative Data
The performance of a voltage-sensitive dye is characterized by several key parameters. Below is a summary of the available quantitative data for this compound.
| Parameter | Value | Notes |
| Voltage Sensitivity (ΔF/F per 100 mV) | ~3% | This is an approximate value, as the precise sensitivity can vary depending on the specific preparation and experimental conditions. |
| Response Time | < 10 µs | As a "fast" VSD, this compound exhibits response times in the microsecond range, enabling the tracking of rapid neuronal firing.[5] |
| Excitation Maximum (Membrane Bound) | ~530 nm (blue-shifted from 530 nm in Methanol) | The exact in-membrane excitation peak can be blue-shifted by as much as 20 nm from its peak in methanol.[1] |
| Emission Maximum (Membrane Bound) | ~632 nm (blue-shifted from 712 nm in Methanol) | The in-membrane emission peak is significantly blue-shifted, by as much as 80 nm, compared to its emission in methanol.[1] |
| Phototoxicity | Weak and slowly developing | Compared to some other VSDs like Di-4-ANEPPS, this compound exhibits lower phototoxicity, making it more suitable for long-term imaging experiments.[6] |
| Bleaching | Slow | This compound shows relatively slow photobleaching, which is advantageous for extended recording periods.[6] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the electrochromic mechanism of this compound in response to changes in membrane potential.
Caption: Electrochromic shift of this compound due to membrane depolarization.
Experimental Workflow
The following diagram outlines a typical workflow for using this compound in a research setting, from initial preparation to final data analysis.
Caption: General experimental workflow for this compound imaging.
Experimental Protocols
Below are detailed methodologies for key experiments using this compound.
Staining Protocol for Brain Slices
This protocol is adapted for acute brain slice preparations.
-
Solution Preparation:
-
Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL.
-
Prepare artificial cerebrospinal fluid (aCSF) appropriate for your preparation.
-
The final staining solution is made by diluting the this compound stock solution in aCSF to a final concentration of 0.02-0.2 mg/mL. The optimal concentration should be determined empirically for each preparation.
-
-
Staining Procedure:
-
Prepare acute brain slices (e.g., 300-400 µm thick) using a vibratome in ice-cold, oxygenated aCSF.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Transfer the slices to a small chamber containing the this compound staining solution.
-
Incubate the slices for 20-30 minutes at room temperature. Ensure the solution is continuously oxygenated.
-
-
Washing:
-
After incubation, transfer the slices to a chamber with fresh, oxygenated aCSF to wash off excess dye.
-
Wash for at least 15-20 minutes, changing the aCSF bath once or twice during this period.
-
-
Imaging:
-
Transfer the stained slice to the recording chamber of an upright fluorescence microscope.
-
Continuously perfuse the slice with oxygenated aCSF.
-
Use an appropriate filter set for this compound (e.g., excitation ~520-540 nm, emission >610 nm).
-
Acquire fluorescence images using a high-speed camera (e.g., sCMOS or CCD).
-
In Vivo Cortical Imaging in Mice
This protocol outlines the general steps for in vivo imaging of the mouse cortex.
-
Surgical Preparation:
-
Anesthetize the mouse using an appropriate anesthetic regimen (e.g., isoflurane).
-
Perform a craniotomy over the cortical region of interest, carefully removing the dura mater.
-
-
Dye Application:
-
Prepare the this compound staining solution as described for brain slices (0.02-0.2 mg/mL in aCSF or saline).
-
Apply the staining solution directly to the exposed cortical surface. The volume will depend on the size of the craniotomy.
-
Allow the dye to incubate for 60-90 minutes. During this time, protect the cortex from drying and light.
-
-
Washing and Sealing:
-
After incubation, gently wash the cortical surface with fresh, sterile aCSF to remove unbound dye.
-
To reduce movement artifacts from respiration and heartbeat, cover the craniotomy with a layer of 1.5% agarose in aCSF and seal with a glass coverslip.
-
-
Imaging:
-
Mount the animal on the microscope stage.
-
Use an appropriate objective and filter set for this compound.
-
Record fluorescence changes in response to sensory stimuli or spontaneous activity. It is important to note that this compound does not cause the arterial constriction that can be observed with other dyes like RH 414.
-
Troubleshooting Common Issues
-
Low Signal-to-Noise Ratio:
-
Optimize the dye concentration and incubation time.
-
Ensure the excitation light source is stable and of appropriate intensity.
-
Check the health of the tissue preparation.
-
For this compound, the signal-to-noise ratio has been reported to be independent of excitation light strength, suggesting that increasing light intensity may not improve signal quality and could increase phototoxicity.[6]
-
-
Phototoxicity:
-
Minimize the duration and intensity of light exposure.
-
Use a camera with high quantum efficiency to reduce the required excitation light.
-
This compound is a good choice for long-term experiments due to its relatively low and slowly developing phototoxic effects.[6]
-
-
Movement Artifacts (In Vivo):
-
Ensure the head is securely fixed.
-
Covering the craniotomy with agarose and a coverslip can help stabilize the brain.
-
Use motion correction algorithms during post-processing.
-
This guide provides a comprehensive foundation for the application of this compound in neuroscience research. For specific experimental designs, further optimization of the provided protocols may be necessary.
References
- 1. In vivo Large-Scale Cortical Mapping Using Channelrhodopsin-2 Stimulation in Transgenic Mice Reveals Asymmetric and Reciprocal Relationships between Cortical Areas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brain Slice Staining and Preparation for Three-Dimensional Super-Resolution Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 3. Co-registration of mouse cortical structures between in vivo and ex vivo images using tangential sectioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Co-registration of mouse cortical structures between in vivo and ex vivo images using tangential sectioning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Brain Slice Staining and Preparation for Three-Dimensional Super-Resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Long-term, high-resolution imaging in the mouse neocortex through a chronic cranial window - PMC [pmc.ncbi.nlm.nih.gov]
RH 795 for functional imaging of neural activity
An In-depth Technical Guide to RH 795 for Functional Imaging of Neural Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the voltage-sensitive dye (VSD) this compound, a tool for the functional imaging of neural activity. We will delve into its mechanism of action, performance characteristics, and detailed experimental protocols, offering a technical resource for professionals in neuroscience and drug development.
Introduction to this compound
This compound is a fast-responding potentiometric styryl dye used for the functional imaging of neurons.[1][2] As a voltage-sensitive dye, it allows for the simultaneous optical measurement of membrane potential changes across multiple neurons, making it a valuable tool for studying neural network function.[3] Unlike some similar dyes, such as RH414, this compound does not appear to cause arterial constriction during cortex staining.[1]
The core principle of VSD imaging is to provide a direct representation of both excitatory and inhibitory neuronal activities, in contrast to methods like intrinsic signal imaging which reflect secondary hemodynamic and metabolic changes.[4]
Mechanism of Action
This compound functions as a "fast-response" probe that detects transient changes in membrane potential, often on the millisecond timescale.[5] The dye molecules embed within the cell membrane. Changes in the surrounding electric field, caused by neuronal depolarization or hyperpolarization, alter the electronic structure of the dye molecules. This change in structure directly affects the dye's fluorescence properties.
Generally, membrane depolarization leads to an increase in fluorescence intensity, while hyperpolarization results in a decrease in fluorescence.[5] This rapid and direct correlation allows researchers to optically record electrical activity, such as action potentials and synaptic potentials, from large populations of neurons simultaneously.
Caption: Mechanism of this compound voltage sensing.
Data Presentation: Quantitative Characteristics
The selection of a voltage-sensitive dye is dictated by the specific requirements of an experiment. The following tables summarize the key quantitative data for this compound, including a comparison with the commonly used dye, Di-4-ANEPPS.
Table 1: Physical and Spectral Properties of this compound
| Property | Value | Source |
| Dye Type | Fast-response, potentiometric styryl dye | [1] |
| Molecular Weight | 585.42 g/mol | [1] |
| Excitation (λEx) | 530 nm (in Methanol) | [1] |
| Emission (λEm) | 712 nm (in Methanol) | [1] |
| Solubility | Water | [1] |
| Storage | -20°C, protect from light | [1] |
| Note: In cell membranes, the spectra of styryl dyes are typically blue-shifted by as much as 20 nm for absorption/excitation and 80 nm for emission.[1] |
Table 2: Performance Characteristics and Comparison
| Characteristic | This compound | Di-4-ANEPPS | Key Considerations | Source |
| Signal Quality | Sufficient S/N Ratio | Higher signal quality | Di-4-ANEPPS is better for recording small neuronal signals.[3] | [3] |
| Phototoxicity | Weak, slowly developing effects | More pronounced phototoxic effects | This compound is the better choice for long-term experiments.[3][6] | [3][6] |
| Photobleaching | Slow | Bleaches faster than this compound | Favors this compound for long-duration imaging sessions. | [6] |
| Suitability | Long-term experiments | Short-term, high-signal experiments | The choice depends on experimental duration versus required signal fidelity. | [3] |
| S/N Dependence | Independent of excitation light strength | Dependent on excitation light strength | This compound allows for the use of low excitation intensities without compromising S/N. | [3] |
| Side Effects | Not reported to affect GABA-A receptors | Varies | Caution is always advised when interpreting VSD signals.[4] | [4] |
Experimental Protocols
This section provides detailed methodologies for the application of this compound in functional imaging experiments.
Dye Solution Preparation
-
Stock Solution : Due to the small quantities used, it is advisable to create a concentrated stock solution. Dissolve this compound powder in a suitable solvent like DMSO or distilled water.
-
Working Solution : Prepare the final working solution by diluting the stock solution in artificial cerebrospinal fluid (ACSF).
Tissue Staining Protocol (In Vivo Cortex)
-
Surgical Preparation : Anesthetize the animal and perform a craniotomy to expose the cortical area of interest.
-
Well Creation : Build a well of dental acrylic around the exposed cortex to contain the dye solution.
-
Dye Application : Carefully fill the well with the this compound working solution, ensuring the entire cortical surface is covered.
-
Incubation : Stain the tissue for approximately 40 to 60 minutes at room temperature, protected from light.[4][7]
-
Washout : After incubation, thoroughly and gently wash out the unbound dye with fresh ACSF several times to reduce background fluorescence.
-
Sealing : Fill the well with fresh ACSF and seal it with a glass coverslip to maintain a stable imaging environment.[4][7]
Imaging and Data Acquisition
-
Microscopy : Use a tandem-lens epifluorescence microscope or a similar setup suitable for wide-field imaging.
-
Illumination : Use a stable light source, such as a halogen lamp or LED, with appropriate filters for this compound's excitation spectrum (around 530 nm).
-
Emission Filtering : Use a long-pass or band-pass filter to collect the emitted fluorescence (around 712 nm).
-
Image Capture : Record images using a high-speed, low-noise camera (e.g., a CCD or sCMOS camera). The temporal resolution is critical for capturing fast neural events.
-
Data Recording : Neuronal activity is recorded as fractional changes in fluorescence (ΔF/F) relative to the baseline fluorescence.[7]
References
- 1. biotium.com [biotium.com]
- 2. radioworld.co.uk [radioworld.co.uk]
- 3. Comparison of two voltage-sensitive dyes and their suitability for long-term imaging of neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Voltage-Sensitive Dye versus Intrinsic Signal Optical Imaging: Comparison of Tactile Responses in Primary and Secondary Somatosensory Cortices of Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - FAQs [thermofisher.com]
- 6. Comparison of Two Voltage-Sensitive Dyes and Their Suitability for Long-Term Imaging of Neuronal Activity | PLOS One [journals.plos.org]
- 7. Voltage-Sensitive Dye Imaging of Primary Motor Cortex Activity Produced by Ventral Tegmental Area Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
In vivo applications of RH 795 in brain imaging
An In-Depth Technical Guide to the In Vivo Applications of RH 795 in Brain Imaging
Introduction to this compound
This compound is a fast-responding, potentiometric styryl dye widely utilized for the functional imaging of neuronal activity in vivo.[1] As a voltage-sensitive dye (VSD), it binds to the outer leaflet of cell membranes, enabling the optical measurement of transmembrane potential changes with excellent temporal resolution.[2][3] Its optical properties shift linearly with changes in membrane potential, providing a powerful tool for monitoring the dynamics of neural ensembles.[2]
A key advantage of this compound is its favorable physiological profile compared to similar dyes. For instance, unlike RH414, this compound does not induce arterial constriction during cortical staining, making it more suitable for in vivo studies where maintaining normal blood flow is critical.[1] It is particularly well-suited for long-term imaging experiments due to its relatively weak and slowly developing phototoxic effects and slow bleaching properties.[4][5] These characteristics allow for extended recording periods, which are essential for studying processes like synaptic plasticity and network homeostasis.[4]
Mechanism of Action
Voltage-sensitive dyes like this compound are electrochromic, meaning their light absorption and emission spectra are altered by the local electric field. The dye molecules intercalate into the neuronal membrane. When the membrane potential changes, the resulting change in the electric field across the membrane causes a shift in the dye's electron distribution. This leads to a rapid, detectable change in its fluorescence intensity. Depolarization typically causes an increase in fluorescence, while hyperpolarization leads to a decrease. This process is extremely fast, allowing the dye to report voltage changes on a sub-millisecond timescale, sufficient for resolving individual action potentials.[3]
Caption: Mechanism of this compound action on the neuronal membrane.
In Vivo Experimental Protocols
Successful in vivo imaging with this compound requires careful surgical preparation and a standardized dye loading procedure. The following protocols are synthesized from established methodologies.[6][7]
Animal Preparation
-
Anesthesia: Anesthetize the animal (e.g., rat, mouse) using a suitable anesthetic agent (e.g., isoflurane, urethane). Monitor vital signs throughout the procedure.
-
Craniotomy: Secure the animal in a stereotaxic frame. Perform a craniotomy over the brain region of interest (e.g., somatosensory cortex, visual cortex).
-
Dura Removal: Carefully remove the dura mater to expose the cortical surface. This step is critical for effective dye penetration. Alternatively, for increased brain stability, the dura can be left intact, though this may require modifications to the staining protocol, such as drying the dura to enhance permeability.[2][6]
-
Well Creation: Construct a well around the exposed cortex using dental acrylic. This will contain the dye solution during the staining period.
Dye Loading and Washing
-
Dye Solution Preparation: Prepare a staining solution of this compound at a concentration of 0.6-2.0 mg/mL dissolved in artificial cerebrospinal fluid (ACSF).[6][7] The ACSF composition should be: 125 mM NaCl, 2.5 mM KCl, 2 mM CaCl₂, 1.25 mM MgSO₄, 1.25 mM NaH₂PO₄, 22 mM NaHCO₃, and 10 mM glucose, with a pH of 7.3–7.4.[7]
-
Staining: Fill the acrylic well with the this compound solution, ensuring the entire exposed cortical surface is covered.
-
Incubation: Allow the cortex to stain for 40 to 90 minutes.[6][7] During this time, the solution can be gently circulated with a custom perfusion pump to counteract dilution from exuding CSF.[6] Staining for 90 minutes can achieve a fluorescence depth of up to 500 μm from the cortical surface.[6]
-
Washing: After incubation, thoroughly wash the cortical surface with dye-free ACSF for at least 15 minutes to remove unbound dye.[6][7]
-
Sealing: Fill the well with fresh ACSF and seal it with a glass coverslip to maintain a clear optical window and physiological environment.
Caption: Standard experimental workflow for in vivo this compound brain imaging.
Quantitative Data Summary
The quantitative performance of this compound has been characterized in various in vivo applications. The tables below summarize key metrics from studies on rat somatosensory cortex responses and epileptiform activity.
Table 1: Whisker-Evoked Somatosensory Responses in Rat Cortex [7]
| Parameter | S1 Cortex (Mean ± SEM) | S2 Cortex (Mean ± SEM) |
| Onset Latency | 7.6 ± 0.5 ms | 14.2 ± 0.5 ms |
| S2/S1 Max Response Amplitude Ratio | - | 1.098 ± 0.077 |
| S2/S1 Areal Activation Ratio | - | 0.793 ± 0.075 |
Table 2: Signal Characteristics and Comparison with Other Dyes
| Parameter | This compound Value | Comparison Dye | Comparison Value | Reference |
| Signal Amplitude (Epileptiform Spikes) | ~10⁻² of resting fluorescence | RH1691 | Similar | [6] |
| Staining Time to 50% Max Intensity | > 40 minutes | Di-4-ANEPPS | < 40 minutes | [5] |
| Phototoxicity | Weak, slowly developing | Di-4-ANEPPS | Stronger | [4][5] |
| Bleaching | Slow | Di-4-ANEPPS | Faster | [8] |
| Pulsation Artifact | Significant | RH1691 | Much smaller | [6] |
Comparison with Other Voltage-Sensitive Dyes
The choice of VSD is critical and depends on the experimental goals. This compound offers a distinct set of advantages and disadvantages compared to other commonly used dyes like Di-4-ANEPPS and RH1691.
-
This compound vs. Di-4-ANEPPS: this compound is superior for long-term experiments due to its lower phototoxicity and slower bleaching.[4][5] However, Di-4-ANEPPS provides a higher signal quality, making it a better choice for detecting small neuronal signals in short-term recordings.[4][5] Furthermore, the signal-to-noise ratio of this compound is independent of excitation light strength, offering more flexibility with illumination parameters.[5]
-
This compound vs. RH1691: In studies of epileptiform activity, both dyes show similar signal amplitudes.[6] A significant advantage of RH1691, however, is that it produces a much smaller pulsation artifact, which is a major source of noise in in vivo cortical imaging.[2][6]
References
- 1. biotium.com [biotium.com]
- 2. Methods for voltage-sensitive dye imaging of rat cortical activity with high signal-to-noise ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Voltage-sensitive dye - Scholarpedia [scholarpedia.org]
- 4. Comparison of two voltage-sensitive dyes and their suitability for long-term imaging of neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of Two Voltage-Sensitive Dyes and Their Suitability for Long-Term Imaging of Neuronal Activity | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Voltage-Sensitive Dye versus Intrinsic Signal Optical Imaging: Comparison of Tactile Responses in Primary and Secondary Somatosensory Cortices of Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of Two Voltage-Sensitive Dyes and Their Suitability for Long-Term Imaging of Neuronal Activity | PLOS One [journals.plos.org]
An In-Depth Technical Guide to RH 795 Versus Other Styryl Dyes for Neuronal Staining
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the styryl dye RH 795 with other commonly used voltage-sensitive dyes for neuronal staining. It is designed to assist researchers in selecting the most appropriate dye for their specific experimental needs, offering a detailed analysis of their properties, performance, and application protocols.
Introduction to Styryl Dyes for Neuronal Imaging
Styryl dyes are a class of lipophilic, fluorescent probes that insert into the outer leaflet of the cell membrane. They are widely used for functional imaging of neurons, as their fluorescence intensity or spectral properties change in response to alterations in membrane potential. This electrochromic shift allows for the optical recording of neuronal activity, including action potentials and synaptic events, with high temporal resolution. This guide focuses on a comparative analysis of this compound against other prominent styryl dyes such as di-4-ANEPPS, di-8-ANEPPS, and RH 414.
Core Mechanism of Action: The Electrochromic Effect
The voltage sensitivity of styryl dyes is based on the electrochromic or Stark effect. The dye molecule has a dipole moment that changes upon excitation with light. When embedded in the neuronal membrane, the electric field across the membrane interacts with this dipole moment, leading to a shift in the dye's absorption and emission spectra. A change in membrane potential alters the strength of this electric field, resulting in a detectable change in the dye's fluorescence.
Comparative Analysis of Styryl Dyes
The choice of a styryl dye depends on the specific requirements of the experiment, such as the duration of imaging, the desired signal-to-noise ratio, and the potential for phototoxicity. The following tables summarize the key quantitative and qualitative characteristics of this compound and its common alternatives.
Quantitative Data Presentation
| Property | This compound | di-4-ANEPPS | di-8-ANEPPS | RH 414 |
| Voltage Sensitivity (% ΔF/F per 100 mV) | ~10%[1] | ~10%[1] | ~10%[1] | Not specified |
| Excitation Max (in MeOH) | 530 nm[2] | 496 nm[3] | 498 nm[4] | 532 nm[5] |
| Emission Max (in MeOH) | 712 nm[2] | 705 nm[3] | 713 nm[4] | 706 nm[5] |
| Photobleaching Rate | Slower than di-4-ANEPPS[6] | Faster than this compound[6] | More photostable than di-4-ANEPPS[1] | Not specified |
| Internalization Rate | Slower | Faster[1] | Slower, better retained in membrane[1][4] | Not specified |
Note: Spectral properties of styryl dyes can exhibit a significant blue-shift in a membrane environment compared to methanol.
Qualitative Comparison
| Feature | This compound | di-4-ANEPPS | di-8-ANEPPS | RH 414 |
| Suitability for Long-Term Imaging | Excellent [6] | Poor[1] | Good[4] | Good |
| Signal-to-Noise Ratio (SNR) | Good, independent of excitation intensity[6] | Excellent , but dependent on excitation intensity[6] | Good | Good |
| Phototoxicity | Low, develops slowly[6] | Higher, can cause photodynamic damage[7] | Less phototoxic than di-4-ANEPPS[1] | Can cause arterial constriction[1][2] |
| Pharmacological Effects | Minimal side effects reported[1] | Can have pharmacological effects | Less than di-4-ANEPPS | Causes arterial constriction[1][2] |
| Primary Application | Long-term functional imaging of neuronal populations. | Short-term, high-resolution imaging of fast neuronal events. | Long-term imaging where membrane retention is critical. | In vivo imaging where its specific physiological effects are considered. |
Experimental Protocols
Detailed methodologies are crucial for successful neuronal staining and imaging. The following sections provide step-by-step protocols for preparing brain slices and performing in vitro staining.
Brain Slice Preparation
A well-prepared acute brain slice is fundamental for obtaining high-quality data.
References
- 1. Fast-Response Probes—Section 22.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Release of the Styryl Dyes from Single Synaptic Vesicles in Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescence Phenomena in Nerve-Labeling Styryl-Type Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisionary.com [precisionary.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Comparison of Two Voltage-Sensitive Dyes and Their Suitability for Long-Term Imaging of Neuronal Activity | PLOS One [journals.plos.org]
- 7. Optimization of Near-Infrared Fluorescence Voltage-Sensitive Dye Imaging for Neuronal Activity Monitoring in the Rodent… [ouci.dntb.gov.ua]
Ex Vivo Brain Slice Imaging with RH 795: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-sensitive dyes (VSDs) are powerful tools for monitoring the dynamics of membrane potential in neuronal populations with high spatial and temporal resolution. Among these, RH 795 has emerged as a valuable probe for functional imaging in ex vivo brain slice preparations. This styryl dye partitions into the cell membrane and exhibits a change in its fluorescence intensity in response to alterations in the transmembrane electrical field. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and data analysis workflows for utilizing this compound in ex vivo brain slice imaging. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively employ this technique in their studies of neural circuit function, synaptic plasticity, and the effects of pharmacological agents on neuronal activity.
Properties of this compound
This compound is a fast-response potentiometric probe that allows for the optical recording of neuronal activity. Its spectral properties and response kinetics make it suitable for capturing rapid events such as action potentials and postsynaptic potentials.
| Property | Value | Reference |
| Dye Type | Fast-response potentiometric styryl dye | |
| Excitation (in Methanol) | ~530 nm | |
| Emission (in Methanol) | ~712 nm | |
| Response Time | Fast (sub-millisecond) | [1] |
| Fractional Fluorescence Change | ~10⁻² to 10⁻⁵ per 100 mV | [2] |
| Phototoxicity | Generally considered to have weak phototoxic effects | |
| Photobleaching | Slow bleaching rate, suitable for longer-term experiments |
Experimental Protocols
The successful application of this compound for ex vivo brain slice imaging hinges on meticulous experimental procedures, from tissue preparation to image acquisition. The following sections detail the key steps involved.
Brain Slice Preparation
The quality of the brain slice is paramount for obtaining meaningful data. The goal is to maintain the viability and structural integrity of the neuronal circuits of interest.
Solutions:
-
Artificial Cerebrospinal Fluid (aCSF), cutting solution (NMDG-HEPES based): Used during the slicing procedure to maintain tissue viability. Should be ice-cold and continuously bubbled with 95% O₂ / 5% CO₂ (carbogen). A common recipe includes (in mM): 92 NMDG, 2.5 KCl, 1.25 NaH₂PO₄, 30 NaHCO₃, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl₂·4H₂O, and 10 MgSO₄·7H₂O. The pH should be titrated to 7.3–7.4 with hydrochloric acid.[3][4]
-
aCSF, recording solution: Used for incubation and during imaging. A typical composition is (in mM): 124 NaCl, 2.5 KCl, 2 CaCl₂, 2 MgSO₄, 1.25 NaH₂PO₄, 26 NaHCO₃, and 10 glucose. This solution should also be continuously saturated with carbogen.
Procedure:
-
Anesthesia and Perfusion: Anesthetize the animal (e.g., mouse or rat) according to approved institutional protocols. Perform transcardial perfusion with ice-cold, carbogenated NMDG-HEPES aCSF to clear the blood and cool the brain.
-
Brain Extraction: Rapidly dissect the brain and place it in ice-cold NMDG-HEPES aCSF.
-
Slicing: Use a vibratome to cut brain slices of the desired thickness (typically 300-400 µm) in the ice-cold, carbogenated NMDG-HEPES aCSF.[3][4]
-
Recovery: Transfer the slices to a holding chamber containing carbogenated recording aCSF at 32-34°C for at least 30 minutes. After this initial recovery period, the slices can be maintained at room temperature.
Dye Loading
Proper loading of this compound into the neuronal membranes is critical for achieving a good signal-to-noise ratio.
Solution:
-
This compound Staining Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Dilute the stock solution into the recording aCSF to a final concentration typically in the range of 4 µg/ml.[5]
Procedure:
-
Incubation: Transfer the recovered brain slices to a small incubation chamber containing the this compound staining solution.[5]
-
Incubation Time: Incubate the slices for 15-30 minutes at room temperature.[5][6] The optimal incubation time may need to be determined empirically for different brain regions and slice thicknesses.
-
Wash: After incubation, transfer the slices back to a holding chamber with fresh, carbogenated recording aCSF for at least 10 minutes to wash out excess dye and reduce background fluorescence.[5]
Imaging Setup and Acquisition
A standard epifluorescence microscope equipped with a sensitive and fast camera is required for this compound imaging.
Equipment:
-
Microscope: An upright or inverted epifluorescence microscope.
-
Light Source: A stable, high-intensity light source (e.g., xenon or mercury arc lamp, or a high-power LED).
-
Filter Set: A filter set appropriate for this compound (e.g., excitation filter ~530 nm, dichroic mirror, and a long-pass emission filter >610 nm).
-
Objective: A water-immersion objective with a long working distance and low to medium magnification (e.g., 10x, 20x).
-
Camera: A high-speed, high-sensitivity camera, such as a CCD or sCMOS camera, capable of frame rates of at least 100-500 Hz.[7]
-
Perfusion System: A system to continuously perfuse the brain slice with heated (30-32°C) and carbogenated aCSF during the experiment.
Acquisition Parameters:
-
Frame Rate: A high frame rate (e.g., 2 kHz) is necessary to capture the fast dynamics of neuronal signals.[5]
-
Exposure Time: The exposure time should be as short as possible to achieve the desired temporal resolution while maintaining an adequate signal-to-noise ratio.
-
Illumination Intensity: Use the lowest illumination intensity necessary to obtain a good signal to minimize phototoxicity and photobleaching.
Data Analysis Workflow
The analysis of this compound imaging data involves several steps to extract meaningful physiological information from the raw fluorescence signals.
References
- 1. Visualizing synaptic plasticity in vivo by large-scale imaging of endogenous AMPA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [rex.libraries.wsu.edu]
- 3. Visualizing synaptic plasticity in vivo by large-scale imaging of endogenous AMPA receptors | eLife [elifesciences.org]
- 4. Imaging synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Large-scale, high-resolution electrophysiological imaging of field potentials in brain slices with microelectronic multielectrode arrays [frontiersin.org]
- 6. Pericyte Mapping in Cerebral Slices with the Far-red Fluorophore TO-PRO-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imaging Plasticity – Nedivi Laboratory at MIT [nedivilab.mit.edu]
An In-Depth Technical Guide to the Phototoxicity and Bleaching Properties of RH 795 Dye
For Researchers, Scientists, and Drug Development Professionals
Abstract
RH 795 is a lipophilic styryl dye widely utilized in neuroscience research for functional imaging of neuronal activity. Its application in long-term studies necessitates a thorough understanding of its phototoxic and photobleaching characteristics. This technical guide provides a comprehensive overview of the current knowledge on this compound's phototoxicity and bleaching properties. While this compound is generally considered to exhibit low phototoxicity and slow photobleaching, making it suitable for extended imaging experiments, a lack of specific quantitative data, such as photobleaching and singlet oxygen quantum yields, persists in the available literature. This guide summarizes the existing qualitative data, presents detailed experimental protocols for assessing dye phototoxicity and bleaching that can be adapted for this compound, and discusses the general signaling pathways implicated in phototoxicity-induced cellular stress.
Introduction
Voltage-sensitive dyes (VSDs) are powerful tools for monitoring changes in membrane potential across neuronal populations. This compound, a member of the styryl dye family, is favored for its fast response kinetics and its spectral properties. However, the very nature of fluorescence imaging, which relies on the excitation of fluorophores with high-intensity light, carries the inherent risks of phototoxicity and photobleaching. Phototoxicity refers to the light-induced damage to cells and tissues, often mediated by the generation of reactive oxygen species (ROS), while photobleaching is the irreversible photochemical destruction of the fluorophore, leading to a loss of fluorescence signal. Understanding and mitigating these phenomena are critical for the acquisition of reliable and artifact-free data in long-term imaging studies.
Photobleaching Properties of this compound
This compound is reported to exhibit relatively slow photobleaching, a desirable characteristic for prolonged imaging sessions.[1] One comparative study found that this compound bleaches more slowly than another commonly used voltage-sensitive dye, Di-4-ANEPPS.[1]
Quantitative Data on Photobleaching
A critical parameter for quantifying photobleaching is the photobleaching quantum yield (Φb), which represents the probability that a fluorophore will be photochemically destroyed upon absorbing a photon. To date, specific studies quantifying the photobleaching quantum yield of this compound have not been identified in the public domain.
Table 1: Summary of this compound Photobleaching Properties (Qualitative)
| Property | Description | Citation |
| Bleaching Rate | Slow | [1] |
| Comparison | More photostable than Di-4-ANEPPS | [1] |
Experimental Protocol: Quantification of Photobleaching Rate
The following is a generalized protocol for quantifying the photobleaching rate of a fluorescent dye, which can be adapted for this compound. The method involves measuring the decay of fluorescence intensity over time under constant illumination.
Objective: To determine the photobleaching rate constant of this compound in a cellular or solution-based environment.
Materials:
-
This compound dye
-
Appropriate solvent (e.g., DMSO, ethanol) or cell culture medium
-
Cell line of interest (e.g., primary neurons, neuronal cell line) or cuvettes
-
Fluorescence microscope with a stable light source (e.g., laser, arc lamp) and a sensitive detector (e.g., PMT, sCMOS camera)
-
Image analysis software (e.g., ImageJ/Fiji)
Procedure:
-
Sample Preparation:
-
In Solution: Prepare a solution of this compound at a known concentration in a suitable solvent and place it in a cuvette.
-
In Cells: Culture neurons on a glass-bottom dish and stain with this compound at the desired concentration (e.g., 0.05-0.2 mM) for an appropriate duration. Wash the cells to remove excess dye.
-
-
Microscope Setup:
-
Mount the sample on the microscope stage.
-
Select the appropriate excitation and emission filters for this compound (e.g., Excitation: ~530 nm, Emission: ~712 nm).
-
Set the illumination intensity to a constant and reproducible level. It is crucial to measure and report the light intensity at the sample plane (in mW/cm²).
-
Adjust the detector settings (gain, exposure time) to obtain a good initial signal-to-noise ratio without saturating the detector.
-
-
Image Acquisition:
-
Acquire a time-lapse series of images of the sample under continuous illumination. The time interval between frames should be chosen to adequately capture the fluorescence decay.
-
-
Data Analysis:
-
Define a region of interest (ROI) in the acquired images.
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Correct for background fluorescence by subtracting the mean intensity of a region without the dye.
-
Normalize the fluorescence intensity data to the initial intensity (I/I0).
-
Plot the normalized intensity as a function of time.
-
Fit the decay curve to an appropriate model (e.g., single or double exponential decay) to extract the photobleaching rate constant(s) (kb). The equation for a single exponential decay is: I(t) = I0 * e-kbt.
-
Workflow for quantifying photobleaching rate.
Phototoxicity of this compound
This compound is described as having weak and slowly developing phototoxic effects, which makes it a preferred choice for long-term imaging experiments compared to some other voltage-sensitive dyes.[1] The phototoxicity of fluorescent dyes is often mediated by the generation of ROS, such as singlet oxygen (1O2), which can damage cellular components like lipids, proteins, and nucleic acids.
Quantitative Data on Phototoxicity
Table 2: Summary of this compound Phototoxicity Properties (Qualitative)
| Property | Description | Citation |
| Phototoxic Effects | Weak and slowly developing | [1] |
| Suitability | Good for long-term experiments | [1] |
Experimental Protocol: Assessment of Cell Viability (Phototoxicity Assay)
This protocol describes a general method for assessing the phototoxicity of a fluorescent dye on cultured cells. It can be adapted to evaluate the effects of this compound on neuronal viability.
Objective: To determine the effect of this compound and light exposure on the viability of neuronal cells.
Materials:
-
This compound dye
-
Neuronal cell culture (e.g., primary hippocampal neurons, SH-SY5Y cells)
-
Cell culture medium and supplements
-
Light source with controlled intensity and wavelength corresponding to this compound excitation
-
Cell viability assay kit (e.g., MTS, PrestoBlue™, Calcein-AM/Ethidium Homodimer-1)
-
Plate reader or fluorescence microscope
Procedure:
-
Cell Plating: Seed neuronal cells in a multi-well plate (e.g., 96-well plate) at a suitable density and allow them to adhere and differentiate.
-
Dye Loading: Incubate the cells with various concentrations of this compound in culture medium for a defined period. Include control wells without the dye.
-
Washing: Gently wash the cells with fresh medium to remove unbound dye.
-
Light Exposure:
-
Expose one set of plates (with and without dye) to a controlled dose of light from the selected light source. The light dose (J/cm²) is a product of intensity (W/cm²) and time (s).
-
Keep a duplicate set of plates in the dark as a control for dark toxicity.
-
-
Incubation: Incubate all plates for a specified period (e.g., 24 hours) to allow for the development of cytotoxic effects.
-
Viability Assessment:
-
Perform a cell viability assay according to the manufacturer's instructions.
-
For example, with an MTS assay, add the MTS reagent to each well and incubate. Then, measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each condition relative to the untreated control cells kept in the dark.
-
Compare the viability of cells treated with this compound and exposed to light with the viability of cells treated with the dye but kept in the dark, and with cells exposed to light without the dye.
-
Workflow for assessing phototoxicity.
Experimental Protocol: Detection of Reactive Oxygen Species (ROS)
This protocol provides a general method for detecting intracellular ROS generation following dye loading and light exposure.
Objective: To determine if this compound-mediated phototoxicity involves the production of ROS.
Materials:
-
This compound dye
-
Neuronal cell culture
-
ROS-sensitive fluorescent probe (e.g., CellROX™ Green, DCFDA)
-
Fluorescence microscope or flow cytometer
Procedure:
-
Cell Preparation and Dye Loading: Prepare and stain cells with this compound as described in the phototoxicity assay protocol.
-
ROS Probe Loading: After washing off the excess this compound, incubate the cells with an ROS-sensitive probe according to the manufacturer's instructions.
-
Light Exposure: Expose the cells to light as described previously. Include a control group that is not exposed to light.
-
Fluorescence Measurement:
-
Microscopy: Acquire fluorescence images of the cells using the appropriate filter sets for the ROS probe.
-
Flow Cytometry: Harvest the cells and analyze the fluorescence intensity of the ROS probe using a flow cytometer.
-
-
Data Analysis: Quantify and compare the fluorescence intensity of the ROS probe in cells exposed to this compound and light versus the control groups. An increase in fluorescence indicates ROS production.
Signaling Pathways in Phototoxicity
While specific signaling pathways triggered by this compound phototoxicity have not been elucidated, general mechanisms of phototoxicity-induced cell stress in neurons involve the activation of pathways leading to apoptosis or necrosis. The generation of ROS can lead to oxidative stress, which in turn can trigger a cascade of cellular events.
Key signaling pathways that may be involved include:
-
Mitochondrial-mediated Apoptosis: ROS can cause damage to mitochondria, leading to the release of cytochrome c and the activation of caspases, ultimately resulting in programmed cell death.
-
MAPK Pathways: Stress-activated protein kinase pathways, such as JNK and p38 MAPK, can be activated by oxidative stress and contribute to both cell survival and apoptosis, depending on the context and duration of the stress.
-
NF-κB Signaling: This pathway can be activated by ROS and plays a complex role in regulating inflammation, cell survival, and cell death.
General signaling pathways in phototoxicity.
Conclusion and Future Directions
This compound is a valuable tool for functional neuronal imaging, with favorable properties of low phototoxicity and slow photobleaching that make it well-suited for long-term experiments. However, the lack of quantitative data on its photobleaching and singlet oxygen quantum yields represents a significant knowledge gap. Future research should focus on rigorously quantifying these parameters to enable more precise experimental design and interpretation of results. The detailed experimental protocols provided in this guide offer a framework for conducting such studies. Furthermore, elucidating the specific signaling pathways involved in this compound-mediated phototoxicity will provide a deeper understanding of its cellular effects and may lead to the development of strategies to further minimize its impact on neuronal health during prolonged imaging. For researchers and drug development professionals, a comprehensive understanding of these properties is essential for ensuring the validity and reproducibility of studies utilizing this powerful neuroimaging tool.
References
An In-depth Technical Guide to the Cellular and Subcellular Localization of RH795
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the cellular and subcellular localization of the voltage-sensitive dye RH795, a crucial tool for functional imaging of neuronal activity. Below, we delve into its mechanism, localization patterns, quantitative characteristics, and detailed experimental protocols.
Introduction to RH795
RH795 is a fast-responding, potentiometric styryl dye primarily utilized for the functional imaging of neurons.[1] As a voltage-sensitive dye (VSD), it translates changes in membrane potential into optical signals, allowing for the simultaneous recording of electrical activity from multiple neurons.[2][3] Spectrally similar to other dyes like RH414, RH795 is often preferred for its distinct physiological profile; for example, it does not induce arterial constriction during cortex staining, a known side effect of RH414.[1][4] Its relatively low phototoxicity and slow bleaching make it particularly suitable for long-term experiments.[2][5]
Mechanism of Voltage Sensitivity
The functionality of RH795 is rooted in its interaction with the cell membrane. The dye molecules, which possess a hydrophobic tail and a hydrophilic head, insert themselves into the outer leaflet of the plasma membrane.[3] The core mechanism involves a voltage-dependent shift in the dye's electron distribution, which in turn alters its fluorescence properties upon excitation. This electrochromic shift allows the dye's fluorescence emission to be modulated by the electric field across the membrane. Consequently, changes in membrane potential, such as those occurring during an action potential, are reported as changes in fluorescence intensity.
Cellular and Subcellular Localization
Cellular Localization:
RH795 is a membrane-staining dye that binds to the external surface of all cell types it comes into contact with, including both neurons and glial cells.[3] However, the functional signal captured during imaging experiments is predominantly attributed to neurons. This is because the magnitude of membrane potential changes (e.g., action potentials) is significantly larger in neurons compared to glial cells, which typically exhibit more stable membrane potentials.[3] Therefore, while glial cells are stained, their contribution to the dynamic fluorescence signal is often considered minimal compared to that of active neuronal populations.
Subcellular Localization:
The primary site of RH795 localization is the plasma membrane . The amphipathic nature of the dye facilitates its insertion into the lipid bilayer, where it acts as a molecular transducer of membrane potential.[3] While some fast-response probes are known to be internalized by cells over time, RH795 is generally considered to have a low rate of internalization, making it suitable for monitoring plasma membrane potential over extended periods.[4] There is limited evidence in the reviewed literature to suggest significant staining of intracellular organelles by RH795 under typical experimental conditions. The primary signal originates from the cell surface.
Quantitative Data Summary
The following tables summarize key quantitative parameters of RH795, primarily in comparison to another common voltage-sensitive dye, Di-4-ANEPPS, as reported in studies on the crustacean stomatogastric nervous system.[5][6]
Table 1: Staining and Fluorescence Properties
| Parameter | RH795 | Di-4-ANEPPS | Citation |
| Staining Intensity | Lower | Higher | [5] |
| Time to Max Intensity | Slower (47.1% at 40 min) | Faster (95.5% at 40 min) | [5] |
| Photobleaching | Slower | Faster | [6] |
| Signal-to-Noise Ratio | Independent of excitation light strength | Dependent on excitation light strength | [2][5] |
Table 2: Toxicological and Phototoxic Effects
| Parameter | RH795 | Di-4-ANEPPS | Citation |
| Pharmacological Effects | Minor effects on motor patterns | More significant effects | [2][6] |
| Phototoxic Effects | Weak and slowly developing | More pronounced | [2][5] |
| Suitability | Long-term experiments | Short-term experiments | [2][6] |
Experimental Protocols
This section provides a generalized protocol for staining and imaging with RH795, based on methodologies described for neuronal preparations.[6] Researchers should note that optimal concentrations, incubation times, and imaging parameters must be empirically determined for each specific cell type and experimental setup.
Materials
-
RH795 dye (powder)
-
Dimethyl sulfoxide (DMSO) for stock solution
-
Appropriate physiological saline solution (e.g., Ringer's solution, ACSF)
-
Target biological preparation (e.g., cultured cells, tissue slice, whole ganglion)
Staining Protocol
-
Prepare Stock Solution: Dissolve RH795 powder in high-quality DMSO to create a concentrated stock solution (e.g., 1-10 mM). Store protected from light at -20°C.
-
Prepare Working Solution: Dilute the stock solution in the desired physiological saline to the final working concentration. A typical starting concentration for bath application is between 0.05 mM and 0.2 mM.[6] Vortex briefly to ensure the dye is fully dissolved.
-
Staining:
-
For Tissue/Ganglion Preparations: Create a small well around the preparation using petroleum jelly. Replace the saline in the well with the RH795 working solution.[6]
-
For Cell Cultures: Replace the culture medium with the RH795 working solution.
-
-
Incubation: Incubate the preparation in the dye solution for a period ranging from 20 to 60 minutes at room temperature, protected from light. Staining intensity increases in a time-dependent manner.[5]
-
Wash: After incubation, thoroughly wash the preparation with fresh physiological saline to remove unbound dye. Continuous superfusion with saline is recommended for tissue preparations.[6]
Imaging Protocol
-
Microscope Setup: Use a fluorescence microscope equipped with appropriate filters for RH795 (Excitation/Emission in methanol: ~530/712 nm; spectra are typically blue-shifted in membranes).[1] A green fluorescence excitation and red emission filter set is commonly used.[6]
-
Illumination: Use the lowest possible excitation light intensity that provides a sufficient signal-to-noise ratio to minimize phototoxicity and bleaching.[2]
-
Image Acquisition: Acquire images using a sensitive camera. For RH795, exposure times (shutter speeds) around 200 msec have been reported as effective.[6]
-
Data Analysis: Measure changes in fluorescence intensity (ΔF/F) over time from regions of interest corresponding to cell bodies or processes.
Conclusion
RH795 is a powerful voltage-sensitive dye that reliably stains the plasma membrane of neurons and other cells. Its primary localization to the cell surface and favorable characteristics, such as low phototoxicity and slow bleaching, make it an excellent choice for long-term functional imaging of neuronal networks. While it stains all cell membranes, its signal is most representative of neuronal electrical activity. Careful optimization of staining and imaging protocols is essential to achieve high-quality data while preserving the health of the biological preparation.
References
- 1. biotium.com [biotium.com]
- 2. Comparison of two voltage-sensitive dyes and their suitability for long-term imaging of neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. www-sop.inria.fr [www-sop.inria.fr]
- 4. Fast-Response Probes—Section 22.2 | Thermo Fisher Scientific - UK [thermofisher.com]
- 5. Comparison of Two Voltage-Sensitive Dyes and Their Suitability for Long-Term Imaging of Neuronal Activity | PLOS One [journals.plos.org]
- 6. Comparison of Two Voltage-Sensitive Dyes and Their Suitability for Long-Term Imaging of Neuronal Activity | PLOS One [journals.plos.org]
Methodological & Application
Application Notes and Protocols for RH 795 Staining in Cultured Neurons
For Researchers, Scientists, and Drug Development Professionals
Introduction
RH 795 is a lipophilic styryl dye renowned for its application as a fast-response potentiometric probe for monitoring membrane potential changes in excitable cells, particularly neurons. As a member of the class of electrochromic voltage-sensitive dyes, this compound embeds within the cell membrane and exhibits a rapid change in its fluorescence spectrum in response to alterations in the transmembrane electric field. This property allows for the real-time, optical recording of neuronal activity, including action potentials and subthreshold synaptic events, from multiple sites simultaneously.[1][2] Its utility is particularly noted in long-term imaging experiments due to its relatively low phototoxicity and stable staining.[3] These application notes provide a detailed protocol for staining cultured neurons with this compound, along with relevant technical data and visualizations to guide experimental design and execution.
Data Presentation
The selection of a voltage-sensitive dye is critical and depends on the specific experimental requirements. The following table summarizes key quantitative parameters of this compound, primarily from comparative studies, to aid in this selection process.
| Parameter | This compound | Comparative Dye (Di-4-ANEPPS) | Notes |
| Signal Quality | Sufficient for measuring membrane potentials. | Higher signal quality, advantageous for small neuronal signals.[3] | The choice may depend on the expected amplitude of the neuronal signals. |
| Phototoxicity | Weak and slowly developing phototoxic effects.[3] | Higher phototoxicity compared to this compound. | This compound is more suitable for long-term imaging experiments.[3] |
| Signal Bleaching | Slow bleaching of the staining.[3] | Faster bleaching compared to this compound. | Contributes to the suitability of this compound for extended imaging sessions. |
| Signal-to-Noise Ratio (SNR) Dependence on Excitation Light | Independent of excitation light strength.[3] | Dependent on excitation light strength. | Allows for the use of lower excitation intensities with this compound to minimize phototoxicity without compromising SNR.[3] |
| Staining Characteristics | Slower staining. | Higher concentrations result in faster and brighter staining.[3] | Incubation times may need to be optimized accordingly. |
| Signal Decline Over Time | Signal declines about 25%/h in some in vivo preparations.[2] | No detectable signal decline over time in the same study.[2] | This may be preparation-dependent and should be monitored. |
Experimental Protocols
This section provides a detailed methodology for staining cultured neurons with this compound. This protocol is a general guideline and may require optimization based on the specific neuron type (e.g., primary cortical, hippocampal, iPSC-derived) and culture conditions.
Materials
-
This compound dye (powder form)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
HEPES-buffered saline (HBS) or other physiological imaging buffer (e.g., Tyrode's solution). A typical HBS composition is: 139 mM NaCl, 2.5 mM KCl, 10 mM HEPES, 10 mM D-Glucose, 2 mM CaCl₂, 1.3 mM MgCl₂; pH adjusted to 7.3.[4]
-
Cultured neurons on a suitable imaging substrate (e.g., glass-bottom dishes)
Equipment
-
Fluorescence microscope equipped for live-cell imaging
-
Appropriate filter set for this compound (Excitation: ~530 nm, Emission: ~712 nm)
-
Incubation chamber for maintaining temperature (37°C) and CO₂ (5%) if required for long-term imaging
-
Standard cell culture equipment
Protocol
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound in DMSO at a concentration of 1-5 mM.
-
Vortex thoroughly to ensure the dye is completely dissolved.
-
Store the stock solution at -20°C, protected from light and moisture.
-
-
Preparation of Staining Solution:
-
On the day of the experiment, thaw the this compound stock solution.
-
Dilute the stock solution in pre-warmed (37°C) imaging buffer to a final working concentration. A starting concentration of 5-10 µM is recommended for cultured neurons. Optimization may be required, with a range of 1-20 µM being a reasonable starting point for testing.
-
Vortex the staining solution gently to ensure homogeneity.
-
-
Staining of Cultured Neurons:
-
Aspirate the culture medium from the neuronal culture dish.
-
Gently wash the cells once with pre-warmed imaging buffer to remove any residual medium.
-
Add the staining solution to the culture dish, ensuring the cells are completely covered.
-
Incubate the cells at 37°C for 20-30 minutes. The optimal incubation time may vary depending on the cell type and density, and should be determined empirically.
-
-
Washing:
-
After incubation, aspirate the staining solution.
-
Wash the cells 2-3 times with pre-warmed imaging buffer to remove any unbound dye. Each wash should be for 1-2 minutes. Gentle aspiration and addition of the buffer are crucial to avoid dislodging the neurons.
-
-
Imaging:
-
After the final wash, add fresh, pre-warmed imaging buffer to the dish.
-
The cells are now ready for imaging.
-
For live-cell imaging, maintain the cells at 37°C. If the imaging setup is not equipped with a CO₂ supply, the use of a CO₂-independent medium or a HEPES-buffered saline is recommended for maintaining pH stability during imaging.[5]
-
Use the appropriate filter set for this compound and acquire images. To minimize phototoxicity, use the lowest possible excitation light intensity that provides an adequate signal-to-noise ratio.
-
Visualizations
Signaling Pathway and Mechanism of Action
The functionality of this compound as a voltage-sensitive dye is based on the principle of electrochromism, a phenomenon where a molecule's absorption or emission spectrum shifts in response to a change in the electric field.[1][6] The dye molecule, possessing a chromophore with an asymmetrical charge distribution, aligns itself within the neuronal membrane. Changes in the membrane potential alter the electric field across the membrane, which in turn perturbs the electronic ground and excited states of the dye's chromophore. This results in a rapid shift in its fluorescence spectrum, which can be detected as a change in fluorescence intensity at a given wavelength.
Caption: Mechanism of this compound action based on electrochromism.
Experimental Workflow
The following diagram outlines the key steps in the experimental workflow for staining cultured neurons with this compound and subsequent imaging.
Caption: Experimental workflow for this compound staining of cultured neurons.
References
- 1. researchgate.net [researchgate.net]
- 2. Voltage-sensitive dye - Wikipedia [en.wikipedia.org]
- 3. Comparison of two voltage-sensitive dyes and their suitability for long-term imaging of neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Correlative Live-Cell and Super-Resolution Imaging to Link Presynaptic Molecular Organisation With Function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Small molecule fluorescent voltage indicators for studying membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
Two-Photon Microscopy Imaging with RH 795: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Two-photon microscopy has emerged as a powerful technique for high-resolution, deep-tissue imaging in living organisms. When combined with voltage-sensitive dyes (VSDs) such as RH 795, it allows for the direct visualization of neuronal membrane potential dynamics with exceptional spatial and temporal resolution. This compound is a fast-responding potentiometric probe that partitions into the cell membrane and exhibits changes in its fluorescence intensity in response to alterations in the transmembrane electrical potential. This enables the optical recording of neuronal activity, from subthreshold synaptic potentials to action potentials, in individual neurons and across neuronal populations.
The primary advantage of two-photon excitation in this context is its ability to penetrate deeper into scattering tissue, like the brain, with reduced phototoxicity and photobleaching compared to conventional one-photon confocal microscopy.[1] This makes it an ideal tool for in vivo and in-slice imaging of neuronal circuits over extended periods, providing critical insights into synaptic integration, action potential propagation, and network plasticity. These application notes provide detailed protocols and technical information for utilizing this compound in two-photon microscopy studies.
Quantitative Data Summary
For effective experimental design and data interpretation, a clear understanding of the spectral properties of this compound and the typical imaging parameters is crucial. The following tables summarize key quantitative data for this compound.
Table 1: Spectral and Photophysical Properties of this compound
| Property | Value | Reference |
| One-Photon Excitation Maximum (in Methanol) | 530 nm | [2] |
| One-Photon Emission Maximum (in Methanol) | 712 nm | [2] |
| Two-Photon Excitation Maximum | ~950 nm | [3] |
| Two-Photon Action Cross-Section (at 960 nm) | 10 GM | [3] |
| Emission Maximum (in Octanol) | 640 nm | [3] |
| Molecular Weight | 585.42 g/mol | [2] |
Note: In cell membranes, the spectra of styryl dyes like this compound are typically blue-shifted by as much as 20 nm for absorption or excitation and up to 80 nm for emission.[2]
Table 2: Typical Two-Photon Imaging Parameters for Neuronal Activity
| Parameter | Typical Range | Considerations |
| Excitation Wavelength | 920 - 960 nm | Optimize for maximal signal and minimal autofluorescence. |
| Laser Power at Sample | 50 - 300 mW | Use the lowest power necessary to achieve adequate signal-to-noise ratio to minimize phototoxicity.[4] |
| Objective Numerical Aperture (NA) | 0.8 - 1.1 | Higher NA objectives provide better resolution and collection efficiency. |
| Scan Speed | 1 - 1000 Hz (line rate) | Faster scanning is required for resolving rapid events like action potentials. |
| Dwell Time per Pixel | 0.2 - 10 µs | Shorter dwell times reduce phototoxicity but may decrease signal-to-noise. |
| Frame Rate | 1 - 500 Hz | Dependent on the desired temporal resolution and the size of the field of view. |
Experimental Protocols
The following protocols provide a general framework for two-photon imaging with this compound. Optimization of specific parameters will be necessary for different preparations and experimental goals.
Protocol 1: In Vitro Brain Slice Staining and Imaging
This protocol is suitable for acute brain slices from rodents.
Materials:
-
This compound dye stock solution (e.g., 1 mg/mL in DMSO)
-
Artificial cerebrospinal fluid (aCSF)
-
Dissection tools and vibratome
-
Incubation chamber
-
Two-photon microscope with a tunable Ti:Sapphire laser
Procedure:
-
Slice Preparation: Prepare 300-400 µm thick brain slices using a vibratome in ice-cold, oxygenated aCSF.
-
Dye Loading:
-
Prepare a staining solution by diluting the this compound stock solution in oxygenated aCSF to a final concentration of 5-20 µM.
-
Incubate the brain slices in the staining solution for 20-40 minutes at room temperature, protected from light. The optimal concentration and incubation time should be determined empirically.
-
-
Washing: After incubation, transfer the slices to fresh, oxygenated aCSF for at least 30 minutes to wash out excess dye and allow for de-staining of intracellular compartments.
-
Imaging:
-
Transfer a slice to the recording chamber of the two-photon microscope and continuously perfuse with oxygenated aCSF.
-
Locate the region of interest using a low-magnification objective.
-
Switch to a high-magnification, high-NA water-immersion objective for imaging.
-
Set the two-photon excitation wavelength to ~950 nm.
-
Adjust the laser power to the minimum level that provides a good signal-to-noise ratio.
-
Acquire images or line scans at a frame rate sufficient to resolve the neuronal dynamics of interest. For action potentials, frame rates of 100 Hz or higher are recommended.
-
Protocol 2: In Vivo Staining and Imaging in Rodents
This protocol describes the application of this compound for in vivo imaging through a cranial window.
Materials:
-
This compound dye solution (e.g., 0.5-1 mg/mL in saline with 0.5-1% DMSO and Pluronic F-127)
-
Surgical tools for craniotomy
-
Dental cement
-
Stereotaxic frame
-
Two-photon microscope with a long working distance objective
Procedure:
-
Surgical Preparation:
-
Anesthetize the animal and mount it in a stereotaxic frame.
-
Perform a craniotomy over the brain region of interest to create a cranial window.
-
Secure a glass coverslip over the craniotomy using dental cement to create a sealed imaging chamber.
-
-
Dye Loading:
-
Carefully inject the this compound solution directly onto the cortical surface through a small hole in the coverslip or via a micropipette.
-
Alternatively, for deeper structures, pressure-eject the dye solution into the target area using a glass micropipette.
-
Allow the dye to diffuse and stain the neuronal membranes for 30-60 minutes.
-
-
Imaging:
-
Position the animal under the two-photon microscope.
-
Use a long working distance, water-immersion objective for imaging through the cranial window.
-
Set the imaging parameters (wavelength, laser power, scan speed) as described in Protocol 1, adjusting for the in vivo preparation. Laser power may need to be increased for deeper imaging depths.
-
Monitor the animal's physiological state throughout the imaging session.
-
Signaling Pathway and Experimental Workflow Visualization
The following diagrams, generated using Graphviz, illustrate the mechanism of voltage sensing with this compound and a typical experimental workflow for two-photon imaging.
Caption: Mechanism of this compound voltage sensing in the neuronal membrane.
Caption: General experimental workflow for two-photon imaging with this compound.
Applications in Research and Drug Development
Two-photon imaging with this compound offers a versatile platform for investigating a wide range of neurophysiological questions and for screening the effects of pharmacological compounds on neuronal activity.
-
Studying Synaptic Plasticity: this compound can be used to monitor changes in postsynaptic potentials in response to protocols that induce long-term potentiation (LTP) or long-term depression (LTD), providing insights into the mechanisms of learning and memory.[5][6]
-
Mapping Neuronal Circuits: By stimulating specific inputs and recording the resulting voltage changes in downstream neurons, it is possible to map the functional connectivity of neuronal circuits with high precision.
-
Investigating Action Potential Dynamics: The fast response time of this compound allows for the visualization of action potential initiation, propagation, and backpropagation in dendrites, which is crucial for understanding neuronal computation.[7][8]
-
Drug Discovery and Neuropharmacology: This technique can be employed to screen for compounds that modulate neuronal excitability, synaptic transmission, or ion channel function.[9] The ability to record from multiple neurons simultaneously provides a high-throughput platform for assessing the network effects of novel drugs.
-
Disease Modeling: In animal models of neurological and psychiatric disorders, this compound imaging can be used to identify aberrant patterns of neuronal activity and to evaluate the efficacy of potential therapeutic interventions.
Troubleshooting and Considerations
-
Phototoxicity and Photobleaching: Although reduced with two-photon excitation, phototoxicity can still occur, especially with high laser powers and long exposure times.[10] It is crucial to use the lowest possible laser power and to minimize the duration of imaging sessions. Signs of phototoxicity include swelling of neuronal processes, bleb formation, and a gradual decrease in signal intensity.
-
Dye Loading and Staining Quality: Uneven staining or poor signal-to-noise can result from suboptimal dye concentration or incubation time. These parameters should be carefully optimized for each experimental preparation. The use of a carrier agent like Pluronic F-127 can aid in dye solubilization and tissue penetration.
-
Movement Artifacts (In Vivo Imaging): Movement of the animal due to breathing or other physiological processes can introduce significant artifacts into the imaging data. A stable head-fixation apparatus is essential for in vivo experiments. Motion correction algorithms can be applied during post-processing to mitigate these artifacts.
-
Signal-to-Noise Ratio: The fluorescence changes associated with physiological voltage fluctuations are often small (on the order of a few percent per 100 mV). To achieve a sufficient signal-to-noise ratio, it may be necessary to average multiple trials or to use advanced image analysis techniques.
By following these guidelines and protocols, researchers can effectively utilize two-photon microscopy with this compound to gain valuable insights into the dynamic workings of the nervous system.
References
- 1. Two-photon microscopy: shedding light on the chemistry of vision - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of Two Voltage-Sensitive Dyes and Their Suitability for Long-Term Imaging of Neuronal Activity | PLOS One [journals.plos.org]
- 3. Two-photon probes for in vivo multicolor microscopy of the structure and signals of brain cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous mesoscopic and two-photon imaging of neuronal activity in cortical circuits - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stable wide-field voltage imaging for observing neuronal plasticity at the neuronal network level - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of voltage-sensitive dyes for long-term recording of neural activity in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cohenweb.rc.fas.harvard.edu [cohenweb.rc.fas.harvard.edu]
- 8. branco-lab.org [branco-lab.org]
- 9. Drug testing complementary metal-oxide-semiconductor chip reveals drug modulation of transmitter release for potential therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Highly nonlinear photodamage in two-photon fluorescence microscopy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Wide-field Fluorescence Microscopy of RH 795
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide for setting up and utilizing a wide-field fluorescence microscope for imaging the voltage-sensitive dye RH 795. It includes application notes, detailed experimental protocols, and quantitative data to facilitate the successful implementation of this technique for monitoring neuronal activity.
I. Introduction to this compound and Wide-field Microscopy
This compound is a lipophilic styryl dye that partitions into the cell membrane and exhibits a change in its fluorescence intensity in response to changes in membrane potential. This property makes it a valuable tool for monitoring the electrical activity of neurons and other excitable cells. Wide-field fluorescence microscopy is a commonly used technique for imaging large populations of cells with high temporal resolution, making it well-suited for studying network dynamics with voltage-sensitive dyes like this compound.
One of the key advantages of this compound is its relatively low phototoxicity and slow bleaching rate, which makes it suitable for long-term imaging experiments.[1] However, like other voltage-sensitive dyes, the fractional fluorescence change of this compound in response to neuronal activity is small, necessitating an optimized imaging setup to achieve a good signal-to-noise ratio (SNR).
II. Wide-field Fluorescence Microscopy Setup for this compound
A standard wide-field fluorescence microscope can be adapted for imaging this compound. The essential components and their recommended specifications are outlined below.
1. Light Source:
-
A stable, high-intensity light source is crucial for exciting this compound.
-
Recommended: A mercury arc lamp (e.g., HBO 100W) or a high-power LED light source with a peak emission around 530 nm. LEDs offer greater stability and longer lifetimes.
2. Fluorescence Filter Set:
-
The filter set, consisting of an excitation filter, a dichroic mirror, and an emission filter, is critical for isolating the this compound fluorescence signal.
-
Based on the spectral properties of this compound (Excitation/Emission: ~530/712 nm in membranes), the following filter set is recommended:
-
Excitation Filter: A bandpass filter centered around 530 nm with a bandwidth of 20-40 nm (e.g., 535/30 nm).
-
Dichroic Mirror: A long-pass dichroic mirror with a cut-on wavelength around 560 nm.
-
Emission Filter: A long-pass filter with a cut-on wavelength of 650 nm or higher (e.g., 650LP) to effectively block scattered excitation light and capture the far-red emission of this compound.
-
3. Objective Lens:
-
The choice of objective lens will depend on the desired magnification and spatial resolution.
-
Recommended: A high numerical aperture (NA) objective (e.g., 20x/0.8 NA or 40x/0.95 NA) is recommended to maximize light collection and achieve a good SNR. For imaging larger fields of view, a lower magnification objective (e.g., 10x/0.45 NA) can be used.
4. Detector:
-
A high-sensitivity, low-noise camera is essential for detecting the small fluorescence changes associated with neuronal activity.
-
Recommended: A scientific CMOS (sCMOS) or an electron-multiplying CCD (EMCCD) camera with high quantum efficiency in the far-red region of the spectrum. These cameras offer the speed and sensitivity required for capturing fast voltage dynamics.
Logical Diagram: Light Path in a Wide-field Fluorescence Microscope for this compound Imaging
Caption: Light path for this compound imaging in a wide-field microscope.
III. Quantitative Data for this compound
The following table summarizes key quantitative parameters for this compound. Note that some of these values can vary depending on the specific experimental conditions.
| Parameter | Value | Notes |
| Excitation Maximum (in MeOH) | ~530 nm | The excitation spectrum can shift in different membrane environments.[1] |
| Emission Maximum (in MeOH) | ~712 nm | The emission spectrum can also shift in different membrane environments.[1] |
| Voltage Sensitivity | ~5-10% ΔF/F per 100 mV (estimated) | The exact value can vary with cell type and recording conditions. |
| Signal-to-Noise Ratio (SNR) | Moderate | Generally lower than some other VSDs but sufficient for many applications. SNR is less dependent on excitation intensity.[1] |
| Phototoxicity | Low | This compound exhibits weak and slowly developing phototoxic effects, making it suitable for long-term experiments.[1] |
| Photobleaching | Slow | The dye shows slow bleaching, which is advantageous for prolonged imaging sessions.[1] |
IV. Experimental Protocols
This section provides detailed protocols for staining neurons with this compound and performing wide-field fluorescence imaging.
A. This compound Stock Solution Preparation
-
Reagents:
-
This compound (5 mg)
-
Dimethyl sulfoxide (DMSO) or Ethanol
-
-
Procedure:
-
Dissolve 5 mg of this compound in 1 mL of DMSO or ethanol to make a 5 mg/mL stock solution.
-
Vortex thoroughly to ensure the dye is completely dissolved.
-
Aliquot the stock solution into small volumes (e.g., 20 µL) and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
B. Staining Protocol for Cultured Neurons
-
Reagents:
-
This compound stock solution (5 mg/mL)
-
Pluronic F-127 (20% solution in DMSO)
-
Extracellular recording solution (e.g., Hanks' Balanced Salt Solution - HBSS, or Artificial Cerebrospinal Fluid - ACSF)
-
-
Procedure:
-
Prepare a fresh staining solution by diluting the this compound stock solution into the extracellular recording solution. The final concentration of this compound should be in the range of 5-10 µM.
-
To aid in dye solubilization, first mix the required volume of the this compound stock solution with an equal volume of 20% Pluronic F-127.
-
Add this mixture to the pre-warmed (37°C) extracellular recording solution and vortex well.
-
Remove the culture medium from the neuronal culture and wash once with the pre-warmed extracellular recording solution.
-
Add the staining solution to the culture and incubate for 20-30 minutes at 37°C, protected from light.
-
After incubation, wash the culture 2-3 times with the pre-warmed extracellular recording solution to remove excess dye.
-
The culture is now ready for imaging.
-
C. Wide-field Imaging Protocol
-
Equipment Setup:
-
Turn on the light source and allow it to stabilize (typically 15-30 minutes for arc lamps).
-
Set the microscope to the appropriate filter set for this compound.
-
Mount the stained neuronal culture on the microscope stage.
-
-
Image Acquisition:
-
Using a low magnification objective, locate the area of interest.
-
Switch to the desired high-magnification objective for imaging.
-
Adjust the focus to obtain a sharp image of the neurons.
-
Set the camera acquisition parameters. For recording fast neuronal activity, a high frame rate (e.g., 100-500 Hz) is required. This will necessitate short exposure times.
-
Adjust the excitation light intensity to the lowest level that provides a sufficient SNR to minimize phototoxicity and photobleaching.
-
Acquire a time-series of images to record the changes in fluorescence intensity corresponding to neuronal activity.
-
-
Data Analysis:
-
The acquired image series can be analyzed to measure the change in fluorescence intensity over time (ΔF/F).
-
Regions of interest (ROIs) can be drawn around individual neurons or neuronal populations to extract their activity traces.
-
The fractional fluorescence change (ΔF/F) is calculated as: (F - F₀) / F₀, where F is the fluorescence intensity at a given time point and F₀ is the baseline fluorescence.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for this compound staining and imaging.
V. Troubleshooting
-
Low Signal-to-Noise Ratio:
-
Increase the excitation light intensity, but be mindful of phototoxicity.
-
Use a higher NA objective to improve light collection.
-
Ensure the filter set is optimally matched to the this compound spectra.
-
Use a more sensitive camera (sCMOS or EMCCD).
-
-
High Background Fluorescence:
-
Ensure thorough washing after the staining step to remove unbound dye.
-
Use a high-quality recording solution with minimal autofluorescence.
-
-
Phototoxicity/Photobleaching:
-
Reduce the excitation light intensity to the minimum level required for a decent SNR.
-
Minimize the duration of light exposure by using a shutter to block the light path when not acquiring images.
-
Consider using an antioxidant in the recording medium.
-
By following these application notes and protocols, researchers can effectively utilize this compound with wide-field fluorescence microscopy to investigate the dynamics of neuronal networks with high temporal resolution.
References
Application Notes: Combining RH 795 Imaging with Electrophysiology
References
- 1. Voltage-sensitive dye - Scholarpedia [scholarpedia.org]
- 2. biotium.com [biotium.com]
- 3. Comparison of two voltage-sensitive dyes and their suitability for long-term imaging of neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro functional imaging in brain slices using fast voltage-sensitive dye imaging combined with whole-cell patch recording - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phototoxicity in live fluorescence microscopy, and how to avoid it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods for voltage-sensitive dye imaging of rat cortical activity with high signal-to-noise ratio - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for RH 795 in Studying Synaptic Plasticity in the Hippocampus
For Researchers, Scientists, and Drug Development Professionals
Introduction
RH 795 is a lipophilic, styryl voltage-sensitive dye (VSD) that exhibits changes in its fluorescence intensity in response to alterations in membrane potential.[1] This property makes it a valuable tool for monitoring the electrical activity of neuronal populations in real-time. In the context of hippocampal research, this compound allows for the visualization of synaptic activity and plasticity, such as long-term potentiation (LTP), across different subfields of the hippocampus. Its suitability for long-term imaging with relatively low phototoxicity makes it a candidate for studying the induction and maintenance phases of synaptic plasticity.[2][3] These application notes provide detailed protocols for the use of this compound in studying synaptic plasticity in acute hippocampal slices, along with an overview of the key signaling pathways involved.
Data Presentation
Quantitative Comparison of Voltage-Sensitive Dyes
| Dye | Typical ΔF/F (%) per 100 mV | Signal-to-Noise Ratio | Phototoxicity | Suitability for Long-Term Imaging | Reference |
| This compound | ~0.5 - 2 | Moderate | Low to Moderate | Good | [2][3] |
| di-4-ANEPPS | ~2 - 10 | High | Moderate to High | Fair | [2][3] |
| RH 155 | ~0.1 - 1 | Moderate | Low | Good | [4] |
| RH 482 (NK3630) | Not specified | Good | Low | Excellent | [5] |
Note: ΔF/F represents the fractional change in fluorescence. These values can vary depending on the specific experimental conditions, including the preparation, staining protocol, and imaging system.
Expected Fluorescence Changes During LTP with this compound
The induction of LTP in a specific synaptic pathway is expected to result in a localized and sustained increase in the this compound fluorescence signal in the potentiated dendritic region. This change reflects the prolonged depolarization of the postsynaptic membrane, a hallmark of LTP. The magnitude of the fluorescence increase is typically in the range of a few percent and can be quantified by comparing the signal intensity before and after LTP induction.[6][7]
| Condition | Expected Change in this compound Fluorescence (ΔF/F) | Description |
| Baseline Synaptic Transmission | Transient, stimulus-locked fluorescence increase | Reflects the excitatory postsynaptic potential (EPSP). |
| During LTP Induction (e.g., Theta-Burst Stimulation) | Large, transient fluorescence increase | Corresponds to the strong depolarization during the high-frequency stimulation. |
| Post-LTP (Early and Late Phase) | Sustained, elevated baseline fluorescence in the potentiated region | Indicates the long-lasting depolarization and increased synaptic efficacy characteristic of LTP.[6][7] |
Experimental Protocols
Protocol 1: Acute Hippocampal Slice Preparation
This protocol describes the preparation of acute hippocampal slices from rodents, a standard procedure for in vitro studies of synaptic plasticity.[8][9]
Materials:
-
Rodent (e.g., mouse or rat)
-
Anesthesia (e.g., isoflurane)
-
Dissection tools (scissors, forceps, scalpel)
-
Vibratome
-
Ice-cold, oxygenated (95% O₂ / 5% CO₂) artificial cerebrospinal fluid (aCSF) (slicing solution)
-
Standard aCSF (recording solution) at room temperature, continuously oxygenated
-
Recovery chamber
Slicing Solution (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 26 NaHCO₃, 10 D-glucose, 1 MgSO₄, 2 CaCl₂. Osmolarity should be adjusted to ~300-310 mOsm.
Procedure:
-
Anesthetize the animal following approved institutional guidelines.
-
Rapidly decapitate the animal and dissect the brain, placing it immediately into ice-cold, oxygenated slicing aCSF.
-
Isolate the hippocampus. For transverse slices, make a sagittal cut to separate the hemispheres.
-
Glue one hemisphere onto the vibratome stage and immerse it in the ice-cold, oxygenated slicing aCSF.
-
Cut 300-400 µm thick transverse hippocampal slices.
-
Using a fine paintbrush, carefully transfer the slices to a recovery chamber containing standard aCSF continuously bubbled with 95% O₂ / 5% CO₂.
-
Allow the slices to recover for at least 1 hour at room temperature (22-25 °C) before proceeding with staining.
Protocol 2: this compound Staining of Acute Hippocampal Slices
This protocol outlines the procedure for staining the prepared hippocampal slices with this compound.
Materials:
-
Recovered acute hippocampal slices
-
This compound dye (stock solution typically prepared in DMSO)
-
Standard aCSF
Procedure:
-
Prepare a staining solution by diluting the this compound stock solution into standard aCSF to a final concentration of 0.02-0.2 mg/mL. The optimal concentration may need to be determined empirically.
-
Carefully transfer the recovered hippocampal slices into the staining solution.
-
Incubate the slices in the dark at room temperature for 20-40 minutes. Gentle oxygenation of the staining solution can be beneficial.
-
After incubation, transfer the slices back to a holding chamber containing fresh, continuously oxygenated standard aCSF to wash out the excess dye.
-
Allow the slices to wash for at least 20 minutes before transferring to the recording chamber.
Protocol 3: Induction and Optical Recording of LTP
This protocol details the steps for inducing LTP and recording the associated changes in this compound fluorescence.[7][10]
Materials:
-
This compound-stained hippocampal slice
-
Submerged-style recording chamber with continuous perfusion of oxygenated aCSF (2-3 mL/min)
-
Bipolar stimulating electrode
-
Fluorescence microscope equipped with a high-speed CCD or CMOS camera
-
Appropriate filter set for this compound (Excitation: ~530 nm, Emission: >610 nm)
-
Data acquisition and analysis software
Procedure:
-
Slice Placement: Transfer a stained slice to the recording chamber and allow it to equilibrate for at least 15-20 minutes with continuous perfusion.
-
Electrode Placement: Position the stimulating electrode in the Schaffer collateral pathway to evoke responses in the CA1 region.
-
Baseline Recording:
-
Set the stimulation intensity to elicit a response that is approximately 30-50% of the maximal signal.
-
Acquire baseline optical signals by delivering single test pulses at a low frequency (e.g., 0.05 Hz).
-
Record a stable baseline for at least 20-30 minutes.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as theta-burst stimulation (TBS). A typical TBS protocol consists of 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval, repeated 2-3 times with a 20-second interval.[7]
-
-
Post-Induction Recording:
-
Immediately after the induction protocol, resume recording with single test pulses at the baseline frequency.
-
Continue recording for at least 60 minutes to observe the induction and stabilization of LTP.
-
-
Data Analysis:
-
Define regions of interest (ROIs) in the dendritic layer of the CA1 region where the synaptic responses are observed.
-
Measure the peak fluorescence change (ΔF/F) for each evoked response.
-
Normalize the post-induction responses to the average baseline response to quantify the magnitude of potentiation.
-
Signaling Pathways and Experimental Workflows
Experimental Workflow for this compound Imaging of Hippocampal LTP
References
- 1. Mechanisms of CaMKII action in long-term potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Obtaining Acute Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Temporal Sensitivity of Protein Kinase A Activation in Late-Phase Long Term Potentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Transgenic Calmodulin-Dependent Protein Kinase II Activation: Dose-Dependent Effects on Synaptic Plasticity, Learning, and Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CaMKII activation state underlies synaptic labile phase of LTP and short-term memory formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-Term Potentiation by Theta-Burst Stimulation using Extracellular Field Potential Recordings in Acute Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Hippocampal slice preparation for electrophysiology [protocols.io]
- 9. Acute Hippocampal Slice Preparation and Hippocampal Slice Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Calcium Imaging vs. Voltage Imaging with RH 795
Audience: Researchers, scientists, and drug development professionals.
Introduction
Monitoring neuronal activity is fundamental to understanding nervous system function and developing novel therapeutics for neurological disorders. Two powerful optical techniques for this purpose are calcium imaging and voltage imaging. Calcium imaging tracks the influx of calcium ions (Ca²⁺), a reliable proxy for neuronal firing, while voltage imaging directly measures changes in membrane potential.[1][2][3] This document provides a detailed comparison of these two methodologies, with a specific focus on the voltage-sensitive dye (VSD) RH 795, and offers comprehensive protocols for their application.
Calcium imaging has become a cornerstone of neuroscience, largely due to the high signal-to-noise ratio (SNR) and cell-type specificity offered by genetically encoded calcium indicators (GECIs).[4][5] However, it provides an indirect and slower measure of neuronal activity, potentially missing subthreshold events and hyperpolarization.[1][6] In contrast, voltage imaging with fast-response probes like this compound offers unparalleled temporal resolution, directly reporting action potentials, subthreshold depolarizations, and hyperpolarizations.[3][7] The trade-off has traditionally been a lower SNR and, for chemical dyes, a lack of cell-type specificity.[4][8]
This guide will delineate the principles, advantages, and limitations of each technique, present key performance metrics in a comparative format, and provide detailed experimental protocols to aid researchers in selecting and implementing the optimal method for their specific scientific questions.
Principles of Detection
Calcium Imaging
Neuronal depolarization, particularly during an action potential, triggers the opening of voltage-gated calcium channels, leading to a transient increase in intracellular Ca²⁺ concentration.[2] Calcium imaging leverages fluorescent indicators that exhibit a change in their spectral properties upon binding to these free Ca²⁺ ions.[9][10]
There are two main classes of calcium indicators:
-
Chemical Dyes: Small molecules like Fluo-4 or Fura-2 that are loaded into cells. They are known for their fast kinetics and high brightness.[9][11]
-
Genetically Encoded Calcium Indicators (GECIs): Proteins like GCaMP that are expressed in specific cell populations through genetic methods. GECIs have revolutionized in vivo neuroscience by enabling chronic imaging of defined neural circuits.[12][13]
The fluorescence change of the indicator is captured by a microscope, providing an optical readout that is a proxy for recent neuronal activity.
Voltage Imaging with this compound
Voltage imaging provides a more direct measure of neuronal activity by detecting changes in membrane potential.[14] Voltage-sensitive dyes (VSDs), also known as potentiometric dyes, are molecules that change their optical properties in response to shifts in the electric field across the cell membrane.[15]
This compound is a fast-response styryl dye that embeds into the outer leaflet of the plasma membrane.[3][16] A change in membrane potential causes a shift in the dye's electron distribution, which in turn alters its fluorescence absorption or emission spectra.[15][17] This spectral shift is extremely rapid, allowing the dye to track membrane potential changes with sub-millisecond temporal resolution.[17][18] For this compound, depolarization typically leads to a decrease in fluorescence intensity.
Data Presentation: Quantitative Comparison
The choice between calcium and voltage imaging often depends on the specific experimental requirements. The table below summarizes key performance metrics for a representative GECI (GCaMP6f) and the VSD this compound.
| Feature | Calcium Imaging (e.g., GCaMP6f) | Voltage Imaging (this compound) |
| Signal Measured | Indirect (Intracellular Ca²⁺ concentration) | Direct (Membrane Potential) |
| Temporal Resolution | Slower (tens of ms to seconds decay)[4] | Very Fast (<1 ms)[7][18] |
| Signal-to-Noise Ratio (SNR) | High (ΔF/F can be >1000%)[4][19] | Low (ΔF/F typically <1% per 100 mV)[20][21] |
| Sensitivity | Primarily suprathreshold activity (Action Potentials)[6] | Subthreshold events, APs, and hyperpolarization[7][20] |
| Cell-Type Specificity | High (via genetic targeting)[10][12] | Low (stains all cell membranes)[8][15] |
| Invasiveness | Viral injection/transgenesis; can be minimally invasive for chronic studies[1][8] | Requires craniotomy and dye application; can be invasive[8][22] |
| Phototoxicity | Can occur with high light intensity, but red-shifted GECIs mitigate this[11][23] | Can be significant; this compound has reported phototoxic effects[24][25] |
| Pharmacology | GECIs are proteins and generally inert, but can buffer Ca²⁺[13] | Dyes can have pharmacological side effects, though this compound is relatively benign[22][26] |
| Long-Term Imaging | Excellent; stable expression allows for chronic studies over weeks/months[8][12] | Challenging due to dye bleaching, washout, and phototoxicity[24][25] |
Experimental Protocols
Protocol 1: Calcium Imaging with AAV-GCaMP in Neuronal Cultures
This protocol describes the transduction of primary neuronal cultures with an adeno-associated virus (AAV) expressing a GECI, followed by fluorescence microscopy.
Materials:
-
Primary neuronal culture (e.g., hippocampal or cortical neurons)
-
AAV vector encoding a GECI (e.g., AAV-syn-GCaMP6f)
-
Neurobasal medium and B-27 supplement
-
GlutaMAX
-
Imaging buffer (e.g., Hibernate-E or ACSF)
-
Epifluorescence or confocal microscope with appropriate filter sets (e.g., 488 nm excitation, ~510-550 nm emission)
-
sCMOS or CCD camera
Procedure:
-
Culture Preparation: Plate primary neurons on glass-bottom dishes and culture for 7-10 days in vitro (DIV).
-
Viral Transduction:
-
Thaw AAV-GCaMP6f on ice.
-
Dilute the virus in conditioned media to the desired multiplicity of infection (MOI).
-
Replace 50% of the media in each well with the virus-containing media.
-
Incubate for 10-14 days to allow for robust GECI expression.
-
-
Imaging Preparation:
-
Gently wash the cells twice with pre-warmed imaging buffer.
-
Place the dish on the microscope stage, ensuring the cells are maintained at 37°C.
-
-
Image Acquisition:
-
Using a low light intensity to minimize phototoxicity, locate the transduced neurons.
-
Acquire a baseline fluorescence recording for 1-2 minutes.
-
Apply experimental stimulus (e.g., electrical field stimulation, pharmacological agent).
-
Record fluorescence changes at a suitable frame rate (e.g., 10-30 Hz).
-
-
Data Analysis:
-
Define regions of interest (ROIs) around individual neuronal cell bodies.
-
Measure the mean fluorescence intensity for each ROI over time.
-
Calculate the change in fluorescence relative to baseline (ΔF/F₀), where F₀ is the average baseline fluorescence.
-
Protocol 2: Voltage Imaging with this compound in Brain Slices
This protocol outlines the procedure for staining acute brain slices with this compound and recording population-level voltage signals.
Materials:
-
Acute brain slice preparation (e.g., hippocampus or cortex), 300-400 µm thick
-
Artificial cerebrospinal fluid (ACSF), continuously bubbled with 95% O₂ / 5% CO₂
-
This compound dye (stock solution in DMSO, e.g., 1 mg/mL)
-
High-speed camera (sCMOS or photodiode array)
-
Upright microscope with appropriate optics
-
Light source (e.g., Tungsten-halogen lamp)
-
Excitation filter (e.g., 520/20 nm) and Emission filter (e.g., >610 nm long-pass)
-
Stimulation electrode
Procedure:
-
Slice Preparation: Prepare acute brain slices using a vibratome and allow them to recover in ACSF at 32-34°C for at least 1 hour.
-
Dye Staining:
-
Transfer slices to a staining chamber containing ACSF.
-
Add this compound stock solution to the ACSF to a final concentration of 0.05-0.2 mg/mL.
-
Incubate the slices in the staining solution for 20-40 minutes at room temperature, protected from light.[3]
-
Gently wash the slices in fresh ACSF for 10-15 minutes to remove excess dye.
-
-
Imaging Preparation:
-
Transfer a stained slice to the recording chamber on the microscope stage.
-
Continuously perfuse the slice with oxygenated ACSF (2-3 mL/min).
-
Position the stimulation electrode in the desired location (e.g., Schaffer collaterals in the hippocampus).
-
-
Image Acquisition:
-
Focus on the region of interest (e.g., CA1 pyramidal cell layer).
-
Set the camera to a high frame rate (e.g., 500-2000 Hz).
-
Deliver a brief electrical stimulus to evoke a synaptic response.
-
Record the resulting change in fluorescence. Due to the small signal size, averaging multiple trials may be necessary to improve the SNR.[21]
-
-
Data Analysis:
-
Correct for photobleaching by fitting and subtracting an exponential decay from the fluorescence trace.
-
Calculate the fractional change in fluorescence (ΔF/F).
-
Generate spatial maps of the voltage signal propagation across the imaged area.
-
Conclusion: Selecting the Right Technique
The choice between calcium and voltage imaging is dictated by the biological question at hand.
Choose Calcium Imaging when:
-
Studying the activity of genetically-defined cell populations.
-
Conducting long-term, chronic experiments in behaving animals.[12]
-
A high signal-to-noise ratio is critical and single-spike precision is not the primary goal.
-
Correlating the general firing activity of large neuronal ensembles with behavior.[23]
Choose Voltage Imaging with this compound when:
-
The primary goal is to measure the precise timing of neuronal events with sub-millisecond resolution.
-
Investigating subthreshold membrane potential dynamics, synaptic integration, and hyperpolarization.[7][20]
-
Studying the propagation of activity across a neuronal population in acute preparations.[3]
-
Cell-type specificity is not a requirement for the experiment.
Recent advances in genetically encoded voltage indicators (GEVIs) are beginning to bridge the gap between these two techniques, offering the promise of cell-type specific, direct voltage recording.[7][8] However, chemical VSDs like this compound remain a valuable tool for high-fidelity, direct measurements of membrane potential dynamics in accessible preparations. A thorough understanding of the strengths and weaknesses of each approach is essential for robust experimental design and accurate data interpretation in neuroscience and drug discovery.
References
- 1. youtube.com [youtube.com]
- 2. ukessays.com [ukessays.com]
- 3. www-sop.inria.fr [www-sop.inria.fr]
- 4. Population imaging discrepancies between a genetically-encoded calcium indicator (GECI) versus a genetically-encoded voltage indicator (GEVI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Using genetically encoded calcium indicators to study astrocyte physiology: A field guide [frontiersin.org]
- 6. Comparative Evaluation of Genetically Encoded Voltage Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Voltage and Calcium Imaging of Brain Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Comparative performance of a genetically-encoded voltage indicator and a blue voltage sensitive dye for large scale cortical voltage imaging [frontiersin.org]
- 9. Chemical Calcium Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Calcium imaging - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Imaging and analysis of genetically encoded calcium indicators linking neural circuits and behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Voltage and Calcium Imaging of Brain Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Voltage-sensitive dye - Wikipedia [en.wikipedia.org]
- 16. biotium.com [biotium.com]
- 17. Voltage Imaging: Pitfalls and Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Membrane Potential Indicators | Thermo Fisher Scientific - BR [thermofisher.com]
- 19. researchgate.net [researchgate.net]
- 20. journals.physiology.org [journals.physiology.org]
- 21. Methods for voltage-sensitive dye imaging of rat cortical activity with high signal-to-noise ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Voltage-Sensitive Dye versus Intrinsic Signal Optical Imaging: Comparison of Tactile Responses in Primary and Secondary Somatosensory Cortices of Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 23. noldus.com [noldus.com]
- 24. Comparison of Two Voltage-Sensitive Dyes and Their Suitability for Long-Term Imaging of Neuronal Activity | PLOS One [journals.plos.org]
- 25. Comparison of two voltage-sensitive dyes and their suitability for long-term imaging of neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Fast-Response Probes—Section 22.2 | Thermo Fisher Scientific - US [thermofisher.com]
Application of RH 795 for Studying Cortical Spreading Depression
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Cortical spreading depression (CSD) is a slowly propagating wave of near-complete depolarization of neurons and glial cells in the cerebral cortex, followed by a period of suppressed brain activity.[1] This phenomenon is implicated in the pathophysiology of several neurological disorders, including migraine with aura, stroke, and traumatic brain injury.[2][3][4] The voltage-sensitive dye RH 795 is a powerful tool for visualizing and studying the spatiotemporal dynamics of CSD in vivo. This compound is a fast-response potentiometric probe that binds to the cell membrane and exhibits changes in its fluorescence intensity in response to changes in membrane potential.[5] An increase in fluorescence of this compound directly corresponds to the depolarization of neuronal and glial membranes, providing a real-time optical correlate of the CSD wave.[6][7] This allows for the direct, live imaging of CSD, making it an invaluable technique for investigating the mechanisms of CSD initiation and propagation, as well as for evaluating the efficacy of potential therapeutic interventions.[6]
Data Presentation
Quantitative Data Summary
| Parameter | Value | Reference |
| This compound Optical Properties | ||
| Excitation Wavelength (in Methanol) | 530 nm | [5] |
| Emission Wavelength (in Methanol) | 712 nm | [5] |
| Excitation Wavelength (in Cell Membranes) | Blue-shifted by up to 20 nm from methanol spectrum | [5] |
| Emission Wavelength (in Cell Membranes) | Blue-shifted by up to 80 nm from methanol spectrum | [5] |
| Experimental Parameters for in vivo Imaging | ||
| This compound Staining Concentration | 0.8 mg/ml in Artificial Cerebrospinal Fluid (ACSF) | [8] |
| Staining Incubation Time | 1 hour | [8] |
| CSD Propagation Velocity | 2-6 mm/min | |
| Typical Change in Fluorescence (ΔF/F) | Varies with imaging setup and stimulus |
Experimental Protocols
I. Animal Preparation: Chronic Cranial Window Surgery
A chronic cranial window allows for long-term optical access to the cortex for repeated imaging sessions. The following is a generalized protocol for creating a cranial window in a mouse model.
Materials:
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic frame
-
Surgical drill
-
Fine surgical tools (scalpel, forceps, scissors)
-
Dental cement
-
Glass coverslip (sized to the craniotomy)
-
Cyanoacrylate glue
-
Saline solution
-
Analgesics and antibiotics
Procedure:
-
Anesthetize the animal and mount it in a stereotaxic frame.
-
Shave the scalp and clean the surgical area with an antiseptic solution.
-
Make a midline incision on the scalp to expose the skull.
-
Gently scrape away the periosteum to create a clean, dry skull surface.
-
Using a high-speed drill, create a circular craniotomy (typically 3-5 mm in diameter) over the cortical region of interest (e.g., somatosensory or visual cortex). Be careful not to damage the underlying dura mater.
-
Once the bone flap is removed, the intact dura should be visible.
-
Secure a custom-made headplate to the skull surrounding the craniotomy using dental cement.
-
Apply a thin layer of cyanoacrylate glue to the edges of the craniotomy and carefully place a glass coverslip over the exposed dura, sealing the window.
-
Apply dental cement around the edges of the coverslip to secure it in place.
-
Administer post-operative analgesics and antibiotics as per institutional guidelines and allow the animal to recover for at least one week before imaging experiments.
II. In Vivo Staining with this compound
Materials:
-
This compound dye
-
Artificial Cerebrospinal Fluid (ACSF), sterile-filtered
-
Micropipette
Procedure:
-
On the day of the experiment, gently remove the coverslip from the chronic cranial window under anesthesia.
-
Prepare a 0.8 mg/ml solution of this compound in sterile ACSF.[8]
-
Carefully apply the this compound solution directly onto the exposed cortical surface.
-
Incubate for 1 hour, ensuring the cortical surface remains moist with the dye solution.[8]
-
After incubation, thoroughly wash the cortical surface with fresh, warm ACSF to remove any unbound dye.
-
Replace the coverslip and secure it with a small amount of dental cement for the imaging session.
III. Induction of Cortical Spreading Depression
CSD can be induced by various methods. A common and reliable method is the focal application of a high concentration of potassium chloride (KCl).
Materials:
-
Potassium chloride (KCl) solution (e.g., 1 M in saline)
-
Micropipette or a fine needle
Procedure:
-
Under anesthesia, create a small burr hole adjacent to the cranial window.
-
Carefully insert the tip of a micropipette or a fine needle coated with KCl through the burr hole to briefly touch the cortical surface.
-
Alternatively, apply a small droplet of the high KCl solution directly onto the cortical surface through the burr hole.
-
This focal application of KCl will trigger a wave of depolarization that propagates across the cortex and can be visualized through the cranial window.
IV. Voltage-Sensitive Dye Imaging of CSD
Equipment:
-
Upright fluorescence microscope
-
Light source with appropriate excitation filters for this compound (e.g., 510-550 nm)
-
Emission filter for this compound (e.g., >590 nm long-pass)
-
High-speed, high-sensitivity camera (e.g., sCMOS or EMCCD)
-
Image acquisition software
Procedure:
-
Position the anesthetized animal with the cranial window under the microscope objective.
-
Focus on the cortical surface.
-
Illuminate the cortex with the excitation light and acquire a baseline fluorescence image.
-
Induce CSD as described in Protocol III.
-
Immediately begin acquiring a time-series of fluorescence images at a high frame rate (e.g., 10-100 Hz).
-
The CSD wave will be visible as a propagating front of increased fluorescence.
-
Record the imaging data for subsequent analysis of the CSD propagation speed, amplitude, and duration.
-
Analyze the data by calculating the change in fluorescence relative to the baseline (ΔF/F) to quantify the depolarization wave.
Visualizations
Caption: Experimental workflow for studying CSD with this compound.
Caption: CSD signaling leading to this compound fluorescence change.
Caption: Logical link between depolarization and this compound signal.
References
- 1. Cortical spreading depression—new insights and persistent questions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular and Cellular Neurobiology of Spreading Depolarization/Depression and Migraine: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cortical spreading depression: culprits and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotium.com [biotium.com]
- 6. Direct, live imaging of cortical spreading depression and anoxic depolarisation using a fluorescent, voltage-sensitive dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct, live imaging of cortical spreading depression and anoxic depolarisation using a fluorescent, voltage-sensitive dye - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Voltage-Sensitive Dye Imaging of Primary Motor Cortex Activity Produced by Ventral Tegmental Area Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Long-Term In Vivo Imaging of Neural Ensembles with RH 795
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing the voltage-sensitive dye RH 795 for long-term in vivo imaging of neural ensembles. This document includes detailed protocols for animal preparation, dye application, imaging parameters, and data analysis, supplemented with quantitative data and workflow diagrams to facilitate experimental design and execution.
Introduction to this compound
This compound is a styryl, fast-responding potentiometric probe designed for functional imaging of neurons.[1][2] Its spectral properties and physiological effects make it a valuable tool for monitoring membrane potential changes in real-time. Notably, this compound is particularly well-suited for long-term in vivo imaging studies due to its relatively low phototoxicity and slow bleaching characteristics compared to other dyes.[3][4] Unlike some other voltage-sensitive dyes, this compound does not cause arterial constriction during cortical staining, which is a significant advantage for in vivo applications.[1][2]
Key Advantages for Long-Term Imaging:
-
Low Phototoxicity: this compound exhibits weak and slowly developing phototoxic effects, minimizing damage to neural tissue during prolonged imaging sessions.[3][4]
-
Slow Photobleaching: The dye shows slow bleaching of the staining, allowing for stable recordings over extended periods.[3][4]
-
Stable Signal-to-Noise Ratio (SNR): The SNR of this compound is independent of excitation light strength, providing flexibility in imaging parameters and reducing the risk of phototoxicity.[3][4]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the use of this compound in long-term in vivo imaging, compiled from published studies.
| Parameter | Value | Species/Model | Notes | Reference(s) |
| Dye Concentration (in vivo) | 0.1 - 1.0 mg/mL in ACSF | Rodent Cortex | Higher concentrations may increase staining intensity but also potential for pharmacological effects. | [5] |
| Staining/Incubation Time | 60 - 120 minutes | Rodent Cortex | Longer incubation can improve staining depth but should be optimized to avoid toxicity. | [5] |
| Excitation Wavelength | 530 nm (in Methanol) | In Vitro | In cell membranes, the excitation spectrum is typically blue-shifted by as much as 20 nm. | [1][2] |
| Emission Wavelength | 712 nm (in Methanol) | In Vitro | In cell membranes, the emission spectrum is typically blue-shifted by as much as 80 nm. | [1][2] |
| Imaging Duration | Up to several hours; chronic imaging over days to weeks with repeated staining. | Rodents | The stability of this compound allows for extended imaging sessions and repeated imaging in chronic preparations. | [3][4][5] |
| Photobleaching Rate | Slower than Di-4-ANEPPS | Crustacean Stomatogastric Nervous System | This property is a key advantage for long-term experiments. | [3][4] |
Experimental Protocols
I. Animal Preparation: Chronic Cranial Window Implantation
For long-term imaging, a chronic cranial window is essential to provide optical access to the brain. This procedure involves surgically implanting a glass coverslip over the cortex.
Materials:
-
Anesthetic (e.g., isoflurane)
-
Stereotaxic frame
-
Surgical drill and bits
-
Fine surgical tools (forceps, scissors)
-
Glass coverslip (e.g., 3-5 mm diameter)
-
Dental cement
-
Artificial cerebrospinal fluid (ACSF)
-
Analgesics and antibiotics
Procedure:
-
Anesthetize the animal and mount it in a stereotaxic frame.
-
Shave the scalp and clean the surgical area with an antiseptic solution.
-
Make a midline incision in the scalp to expose the skull.
-
Using a dental drill, perform a craniotomy of the desired size (e.g., 3-5 mm diameter) over the brain region of interest, taking care not to damage the underlying dura mater.
-
Carefully remove the bone flap. The dura should be left intact.
-
Place a sterile glass coverslip of the appropriate size directly onto the exposed dura.
-
Secure the coverslip to the skull using dental cement, creating a sealed chamber.
-
Administer post-operative analgesics and antibiotics as per institutional guidelines.
-
Allow the animal to recover for at least one week before proceeding with imaging experiments.
II. This compound Dye Loading Protocol
Materials:
-
This compound dye powder
-
Dimethyl sulfoxide (DMSO)
-
Artificial cerebrospinal fluid (ACSF)
-
Micropipette
Procedure:
-
Prepare Stock Solution: Dissolve this compound powder in DMSO to create a stock solution (e.g., 10-20 mg/mL). This stock can be stored at -20°C, protected from light.
-
Prepare Staining Solution: On the day of the experiment, dilute the this compound stock solution in sterile ACSF to the final working concentration (e.g., 0.1 - 1.0 mg/mL).
-
Dye Application:
-
Gently remove the dental cement cap or open the port of the chronic cranial window to expose the glass.
-
Carefully apply the this compound staining solution directly onto the glass coverslip, ensuring the entire window is covered.
-
-
Incubation: Allow the dye to incubate for 60-120 minutes in the dark. This allows the dye to permeate the dura and stain the underlying neural tissue.
-
Washing: After incubation, gently wash the cortical surface with fresh, warm ACSF to remove excess dye. This is crucial for reducing background fluorescence. Repeat the wash step 2-3 times.
-
The animal is now ready for the imaging session.
Visualization of Workflows
Experimental Workflow Diagram
References
- 1. Imaging Spontaneous Neuronal Activity with Voltage-Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotium.com [biotium.com]
- 3. A Toolbox for Spatiotemporal Analysis of Voltage-Sensitive Dye Imaging Data in Brain Slices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cranial and Spinal Window Preparation for in vivo Optical Neuroimaging in Rodents and Related Experimental Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Reducing RH 795 Phototoxicity in Long-Term Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating RH 795 phototoxicity during long-term imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for long-term imaging?
This compound is a voltage-sensitive styryl dye used for functional imaging of neurons. It is considered a good candidate for long-term experiments because it exhibits weak and slowly developing phototoxic effects compared to some other voltage-sensitive dyes.[1] This allows for extended recording periods with minimal impact on the neuronal activity being studied.
Q2: What causes this compound phototoxicity?
Like other fluorescent dyes, the phototoxicity of this compound is primarily caused by the generation of reactive oxygen species (ROS) when the dye is excited by light. These highly reactive molecules can damage cellular components such as lipids, proteins, and nucleic acids, leading to cellular stress, altered function, and eventually cell death.
Q3: What are the common signs of phototoxicity in my cell cultures?
Common indicators of phototoxicity during live-cell imaging include:
-
Changes in cell morphology, such as blebbing or rounding.
-
Reduced cell motility or neurite retraction.
-
Altered neuronal firing patterns or loss of spontaneous activity.
-
Decreased cell viability and cell death.
-
Increased background fluorescence in the imaging medium.
Q4: How can I minimize this compound phototoxicity in my experiments?
There are several key strategies to reduce phototoxicity:
-
Optimize Dye Concentration: Use the lowest possible concentration of this compound that provides an adequate signal-to-noise ratio.
-
Minimize Illumination Exposure: Reduce the intensity and duration of the excitation light.
-
Use Specialized Imaging Media: Employ imaging media designed to reduce phototoxicity, such as BrainPhys™ Imaging Optimized Medium.[2][3][4][5][6]
-
Incorporate Antioxidants: Supplement your imaging medium with antioxidants to neutralize reactive oxygen species.
-
Optimize Imaging Parameters: Use appropriate filters and a sensitive camera to maximize signal detection while minimizing excitation light.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Rapid signal loss and cell death. | High illumination intensity. | Reduce the power of your light source. If possible, use a neutral density filter. |
| High dye concentration. | Perform a concentration titration to find the lowest effective concentration of this compound. | |
| Altered neuronal activity over time. | Cumulative phototoxic effects. | Decrease the frequency of image acquisition. Use intermittent imaging instead of continuous exposure. |
| Unsuitable imaging medium. | Switch to a specialized imaging medium like BrainPhys™ Imaging Optimized Medium, which is formulated to reduce phototoxicity.[2][3][4][5][6] | |
| High background fluorescence. | Dye leaching from cells or cell death. | Reduce dye concentration and illumination intensity. Consider using a medium with reduced autofluorescence. |
| Poor signal-to-noise ratio at low illumination. | Insufficient dye loading or suboptimal detection. | Ensure adequate staining time. Use a high-quantum-yield camera and appropriate emission filters to capture as much of the emitted fluorescence as possible. For this compound, the signal-to-noise ratio has been shown to be independent of excitation light strength, allowing for the use of low excitation intensities.[1] |
Quantitative Data
While specific quantitative data for this compound phototoxicity across a range of concentrations and illumination intensities is limited in the literature, the following tables provide representative data for related styryl dyes and general guidelines for optimizing imaging parameters. These values should be used as a starting point for your own experimental optimization.
Table 1: Recommended Starting Concentrations for this compound and Antioxidants
| Compound | Recommended Starting Concentration | Notes |
| This compound | 0.1 - 1.0 µM | Optimal concentration is cell-type dependent and should be determined empirically. |
| Ascorbic Acid | 500 µM | A commonly used antioxidant to mitigate phototoxicity.[7] |
| Trolox | 300 µM | A water-soluble analog of Vitamin E that can reduce photobleaching and phototoxicity.[8] |
Table 2: Example of Illumination Parameters and Cell Viability
The following data is illustrative and based on general principles of reducing phototoxicity. Actual results will vary based on cell type, imaging system, and specific experimental conditions.
| Illumination Intensity | Exposure Time per Frame | Imaging Frequency | Expected Relative Cell Viability (after 24h) |
| High (e.g., >10 W/cm²) | >500 ms | Continuous | Low (<50%) |
| Moderate (e.g., 1-5 W/cm²) | 100-300 ms | Intermittent (every 5 min) | Moderate (50-80%) |
| Low (e.g., <1 W/cm²) | <100 ms | Intermittent (every 15 min) | High (>80%) |
Experimental Protocols
Protocol 1: Optimizing this compound Staining and Imaging Parameters
This protocol outlines a general procedure for staining cultured neurons with this compound and optimizing imaging parameters to minimize phototoxicity.
Materials:
-
Cultured neurons on coverslips
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Imaging medium (e.g., BrainPhys™ Imaging Optimized Medium)[2][3][4][5][6]
-
Antioxidant stock solution (e.g., 100 mM ascorbic acid in water)
Procedure:
-
Prepare Staining Solution: Dilute the this compound stock solution in pre-warmed imaging medium to a final concentration range of 0.1 µM to 5 µM.
-
Staining: Replace the culture medium with the this compound staining solution and incubate for 20-30 minutes at 37°C.
-
Washing: Gently wash the cells two to three times with pre-warmed imaging medium to remove excess dye.
-
Antioxidant Treatment (Optional): Add the imaging medium supplemented with an antioxidant (e.g., 500 µM ascorbic acid) and incubate for at least 30 minutes before imaging.[7]
-
Imaging:
-
Place the coverslip in the imaging chamber on the microscope.
-
Start with the lowest possible illumination intensity.
-
Use an appropriate filter set for this compound (Excitation: ~530 nm, Emission: ~712 nm).
-
Set the exposure time to the minimum that provides a detectable signal.
-
Acquire images intermittently rather than continuously for long-term experiments.
-
Protocol 2: Assessing this compound Phototoxicity using a Cell Viability Assay (MTT Assay)
This protocol describes how to quantify the phototoxic effects of this compound imaging using an MTT assay.
Materials:
-
Cells cultured in a 96-well plate
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO)
-
Plate reader
Procedure:
-
Cell Plating: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Staining: Stain the cells with various concentrations of this compound as described in Protocol 1.
-
Imaging: Expose the cells to your intended long-term imaging protocol (specific illumination intensity, duration, and frequency). Include control wells that are stained but not illuminated, and unstained, non-illuminated wells.
-
MTT Incubation: After the imaging period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Analysis: Calculate cell viability as a percentage relative to the stained, non-illuminated control wells.
Visualizations
Caption: Signaling pathway of this compound-induced phototoxicity.
Caption: Workflow for optimizing this compound imaging to reduce phototoxicity.
References
- 1. Comparison of two voltage-sensitive dyes and their suitability for long-term imaging of neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. stemcell.com [stemcell.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. research.sahmri.org.au [research.sahmri.org.au]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. focusonmicroscopy.org [focusonmicroscopy.org]
Technical Support Center: Optimizing RH 795 Signal-to-Noise Ratio
Welcome to the technical support center for the voltage-sensitive dye RH 795. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you improve the signal-to-noise ratio (SNR) in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a fast-response potentiometric styryl dye primarily used for functional imaging of neuronal activity. It binds to the cell membrane and exhibits changes in its fluorescence intensity in response to changes in membrane potential, allowing for the optical recording of neuronal electrical activity.[1] Its lower phototoxicity and slower bleaching rate compared to some other dyes make it a suitable candidate for long-term imaging experiments.[2]
Q2: What are the spectral properties of this compound?
In methanol, this compound has an excitation maximum of approximately 530 nm and an emission maximum of around 712 nm. However, when bound to cell membranes, the spectra of styryl dyes like this compound typically experience a blue-shift. This can result in an absorption/excitation shift of up to 20 nm and an emission shift of up to 80 nm to shorter wavelengths.
Q3: How should this compound be stored and handled?
For optimal stability, this compound should be stored at -20°C and protected from light. It is soluble in water. Prepare stock solutions in a high-quality solvent like DMSO or water and store them in small, single-use aliquots at -20°C to minimize freeze-thaw cycles. When preparing working solutions, allow the stock solution to warm to room temperature before opening the vial to prevent condensation.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound that can lead to a poor signal-to-noise ratio.
Problem: Weak or No Signal
A weak or absent fluorescent signal is a common issue. The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Suboptimal Dye Concentration | The concentration of this compound may be too low for adequate staining. Titrate the dye concentration to find the optimal balance between signal intensity and potential toxicity. For acute brain slices, a final concentration of 0.1-0.2 mg/mL is often used.[3] |
| Inadequate Incubation Time | The incubation time may be too short for the dye to sufficiently label the cell membranes. For acute brain slices, an incubation time of 10-15 minutes is a good starting point.[3] For cultured neurons, this may need to be optimized. |
| Poor Dye Penetration | In tissue preparations, the dye may not be penetrating deep enough to label the cells of interest. Ensure the tissue is properly submerged and that the dye solution covers the entire surface. |
| Incorrect Filter Set | The excitation and emission filters on your microscope may not be optimal for this compound. Ensure your filter set is appropriate for the membrane-bound spectral properties of the dye. |
| Photobleaching | Excessive exposure to excitation light can lead to the irreversible destruction of the fluorophore. Reduce the intensity and duration of light exposure. This compound is known to have a slower bleaching rate, making it suitable for longer experiments.[2] |
| Cell Health | Unhealthy or dying cells will not maintain a proper membrane potential and may not retain the dye effectively. Ensure you are working with a healthy cell population. |
Problem: High Background Noise
High background fluorescence can obscure the desired signal. Here are some common causes and solutions:
| Potential Cause | Recommended Solution |
| Excess Unbound Dye | Residual dye in the extracellular space can contribute to high background. Ensure thorough washing of the preparation with artificial cerebrospinal fluid (aCSF) or an appropriate buffer after incubation to remove unbound dye.[3] |
| Autofluorescence | Biological tissues and some culture media components can exhibit autofluorescence. Acquire a background image before dye loading to assess the level of autofluorescence and consider using a medium with low autofluorescence. |
| Light Scattering | Light scattering within the tissue can contribute to background noise. Optimizing the imaging optics and using appropriate spatial filtering techniques can help reduce scattered light. |
| Detector Noise | The imaging detector itself can be a source of noise. Ensure the detector is properly cooled (if applicable) and use appropriate camera settings (e.g., gain, binning) to maximize the signal relative to the detector's read noise. |
Experimental Protocols
Protocol 1: Staining of Acute Brain Slices with this compound
This protocol is adapted from a method for fast voltage-sensitive dye imaging combined with whole-cell patch recording.[3]
Materials:
-
This compound dye
-
Artificial cerebrospinal fluid (aCSF)
-
Petri dish
-
Forceps
-
Transfer pipette
Procedure:
-
Prepare Staining Solution: Prepare a fresh staining solution of this compound at a final concentration of 0.1-0.2 mg/mL in aCSF on the day of the experiment.
-
Slice Incubation:
-
Using forceps, carefully place a single brain slice onto a piece of filter paper in a dry Petri dish.
-
Immediately cover the slice with approximately 80 µL of the this compound staining solution.
-
Incubate for 10-15 minutes at room temperature, protected from light.
-
-
Washing: After incubation, transfer the stained slice to the recording chamber and perfuse with fresh aCSF to wash away unbound dye.
Optimization:
-
Higher dye concentrations may increase the signal but can also lead to increased phototoxicity and non-specific staining, which can degrade the fractional fluorescence change (ΔF/F).[3]
-
The incubation time can be adjusted based on the specific brain region and slice thickness.
Protocol 2: General Staining of Cultured Neurons
Materials:
-
This compound dye
-
Hanks' Balanced Salt Solution (HBSS) or appropriate imaging buffer
-
Cultured neurons on coverslips
Procedure:
-
Prepare Staining Solution: Prepare a working solution of this compound in HBSS or your preferred imaging buffer. The optimal concentration will need to be determined empirically, but a starting point could be in the low micromolar range.
-
Cell Staining:
-
Remove the culture medium from the coverslips.
-
Gently wash the cells once with pre-warmed HBSS.
-
Add the this compound staining solution to the coverslips and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C, protected from light.
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells 2-3 times with fresh, pre-warmed HBSS or imaging buffer to remove unbound dye.
-
-
Imaging: Proceed with imaging in the appropriate buffer.
Optimization:
-
Titrate the this compound concentration and incubation time to achieve optimal staining with minimal toxicity.
-
Monitor cell health and morphology during and after staining.
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound. Note that specific values can vary depending on the experimental conditions.
| Parameter | Value / Range | Notes |
| Excitation Maximum (Methanol) | ~530 nm | Blue-shifted in cell membranes. |
| Emission Maximum (Methanol) | ~712 nm | Blue-shifted in cell membranes. |
| Recommended Concentration (Brain Slices) | 0.1 - 0.2 mg/mL | Higher concentrations can increase phototoxicity.[3] |
| Incubation Time (Brain Slices) | 10 - 15 minutes | May require optimization.[3] |
| Signal-to-Noise Ratio (SNR) Dependence on Excitation Light | Independent | A key advantage for experimental setup.[2] |
| Photobleaching Rate | Slower than Di-4-ANEPPS | Suitable for long-term imaging.[2] |
| Phototoxicity | Weaker and slower developing than Di-4-ANEPPS | Beneficial for maintaining cell health during long experiments.[2] |
Visualizations
Experimental Workflow for Improving this compound Signal-to-Noise Ratio
The following diagram illustrates a logical workflow for troubleshooting and optimizing the signal-to-noise ratio in this compound imaging experiments.
Signaling Pathway: Voltage-Gated Ion Channel Activity and VSD Response
This diagram illustrates the principle of how voltage-sensitive dyes like this compound respond to changes in membrane potential initiated by the opening and closing of voltage-gated ion channels.
References
- 1. A Voltage-Sensitive Dye-Based Assay for the Identification of Differentiated Neurons Derived from Embryonic Neural Stem Cell Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparison of two voltage-sensitive dyes and their suitability for long-term imaging of neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro functional imaging in brain slices using fast voltage-sensitive dye imaging combined with whole-cell patch recording - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: RH 795 Staining in Brain Tissue
Welcome to the technical support center for troubleshooting RH 795 staining in brain tissue. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during experimentation, with a focus on achieving uniform and reliable staining for voltage-sensitive dye imaging.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for brain tissue staining?
A1: this compound is a fast-responding, potentiometric styryl dye primarily used for functional imaging of neurons.[1] It binds to the cell membrane and exhibits changes in its fluorescence intensity in response to variations in membrane potential, allowing for the visualization of neural activity. A key advantage of this compound over some other dyes, like RH414, is that it does not cause arterial constriction during cortex staining.[1]
Q2: What are the optimal excitation and emission wavelengths for this compound?
A2: In methanol, the excitation and emission peaks of this compound are approximately 530 nm and 712 nm, respectively.[1] However, when bound to cell membranes, the spectra can be blue-shifted by as much as 20 nm for excitation and 80 nm for emission.[1] Therefore, it is crucial to use appropriate filter sets for your microscope. A common setup for this compound imaging in brain slices uses an excitation band-pass filter centered at 535 nm (50 nm wide) and a high-pass emission filter with a 590 nm cutoff.[2]
Q3: What is the recommended concentration of this compound for staining acute brain slices?
A3: The final concentration of the this compound staining solution should be between 0.1 and 0.2 mg/ml in normal artificial cerebrospinal fluid (nACSF).[2] While it may be tempting to increase the concentration to get a stronger signal, higher concentrations can lead to increased phototoxicity and non-specific staining, which can ultimately degrade the quality of your signal.[2]
Q4: How long should I incubate my brain slices in the this compound solution?
A4: A typical incubation time for acute brain slices in the this compound solution is 10-15 minutes.[2] The optimal incubation time can be influenced by the thickness of your slices and the specific brain region being studied.
Q5: Can this compound be used for imaging in live cells?
A5: Yes, this compound is designed for use in live and intact cells to monitor changes in membrane potential.[1]
Troubleshooting Guide: Uneven this compound Staining
Uneven or patchy staining is a common artifact that can significantly impact the quality and interpretation of voltage-sensitive dye imaging data. This guide provides a systematic approach to troubleshooting and resolving this issue.
Problem 1: Patchy or Inconsistent Fluorescence Intensity Across the Brain Slice
| Possible Cause | Troubleshooting Steps |
| Inadequate Dye Penetration | - Optimize Slice Thickness: Thicker slices can impede dye penetration. Consider preparing thinner slices (e.g., 300-400 µm) if your experimental design allows. - Ensure Proper Slice Health: Unhealthy or damaged tissue will not stain evenly. Ensure your slicing procedure minimizes tissue damage and that slices are allowed to recover in oxygenated ACSF before staining. - Gentle Agitation: During incubation, gentle and constant agitation of the staining solution can help ensure the dye reaches all surfaces of the slice. |
| Dye Aggregation or Precipitation | - Freshly Prepare Staining Solution: Always prepare the this compound staining solution fresh on the day of the experiment.[2] - Proper Dissolution: Ensure the dye is fully dissolved in the ACSF. Vortexing the stock solution and the final staining solution can help. - Maintain Solution Temperature and Oxygenation: Keep the staining solution at the appropriate temperature (e.g., 32°C) and continuously bubbled with 95% O2 / 5% CO2 to maintain pH and slice health.[3] |
| Uneven Application of Dye | - Complete Submersion: Ensure the entire brain slice is fully submerged in the staining solution during incubation. - Sufficient Volume: Use a sufficient volume of staining solution to completely cover the slice. |
| Poor Perfusion Quality | - Thorough Perfusion: Inadequate removal of blood during transcardial perfusion can lead to uneven staining. Ensure the perfusion is thorough and the brain is cleared of blood before slicing. |
Problem 2: High Background Fluorescence or Non-Specific Staining
| Possible Cause | Troubleshooting Steps |
| Excessive Dye Concentration | - Titrate Dye Concentration: While the recommended range is 0.1-0.2 mg/ml, the optimal concentration can vary. Perform a titration to find the lowest concentration that provides a good signal-to-noise ratio for your setup.[2] |
| Prolonged Incubation Time | - Optimize Incubation Duration: Reduce the incubation time to the minimum required for adequate staining. Longer incubation can lead to increased non-specific binding.[4] |
| Autofluorescence | - Use Appropriate Controls: Image an unstained slice using the same settings to assess the level of endogenous autofluorescence. - Spectral Unmixing: If your imaging software allows, you can spectrally characterize the autofluorescence and subtract it from your stained images. |
Problem 3: Weak or No Staining
| Possible Cause | Troubleshooting Steps |
| Incorrect Filter Sets | - Verify Filter Specifications: Ensure your excitation and emission filters are appropriate for this compound, considering the potential spectral shift upon membrane binding.[1] |
| Dye Degradation | - Proper Storage: Store the this compound stock solution at -20°C and protect it from light.[1] - Use Fresh Aliquots: Avoid repeated freeze-thaw cycles of the stock solution. |
| Poor Slice Viability | - Optimize Slicing and Recovery Conditions: Use ice-cold, oxygenated cutting solution and allow slices to recover in oxygenated ACSF at a physiological temperature (e.g., 32°C) before staining.[3] |
Experimental Protocols
Protocol 1: Preparation of Acute Brain Slices
This protocol is a general guideline and may need to be optimized for your specific experimental needs.
-
Anesthesia and Perfusion:
-
Anesthetize the animal according to your institution's approved protocol.
-
Perform transcardial perfusion with ice-cold, oxygenated NMDG-HEPES artificial cerebrospinal fluid (aCSF) to clear the blood from the brain.
-
-
Brain Extraction and Slicing:
-
Rapidly dissect the brain and place it in ice-cold, oxygenated cutting solution.
-
Mount the brain on a vibratome stage.
-
Cut coronal or sagittal slices at the desired thickness (e.g., 300-400 µm).
-
-
Slice Recovery:
-
Transfer the slices to a recovery chamber containing normal aCSF (nACSF) bubbled with 95% O2 / 5% CO2.
-
Allow the slices to recover for at least 1 hour at 32°C before staining.[3]
-
Protocol 2: this compound Staining of Acute Brain Slices
-
Prepare Staining Solution:
-
Prepare a fresh staining solution of this compound at a final concentration of 0.1-0.2 mg/ml in nACSF.[2]
-
Ensure the solution is well-mixed and continuously oxygenated.
-
-
Incubation:
-
Transfer a recovered brain slice to the staining solution.
-
Incubate for 10-15 minutes at 32°C with gentle agitation.[2]
-
-
Washing:
-
After incubation, transfer the slice to a chamber with fresh, oxygenated nACSF to wash off excess dye.
-
-
Imaging:
-
Transfer the stained slice to the recording chamber of your microscope for imaging.
-
Visualizing Experimental Workflows
To aid in understanding the experimental process, the following diagrams illustrate key workflows.
Caption: Workflow for preparing acute brain slices.
Caption: Step-by-step this compound staining process.
Caption: Decision tree for troubleshooting uneven staining.
References
- 1. biotium.com [biotium.com]
- 2. In vitro functional imaging in brain slices using fast voltage-sensitive dye imaging combined with whole-cell patch recording - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acute Brain Slices [protocols.io]
- 4. Do more with Less: Improving High Parameter Cytometry Through Overnight Staining - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing RH 795 Bleaching During Time-Lapse Imaging
Welcome to the technical support center for optimizing your time-lapse imaging experiments with the voltage-sensitive dye RH 795. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address common challenges, particularly photobleaching, encountered during live-cell imaging.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used for time-lapse imaging of neuronal activity?
This compound is a fast-responding, potentiometric styryl dye primarily used for functional imaging of neurons.[1] It integrates into the cell membrane and exhibits changes in its fluorescence intensity in response to variations in membrane potential, allowing for the optical monitoring of neuronal activity such as action potentials and synaptic events.[1] Compared to some other voltage-sensitive dyes, this compound displays slower photobleaching and weaker phototoxic effects, making it a more suitable candidate for long-term time-lapse imaging experiments.
Q2: What are the primary causes of this compound photobleaching?
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its ability to fluoresce. The primary causes for this compound, as with other fluorescent dyes, are:
-
High-intensity excitation light: Intense light increases the rate at which the dye molecules are excited, leading to a higher probability of photochemical damage.
-
Prolonged exposure to excitation light: The longer the dye is illuminated, the more photons it absorbs, increasing the cumulative damage.
-
Presence of reactive oxygen species (ROS): The interaction of the excited dye with molecular oxygen can generate ROS, which can chemically modify and destroy the fluorophore.
Q3: Can I use antifade reagents with this compound in live-cell imaging?
Yes, specific antifade reagents designed for live-cell imaging are compatible with this compound and can significantly reduce photobleaching. It is crucial to use reagents specifically formulated for live cells, as traditional antifade mounting media for fixed samples are often toxic.[2][3] Live-cell antifade reagents work by scavenging reactive oxygen species (ROS) or by other protective mechanisms that do not harm the cells.[2][3][4]
Q4: What are the signs of phototoxicity in neurons stained with this compound?
Phototoxicity refers to the damaging effects of light on cells, often exacerbated by the presence of a fluorescent dye. Signs of phototoxicity in neurons can include:
-
Changes in neuronal morphology, such as blebbing or neurite retraction.
-
Alterations in normal physiological activity, like changes in firing patterns or synaptic transmission.
-
In severe cases, cell death. It's important to note that this compound is reported to have relatively weak and slowly developing phototoxic effects compared to some other voltage-sensitive dyes.
Q5: How can I distinguish between photobleaching and a genuine physiological change in my time-lapse experiment?
This can be challenging. Here are a few tips:
-
Control for photobleaching: Image a region of interest with minimal or no expected physiological change under the same imaging conditions. A gradual, steady decrease in fluorescence intensity is likely due to photobleaching.
-
Observe the kinetics: Physiological signals often have characteristic temporal dynamics (e.g., the rapid rise and fall of an action potential), whereas photobleaching is typically a slower, more monotonic process.
-
Use the lowest possible excitation power: This will minimize photobleaching, making physiological signals more prominent.
-
Correlate with other measures: If possible, use a secondary method (e.g., electrophysiology) to confirm physiological events.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Rapid signal loss (photobleaching) | 1. Excitation light intensity is too high. 2. Exposure time per frame is too long. 3. Time-lapse interval is too short, leading to excessive cumulative exposure. 4. Oxygen concentration is high, promoting photobleaching. | 1. Reduce the laser power or lamp intensity to the lowest level that provides an adequate signal-to-noise ratio. 2. Decrease the exposure time for each image acquisition. 3. Increase the time interval between frames if the biological process under investigation allows. 4. Use a live-cell antifade reagent to scavenge reactive oxygen species.[2][3][4] |
| No or very weak fluorescent signal | 1. Inefficient dye loading. 2. Incorrect filter sets for this compound. 3. The dye has precipitated out of solution. 4. Low expression of the target if using a targeted labeling strategy. | 1. Optimize the dye concentration and incubation time. Ensure the loading buffer is appropriate. 2. Verify that the excitation and emission filters match the spectral properties of this compound (Excitation ~530 nm, Emission ~712 nm in methanol, with shifts in membrane environments).[1] 3. Ensure the dye is fully dissolved in the loading buffer. Sonication may help. 4. For targeted approaches, verify the expression of the target protein. |
| High background fluorescence | 1. Excess dye in the imaging medium. 2. Non-specific binding of the dye. 3. Autofluorescence from the cell culture medium or the cells themselves. | 1. After loading, wash the cells thoroughly with fresh, dye-free imaging medium. 2. Optimize washing steps and consider using a blocking agent if non-specific binding is suspected. 3. Use a phenol red-free imaging medium. Image an unstained control sample to assess the level of cellular autofluorescence. |
| Cellular damage or altered physiology (phototoxicity) | 1. Excessive exposure to excitation light, especially at shorter wavelengths. 2. High dye concentration leading to toxic effects. 3. Unsuitable imaging medium. | 1. Minimize the total light exposure by reducing intensity, shortening exposure times, and increasing time-lapse intervals. 2. Perform a concentration curve to determine the lowest effective dye concentration. 3. Use a neuroprotective imaging medium and ensure proper environmental control (temperature, CO2, humidity). |
Quantitative Data
Table 1: Spectral Properties of this compound
| Property | Value | Notes |
| Excitation Maximum (in Methanol) | ~530 nm[1] | The excitation spectrum can be blue-shifted by up to 20 nm in cell membranes.[1] |
| Emission Maximum (in Methanol) | ~712 nm[1] | The emission spectrum can be blue-shifted by up to 80 nm in cell membranes.[1] |
| Molar Extinction Coefficient (ε) | Data not readily available | This value is a measure of how strongly the dye absorbs light at a specific wavelength. |
| Quantum Yield (Φ) | Data not readily available | This represents the efficiency of the fluorescence process (photons emitted per photon absorbed). |
Experimental Protocols
Protocol 1: Loading this compound into Cultured Neurons
This protocol provides a general guideline for staining cultured neurons with this compound. Optimization of dye concentration and incubation time may be necessary for specific cell types and experimental conditions.
Materials:
-
This compound dye stock solution (e.g., 1 mg/mL in DMSO)
-
Cultured neurons on coverslips or in imaging dishes
-
Hanks' Balanced Salt Solution (HBSS) or a suitable physiological saline
-
Phenol red-free culture medium or imaging buffer
Procedure:
-
Prepare Loading Solution: Dilute the this compound stock solution in HBSS or your chosen saline to the desired final concentration. A starting concentration of 5-10 µM is often a good starting point. Vortex the solution gently to ensure it is well-mixed.
-
Wash Cells: Carefully aspirate the culture medium from the neurons and wash them once with pre-warmed (37°C) HBSS.
-
Dye Incubation: Add the this compound loading solution to the cells, ensuring the entire surface is covered.
-
Incubate: Incubate the cells at room temperature or 37°C for 20-30 minutes. The optimal time may vary.
-
Wash Out Excess Dye: Aspirate the loading solution and wash the cells 2-3 times with pre-warmed, dye-free imaging buffer to remove any unbound dye and reduce background fluorescence.
-
Ready for Imaging: The cells are now ready for time-lapse imaging. It is recommended to proceed with imaging shortly after loading.
Protocol 2: Time-Lapse Imaging of this compound Stained Neurons
This protocol outlines the key steps for acquiring time-lapse images of this compound-stained neurons while minimizing photobleaching.
Equipment and Settings:
-
Inverted fluorescence microscope equipped with a sensitive camera (e.g., sCMOS or EMCCD).
-
Environmental chamber to maintain 37°C, 5% CO2, and humidity.
-
Light source (e.g., LED or arc lamp) with adjustable intensity.
-
Appropriate filter set for this compound (e.g., excitation ~520-540 nm, emission >650 nm).
Procedure:
-
Mount the Sample: Place the dish or chamber containing the stained neurons onto the microscope stage within the environmental chamber. Allow the sample to equilibrate for at least 15-20 minutes.
-
Locate Cells of Interest: Using low-intensity transmitted light (e.g., DIC or phase contrast), locate the neurons you wish to image. Minimize exposure to fluorescence excitation during this step.
-
Set Imaging Parameters:
-
Excitation Intensity: Start with the lowest possible light intensity that provides a detectable signal above the background noise.
-
Exposure Time: Use the shortest possible exposure time that yields an acceptable signal-to-noise ratio.
-
Time Interval: Set the interval between image acquisitions based on the dynamics of the biological process you are studying. For slower processes, use longer intervals to reduce total light exposure.
-
Binning: If your camera supports it, consider using binning (e.g., 2x2 or 4x4) to increase signal-to-noise at the expense of some spatial resolution, which can allow for lower excitation intensity.
-
-
Incorporate Antifade Reagent (Optional but Recommended): If using a live-cell antifade reagent, add it to the imaging medium according to the manufacturer's instructions prior to starting the time-lapse acquisition.[2][3][4]
-
Acquire Time-Lapse Series: Start the time-lapse acquisition using the optimized parameters.
-
Post-Acquisition Analysis: Analyze the image series to measure changes in fluorescence intensity over time, which correspond to changes in membrane potential.
Visualizations
Neuronal Action Potential Signaling Pathway
References
- 1. ekmair.ukma.edu.ua [ekmair.ukma.edu.ua]
- 2. ProLong Live Antifade Reagent is Here | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Molecular Probes ProLong Live Antifade Reagent, for live cell imaging 1 x 1 mL | Buy Online | Molecular Probes™ | Fisher Scientific [fishersci.com]
- 4. ProLong Live Antifade Reagent Protects Fluorescent Proteins and Dyes In Live-Cell Imaging | Thermo Fisher Scientific - JP [thermofisher.com]
RH 795 dye aggregation and precipitation issues
Welcome to the technical support center for the voltage-sensitive dye, RH 795. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with this compound aggregation and precipitation during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a fast-responding, potentiometric styryl dye primarily used for functional imaging of neurons.[1] It is spectrally similar to RH 414 but exhibits different physiological effects, notably causing less arterial constriction during cortex staining.[1]
Q2: What are the spectral properties of this compound?
In methanol, the excitation/emission maxima of this compound are approximately 530/712 nm.[1] It's important to note that in cell membranes, the spectra of styryl dyes like this compound typically experience a blue-shift of up to 20 nm for absorption/excitation and up to 80 nm for emission.[1]
Q3: How should this compound be stored?
This compound is an orange-red solid that is soluble in water.[1] For optimal stability, it should be stored at -20°C and protected from light.[1]
Q4: What causes aggregation and precipitation of this compound?
Like other organic dyes, this compound aggregation is influenced by several factors:
-
Concentration: Higher dye concentrations increase the likelihood of aggregation.[2][3]
-
Solvent: Aggregation is more common in aqueous solutions and solvents with high ionic strength due to hydrophobic interactions.[2]
-
Temperature: Increasing temperature can decrease aggregation.[3]
-
Ionic Strength: High ionic strengths can promote aggregation.[3]
Q5: Can lot-to-lot variability affect my experiments?
Yes, dye lot variations can lead to slight differences in color and performance. A dye lot number indicates that the yarn was dyed in the same batch at the same time, ensuring color consistency.[4][5] It is good practice to note the lot number of the dye you are using and, if possible, purchase enough from a single lot for a complete set of experiments to ensure consistency.[6]
Troubleshooting Guide: this compound Aggregation and Precipitation
This guide provides solutions to common issues encountered during the preparation and use of this compound dye.
| Problem | Possible Cause | Solution |
| Precipitation in stock solution (DMSO) | 1. Water contamination in DMSO. 2. Stock concentration is too high. 3. Improper storage. | 1. Use anhydrous DMSO to prepare stock solutions.[1] 2. Prepare stock solutions at a concentration of 1-10 mg/mL. While higher concentrations may be possible, they increase the risk of precipitation. 3. Store stock solutions in small, single-use aliquots at -20°C and protect from light to minimize freeze-thaw cycles and light exposure. |
| Precipitation upon dilution in aqueous buffer (e.g., PBS, ACSF) | 1. High final concentration of the dye. 2. Rapid temperature change. 3. High ionic strength of the buffer. 4. pH of the buffer. | 1. Dilute the DMSO stock solution into the aqueous buffer just before use. Aim for a final working concentration in the low micromolar range (e.g., 1-10 µM). 2. Allow both the stock solution and the buffer to reach room temperature before mixing. 3. If possible, test dye solubility in buffers with varying salt concentrations. 4. Ensure the pH of your buffer is within the optimal range for your experiment and for dye stability. Drastic pH changes can affect dye solubility.[7] |
| Visible aggregates or particles in the working solution | 1. Incomplete dissolution of the stock solution. 2. Aggregation over time in the aqueous working solution. | 1. Ensure the DMSO stock solution is fully dissolved by vortexing before diluting into the aqueous buffer. 2. Use the working solution immediately after preparation. Do not store diluted aqueous solutions of this compound. 3. Consider filtering the final working solution through a 0.2 µm syringe filter if aggregates persist. |
| Uneven staining or fluorescent puncta on cells/tissue | 1. Presence of dye aggregates in the staining solution. 2. Suboptimal staining conditions. | 1. Follow the solutions above to minimize aggregation in the working solution. 2. Optimize staining time and concentration. Start with a lower concentration and shorter incubation time and gradually increase as needed. 3. Ensure gentle but thorough mixing when applying the dye to the sample. |
Quantitative Data Summary
| Parameter | Solvent/Condition | Value/Recommendation | Source |
| Solubility | Water | Soluble | [1] |
| Anhydrous DMSO | Recommended for stock solutions | [1] | |
| Recommended Stock Solution Concentration | Anhydrous DMSO | 1-10 mg/mL (starting point) | General Lab Practice |
| Recommended Working Concentration | Aqueous Buffer (e.g., PBS, ACSF) | 1-10 µM (starting point) | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in anhydrous DMSO for long-term storage.
Materials:
-
This compound dye (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Microcentrifuge tubes or amber vials
Methodology:
-
Allow the vial of solid this compound dye and the anhydrous DMSO to equilibrate to room temperature.
-
In a sterile, light-protected environment, weigh out the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous DMSO to achieve a concentration of 1-10 mg/mL. For example, to make a 5 mg/mL stock solution from 5 mg of dye, add 1 mL of anhydrous DMSO.
-
Vortex the solution thoroughly until the dye is completely dissolved. Visually inspect for any undissolved particles.
-
Aliquot the stock solution into small, single-use volumes (e.g., 10-20 µL) in microcentrifuge tubes or amber vials.
-
Store the aliquots at -20°C, protected from light.
Protocol 2: Staining Cultured Neurons with this compound
Objective: To stain cultured neurons with this compound for functional imaging of membrane potential.
Materials:
-
This compound stock solution (in anhydrous DMSO)
-
Physiological buffer appropriate for your cells (e.g., Hanks' Balanced Salt Solution (HBSS) or Artificial Cerebrospinal Fluid (ACSF))
-
Cultured neurons on coverslips or in imaging dishes
Methodology:
-
Pre-warm the physiological buffer to 37°C.
-
On the day of the experiment, thaw a single aliquot of the this compound DMSO stock solution and allow it to reach room temperature.
-
Prepare the working solution by diluting the stock solution into the pre-warmed physiological buffer to a final concentration of 1-10 µM. For example, to make a 5 µM working solution from a 5 mg/mL (8.54 mM) stock, dilute the stock 1:1708 in the buffer. Important: Add the DMSO stock to the buffer while gently vortexing or mixing to prevent immediate precipitation.
-
Remove the culture medium from the neurons and wash gently with the pre-warmed physiological buffer.
-
Incubate the neurons with the this compound working solution for 15-30 minutes at 37°C, protected from light. The optimal incubation time may need to be determined empirically.
-
After incubation, gently wash the cells two to three times with the pre-warmed physiological buffer to remove excess dye.
-
The cells are now ready for imaging. Maintain the cells in the physiological buffer during imaging.
Visualizations
Caption: Experimental workflow for preparing and using this compound dye.
Caption: Troubleshooting logic for this compound dye precipitation issues.
References
- 1. biotium.com [biotium.com]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. primescholars.com [primescholars.com]
- 4. hobbii.com [hobbii.com]
- 5. wildwoollys.com [wildwoollys.com]
- 6. prlresins.com [prlresins.com]
- 7. chinadyeingmachines.com [chinadyeingmachines.com]
- 8. High-Content High-Throughput Assays for Characterizing the Viability and Morphology of Human iPSC-Derived Neuronal Cultures - PMC [pmc.ncbi.nlm.nih.gov]
Artifacts in RH 795 voltage imaging and how to correct them
Welcome to the technical support center for RH 795 voltage imaging. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you address common artifacts and challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common artifacts encountered in this compound voltage imaging?
A1: The most prevalent artifacts in this compound voltage imaging are photobleaching, phototoxicity, motion artifacts, and high background noise leading to a low signal-to-noise ratio (SNR). Each of these can significantly impact the quality and interpretation of your data.
Q2: Is this compound suitable for long-term imaging experiments?
A2: Yes, this compound is considered a good candidate for long-term experiments. It exhibits relatively weak and slowly developing phototoxic effects and slower bleaching compared to some other voltage-sensitive dyes like Di-4-ANEPPS.[1] This makes it well-suited for extended recordings of neuronal activity.[1]
Q3: How does the concentration of this compound affect the signal quality?
A3: For this compound, the signal-to-noise ratio has been observed to be largely independent of the excitation light strength, allowing for the use of low concentrations and low excitation intensities to minimize phototoxicity and photobleaching.[1] However, it is always recommended to determine the optimal concentration for your specific preparation to ensure adequate staining and signal quality without introducing artifacts.
Troubleshooting Guides
Issue 1: Rapid Signal Decay (Photobleaching)
Symptoms:
-
A gradual decrease in fluorescence intensity over the course of an imaging session, independent of neuronal activity.
-
Reduced signal-to-noise ratio in later stages of the experiment.
Causes:
-
Prolonged exposure to high-intensity excitation light, leading to irreversible photochemical destruction of the this compound fluorophore.
Solutions:
| Correction Method | Description | Pros | Cons |
| Reduce Excitation Light | Minimize the intensity and duration of the excitation light. Use the lowest possible light level that still provides an adequate signal. | Simple to implement, reduces both photobleaching and phototoxicity. | May decrease the initial signal-to-noise ratio. |
| Intermittent Acquisition | Instead of continuous illumination, acquire data in discrete intervals or trials. | Significantly reduces total light exposure. | May miss spontaneous or unpredictable neuronal events. |
| Post-Acquisition Correction | Use software to computationally correct for photobleaching. Common methods include exponential fitting or linear scaling of the fluorescence decay. | Can recover the relative changes in fluorescence. | Does not recover lost signal-to-noise and may introduce its own artifacts if the decay is not well-modeled. |
Experimental Protocol: Post-Acquisition Bleach Correction (Exponential Fit)
-
Isolate Bleaching Component: Select a region of interest (ROI) in the background or a non-active portion of the sample to measure the fluorescence decay due to bleaching alone.
-
Fit Exponential Curve: Fit a single or double exponential decay function to the intensity-over-time data from the selected ROI.
-
Apply Correction: Divide the fluorescence signal of the entire image sequence by the fitted exponential decay curve. This normalizes the baseline fluorescence intensity over time.
Issue 2: Altered Neuronal Activity or Cell Death (Phototoxicity)
Symptoms:
-
Changes in the pattern of neuronal firing, such as increased spontaneous activity or cessation of activity.
-
Visible signs of cell damage, such as swelling or blebbing of the cell membrane.
Causes:
-
The generation of reactive oxygen species (ROS) by the excited fluorophore, which can damage cellular components.
Solutions:
| Mitigation Strategy | Description | Pros | Cons |
| Optimize Dye Concentration | Use the lowest effective concentration of this compound for staining. | Reduces the overall amount of dye available to generate ROS. | May result in weaker signals if the concentration is too low. |
| Limit Light Exposure | As with photobleaching, reducing the intensity and duration of excitation light is the most effective way to minimize phototoxicity.[2] | Directly reduces the generation of ROS. | Can compromise signal-to-noise ratio. |
| Use Antioxidants | Supplement the imaging medium with antioxidants like Trolox or ascorbic acid to scavenge ROS. | Can provide a degree of protection to the cells. | May have unintended pharmacological effects on the preparation. |
| Optimized Culture Media | For in vitro preparations, using specialized imaging media, such as Brainphys™ Imaging medium, can support neuron viability in phototoxic environments.[2][3] | Enhances cell health and resilience to light-induced stress.[2][3] | May not be suitable for all cell types or experimental conditions. |
Issue 3: Image Blurring or Shifting (Motion Artifacts)
Symptoms:
-
Blurring of neuronal structures.
-
Sudden, sharp shifts in the image.
-
"Ghosting" or repetition of features in the image.[4]
Causes:
-
Movement of the sample during image acquisition, which can be due to respiration, heartbeat (in vivo), or mechanical instability of the setup.[5]
Solutions:
| Correction Method | Description | Pros | Cons |
| Mechanical Stabilization | Ensure the sample is securely fixed. For in vivo preparations, a sealed chamber and leaving the dura mater intact can significantly reduce movement.[6] | Prevents motion from occurring in the first place. | Can be invasive and may alter the physiology of the preparation. |
| Image Registration | Use post-processing algorithms to align successive frames of the image sequence. This computationally corrects for shifts in the x-y plane. | Can be very effective for correcting translational and rotational motion. | May not correct for motion in the z-axis and can be computationally intensive. |
| Gating Acquisition | For periodic motion like heartbeat or respiration, synchronize image acquisition with the physiological cycle. | Can effectively "freeze" the motion. | Requires additional hardware for physiological monitoring and reduces the temporal resolution of the imaging. |
Experimental Workflow: Motion Artifact Correction
Caption: Workflow for minimizing and correcting motion artifacts.
Issue 4: Poor Signal Clarity (Low Signal-to-Noise Ratio)
Symptoms:
-
Difficulty distinguishing true neuronal signals from background fluctuations.
-
"Grainy" or "noisy" appearance of the images.
Causes:
-
Photon shot noise (inherent randomness in photon detection).
-
High background fluorescence from unbound dye or autofluorescence of the tissue.
-
Low signal intensity from the dye.
Solutions:
| Improvement Strategy | Description | Pros | Cons |
| Background Subtraction | Subtract a background image (taken from an area with no cells) or a dark frame (image with the shutter closed) from the data frames.[7][8] | Simple and effective for reducing uniform background noise.[7][8] | May not be effective for non-uniform background fluorescence. |
| Signal Averaging | Average multiple trials of the same stimulus-evoked response. | Increases the signal (which is consistent) relative to the noise (which is random). The SNR improves with the square root of the number of trials. | Not suitable for imaging spontaneous or non-repeatable events. |
| Digital Filtering | Apply temporal or spatial filters (e.g., Gaussian blur, median filter, or more advanced denoising algorithms) to the image sequence. | Can effectively reduce random noise. | May blur fine spatial details or distort the temporal kinetics of the signal if not applied carefully. |
Signaling Pathway: General Voltage-Sensitive Dye Mechanism
Caption: Simplified mechanism of this compound action.
Experimental Protocols
Protocol 1: Staining of Brain Slices with this compound
This protocol is adapted from procedures for staining organotypic brain slice cultures.
-
Prepare Staining Solution: Dissolve this compound in artificial cerebrospinal fluid (aCSF) to the desired final concentration (e.g., 0.05-0.2 mM). Ensure the solution is well-mixed.
-
Incubation: Transfer the brain slices to a chamber containing the this compound staining solution. Incubate for 20-30 minutes at room temperature or 37°C, protected from light.
-
Washing: After incubation, transfer the slices to fresh, dye-free aCSF to wash out the excess, unbound dye. Wash for at least 15 minutes, changing the aCSF solution 2-3 times.
-
Mounting: Mount the stained slice in an imaging chamber with continuous perfusion of oxygenated aCSF for the duration of the experiment.
Protocol 2: General Imaging Procedure
-
Microscope Setup: Use a fluorescence microscope equipped with a suitable filter set for this compound (e.g., excitation ~530 nm, emission >610 nm).
-
Light Source: Use a stable, controllable light source (e.g., LED or arc lamp with a shutter).
-
Camera: Employ a high-speed, high-sensitivity camera (e.g., sCMOS or EMCCD) to capture the fast voltage dynamics with sufficient signal-to-noise.
-
Acquisition Parameters:
-
Exposure Time: Use the shortest possible exposure time that provides an adequate signal to maximize the temporal resolution.
-
Frame Rate: Set the frame rate to be at least twice the frequency of the fastest expected physiological event (Nyquist theorem).
-
Light Intensity: Use the lowest light intensity that yields a usable signal to minimize photobleaching and phototoxicity.
-
-
Data Acquisition: Record a time-series of images before, during, and after neuronal stimulation or during spontaneous activity.
References
- 1. Comparison of two voltage-sensitive dyes and their suitability for long-term imaging of neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimizing the in vitro neuronal microenvironment to mitigate phototoxicity in live-cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimizing the in vitro neuronal microenvironment to mitigate phototoxicity in live-cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biotium.com [biotium.com]
- 5. Signal-to-noise ratio improvements using anti-scatter grids with different object thicknesses and tube voltages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methods for voltage-sensitive dye imaging of rat cortical activity with high signal-to-noise ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Background Subtraction [evidentscientific.com]
- 8. Methods of background subtraction [help.imageanalyst.net]
Technical Support Center: Motion Correction for In Vivo RH795 Imaging
Welcome to the technical support center for motion correction in in vivo RH795 imaging. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to motion artifacts in voltage-sensitive dye imaging experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of motion artifacts in in vivo RH795 imaging?
Motion artifacts in in vivo two-photon imaging using RH795, a voltage-sensitive dye, primarily arise from physiological movements of the subject. These include:
-
Cardiac Pulsations: The beating of the heart causes significant brain pulsations, leading to image distortion and a loss of resolution.[1]
-
Respiration: Breathing movements can cause substantial displacement of the brain tissue.[1]
-
Animal Movement: Even in head-fixed preparations, animals can exhibit subtle movements, such as whisking, licking, or postural adjustments, which can translate to motion in the imaging field of view.[2][3]
These movements can be categorized into two main types:
-
Lateral Motion (X-Y plane): Displacement of the tissue within the imaging plane. This type of motion can often be corrected with post-processing algorithms.[4]
-
Axial Motion (Z-axis): Movement of the tissue along the optical axis of the microscope. Axial motion is more challenging to correct as it shifts the focal plane to a different depth, which cannot be fully recovered through 2D image registration.[4][5]
Q2: What is the difference between rigid and non-rigid motion, and which is more common in my experiments?
-
Rigid Motion: This assumes that the entire imaging field of view moves as a single, solid unit, with all points maintaining their relative distances. This type of motion can be corrected by simple translation and rotation.[6][7]
-
Non-rigid Motion: This involves localized, non-uniform deformations within the field of view, where different parts of the image move independently.[6][7][8] This can be caused by the brain tissue deforming due to physiological forces.
In in vivo imaging, a combination of both rigid and non-rigid motion is common. While the skull can be considered a rigid body, the brain tissue itself can undergo non-rigid deformations.[8] Non-rigid motion becomes particularly significant with a large field of view.[8]
Q3: Which motion correction algorithm should I choose for my RH795 imaging data?
The choice of algorithm depends on the nature of the motion in your data and your computational resources. Here are some commonly used algorithms:
-
NoRMCorre (Non-Rigid Motion Correction): This is a popular algorithm that can correct for both rigid and non-rigid motion by dividing the field of view into overlapping patches and registering them independently.[8][9][10][11] It has an online mode for real-time correction.[8][9]
-
TurboReg/StackReg: These are intensity-based registration plugins for ImageJ that are effective for rigid motion correction.[12][13][14]
-
FIFER (Fast, In-place, Feature-based Registration): A more recent method that uses density features for fast and accurate motion correction, showing strong performance in comparative analyses.[2][12]
-
MOCO (Motion Correction): A fast motion correction plugin for ImageJ that uses a Fourier-transform approach.[13]
For RH795 imaging, where non-rigid motion is a significant concern, algorithms like NoRMCorre are often a good starting point.
Troubleshooting Guide
Problem 1: My images are still blurry after motion correction.
-
Possible Cause 1: Predominant Axial (Z-axis) Motion. Standard 2D motion correction algorithms cannot correct for movements along the z-axis, which cause the focal plane to shift.[4][5]
-
Solution:
-
Improve Animal Fixation: Ensure the head-post is securely attached to the skull and the animal is comfortably and stably positioned.
-
ECG-Triggered Acquisition: Synchronize image acquisition with the cardiac cycle to minimize heartbeat-induced motion.[1] This involves recording the electrocardiogram (ECG) and using the R-wave to trigger frame acquisition.[4]
-
Real-time 3D Correction: For advanced setups, consider implementing real-time 3D tracking and correction systems that can adjust the focal plane on the fly.[5]
-
-
-
Possible Cause 2: Inappropriate Algorithm Choice. A rigid motion correction algorithm may not be sufficient if your data contains significant non-rigid deformations.
-
Possible Cause 3: Incorrect a Reference Frame. The template used for registration might be of poor quality (e.g., contains motion itself).
-
Solution:
-
Manually select a high-quality, motion-free frame as the reference.
-
Generate a mean image from a subset of stable frames to use as a template. Some algorithms, like NoRMCorre, can continuously update the template for better performance.[8]
-
-
Problem 2: The motion correction algorithm introduces new artifacts.
-
Possible Cause 1: Overcorrection or Interpolation Artifacts. Aggressive correction or certain interpolation methods can introduce smoothing or "blocky" artifacts.[10][11]
-
Solution:
-
Adjust Algorithm Parameters: For algorithms like NoRMCorre, you can adjust the patch size and overlap to better suit your data.
-
Experiment with Interpolation Methods: Some algorithms allow you to choose the interpolation method (e.g., bicubic, Fourier). Bicubic interpolation can be faster but may introduce more smoothing compared to Fourier-based methods.[10][11]
-
-
-
Possible Cause 2: Edge Artifacts. Motion can cause parts of the image to move outside the field of view, leading to black or distorted edges after correction.
-
Solution:
-
Crop the Image: After correction, you may need to crop the edges of the image series to remove these artifacts.
-
Use a Larger Field of View: If possible, acquire data with a slightly larger field of view than your region of interest to minimize the impact of edge effects.
-
-
Problem 3: The motion correction process is too slow.
-
Possible Cause 1: Computationally Intensive Algorithm. Non-rigid motion correction is generally more computationally demanding than rigid correction.[12]
-
Solution:
-
Use a Faster Algorithm: For applications where speed is critical (e.g., closed-loop experiments), consider faster algorithms like MOCO or the rigid mode of NoRMCorre.[12][13]
-
Downsample Data: If a slight loss of resolution is acceptable, downsampling the data before motion correction can significantly speed up the process.
-
Utilize GPU Processing: Some modern algorithms are optimized for GPU processing, which can provide a substantial speed increase.[15]
-
-
Data Presentation
Table 1: Comparison of Motion Correction Algorithm Performance
| Algorithm | Correction Mode | Relative Performance | Relative Speed | Notes |
| FIFER | Feature-based | Excellent | Fast | Shows strong performance in both speed and accuracy.[2][12] |
| NoRMCorre | Non-rigid | Very Good | Slowest | Effective for complex, non-rigid motion.[8][12] |
| NoRMCorre | Rigid | Good | Fast | A good option when rigid motion is dominant.[12] |
| TurboReg | Accurate (Intensity-based) | Good | Slow | A well-established method for rigid correction.[12] |
| TurboReg | Fast (Intensity-based) | Moderate | Fast | A quicker but less precise version of TurboReg.[12] |
| MOCO | Fourier-based | Moderate | Very Fast | Suitable for real-time applications with less complex motion.[12][13] |
Experimental Protocols
Protocol 1: Basic Post-Hoc Motion Correction Workflow
This protocol outlines the general steps for applying motion correction to your recorded RH795 imaging data.
-
Data Loading: Load your time-series imaging data (e.g., TIFF stack) into your analysis software (e.g., MATLAB, Python with packages like CaImAn, or ImageJ).
-
Algorithm Selection: Choose a motion correction algorithm based on the suspected nature of the motion in your data (rigid vs. non-rigid) and your computational constraints. NoRMCorre is a versatile choice.[8][16]
-
Parameter Setting:
-
Reference Frame: Select a high-quality frame or generate a template for registration.
-
Algorithm-Specific Parameters: For NoRMCorre, define the patch size and overlap. Larger patches are faster but less able to correct fine-grained non-rigidities.
-
-
Execution: Run the motion correction algorithm on your data.
-
Evaluation:
-
Cropping (Optional): Crop the edges of the corrected video to remove any motion-induced artifacts.
Visualizations
Caption: Workflow for motion correction in in vivo RH795 imaging.
Caption: Troubleshooting logic for blurry images after motion correction.
References
- 1. Reduction of motion artifacts during in vivo two-photon imaging of brain through heartbeat triggered scanning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Fast and Accurate Motion Correction for Two-Photon Ca2+ Imaging in Behaving Mice [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. gcamp6f.com [gcamp6f.com]
- 5. Real-time 3D movement correction for two-photon imaging in behaving animals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rigid and Non-rigid Motion Compensation in Weight-bearing CBCT of the Knee using Simulated Inertial Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cs231n.stanford.edu [cs231n.stanford.edu]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. biorxiv.org [biorxiv.org]
- 12. Fast and Accurate Motion Correction for Two-Photon Ca2+ Imaging in Behaving Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | moco: Fast Motion Correction for Calcium Imaging [frontiersin.org]
- 14. Fully Affine Invariant Methods for Cross-Session Registration of Calcium Imaging Data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Neural Circuits and Algorithms | Calcium Imaging [neural-circuits-and-algorithms.github.io]
Technical Support Center: Pharmacological Effects of RH 795 on Neuronal Excitability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the voltage-sensitive dye RH 795 in neuronal excitability experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a fast-response potentiometric styryl dye used for functional imaging of neuronal activity.[1] It embeds in the neuronal membrane and exhibits changes in its fluorescence intensity in response to alterations in the transmembrane potential.[2] With the voltage-sensitive dye RH795, membrane depolarization is accompanied by a decrease in fluorescence.[3] This allows for real-time optical monitoring of neuronal electrical activity, such as action potentials and synaptic potentials.[4]
Q2: What are the key advantages of this compound compared to other voltage-sensitive dyes?
This compound is particularly well-suited for long-term imaging experiments due to its relatively low phototoxicity and slow bleaching compared to other dyes like Di-4-ANEPPS.[5] While Di-4-ANEPPS may offer a higher signal quality for short-term experiments, this compound has been shown to have only minor pharmacological effects on neuronal network activity, making it a better candidate for extended studies.[5] Additionally, the signal-to-noise ratio of this compound is independent of excitation light strength, allowing for the use of lower, less phototoxic, excitation intensities.[5]
Q3: Does this compound have any direct pharmacological effects on neuronal excitability?
While voltage-sensitive dyes can have pharmacological effects, this compound is reported to have minimal side effects.[6] Studies have shown a close correlation between the optical signals from this compound and intracellular voltage recordings, suggesting that it faithfully reports neuronal membrane potential changes.[3] However, direct quantitative data on the effects of this compound on specific neuronal excitability parameters such as resting membrane potential, action potential threshold, and firing frequency are not extensively documented in the available literature. It is crucial for researchers to perform their own control experiments to assess any potential subtle effects of the dye on their specific neuronal preparations.
Q4: Are there any known direct interactions of this compound with specific ion channels or signaling pathways?
The mechanism of action of styryl dyes like this compound is based on their partitioning into the cell membrane and a subsequent change in their electronic structure in response to the membrane's electric field.[2] There is currently no evidence in the reviewed literature to suggest that this compound directly binds to and modulates specific ion channels or intracellular signaling pathways in the manner of a pharmacological ligand. Its effects are primarily a physical response to changes in membrane potential.
Troubleshooting Guides
This section addresses common issues encountered during experiments using this compound.
Problem 1: Low Fluorescence Signal or Poor Signal-to-Noise Ratio (SNR)
A weak fluorescence signal can compromise the detection of neuronal activity.
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| Suboptimal Dye Concentration | Perform a concentration titration to find the optimal staining concentration for your specific cell type or tissue. Insufficient dye concentration will result in a weak signal. |
| Inadequate Staining Time | Ensure sufficient incubation time for the dye to incorporate into the neuronal membranes. Staining time may need to be optimized for different preparations (e.g., cultured neurons vs. brain slices). |
| Poor Dye Loading | For cultured neurons, ensure even application of the dye solution and proper washing to remove background fluorescence. For brain slices, ensure complete submersion and gentle agitation during staining. |
| Incorrect Optical Filter Settings | Verify that the excitation and emission filters on your microscope are appropriate for this compound (Excitation/Emission in Methanol: ~530/712 nm; spectra can be blue-shifted in membranes).[1] |
| High Background Fluorescence | Incomplete washing after staining can leave residual dye in the extracellular space, increasing background noise. Ensure thorough but gentle washing steps. Using black-walled plates for cultured neuron experiments can also reduce background.[7] |
| Low Neuronal Activity | Confirm that the neurons are healthy and firing action potentials using an alternative method, such as electrophysiology, if possible. |
Problem 2: Phototoxicity and Photobleaching
Excessive light exposure can damage neurons (phototoxicity) and irreversibly destroy the fluorophore (photobleaching), leading to signal loss and compromised cell health.[8]
Possible Causes and Solutions:
| Potential Cause | Recommended Solution |
| High Excitation Light Intensity | Use the lowest possible excitation light intensity that still provides an adequate signal-to-noise ratio. The SNR of this compound is independent of excitation light strength, making it suitable for low-light imaging.[5] |
| Prolonged or Frequent Light Exposure | Minimize the duration and frequency of light exposure. Use a shutter to block the excitation light path when not actively acquiring images. |
| Inappropriate Culture Medium | Some components in standard culture media can contribute to phototoxicity when illuminated. Consider using a photo-inert imaging medium for long-term experiments.[9][10] |
| Lack of Antioxidants | Supplementing the imaging medium with antioxidants can help mitigate the effects of reactive oxygen species generated during fluorescence excitation. |
| Suboptimal Imaging System | Utilize a sensitive camera that allows for shorter exposure times to capture a sufficient signal. |
Quantitative Data Summary
The following tables summarize the available quantitative data comparing this compound with another common voltage-sensitive dye, Di-4-ANEPPS.
Table 1: Comparison of Staining and Bleaching Properties
| Parameter | This compound | Di-4-ANEPPS | Reference |
| Time to 95% Max. Staining Intensity | Slower | Faster (approx. 40 mins) | [3] |
| Bleaching Rate | Slower | Faster | [11] |
| Signal Quality (S/N) | Sufficient | Higher | [5] |
| Suitability for Long-term Experiments | Better candidate | Less suitable | [5] |
Table 2: Factors Influencing Signal-to-Noise Ratio (SNR)
| Factor | Effect on this compound SNR | Effect on Di-4-ANEPPS SNR | Reference |
| Excitation Light Strength | Independent | Dependent | [5] |
| Dye Concentration | Not specified | Independent | [5] |
Experimental Protocols
Protocol 1: Staining of Cultured Neurons with this compound
This protocol provides a general guideline for staining primary neuronal cultures. Optimization of concentrations and incubation times may be necessary for different neuronal types and densities.
-
Prepare this compound Staining Solution:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in a suitable imaging buffer (e.g., Hibernate-A medium or artificial cerebrospinal fluid - aCSF) to the desired final concentration (typically in the low micromolar range).
-
-
Culture Preparation:
-
Grow primary neurons on coverslips or in imaging-compatible plates.
-
Ensure cultures are mature and healthy before staining.
-
-
Staining Procedure:
-
Remove the culture medium from the neurons.
-
Gently add the this compound staining solution to the culture dish, ensuring the cells are fully covered.
-
Incubate at 37°C for a predetermined duration (e.g., 20-30 minutes). This step may require optimization.
-
-
Washing:
-
Carefully aspirate the staining solution.
-
Gently wash the cells 2-3 times with pre-warmed imaging buffer to remove extracellular dye and reduce background fluorescence.
-
-
Imaging:
-
Mount the coverslip onto an imaging chamber or use the imaging plate directly on the microscope.
-
Use appropriate filter sets for this compound and a sensitive camera for image acquisition.
-
Minimize light exposure to reduce phototoxicity and photobleaching.
-
Protocol 2: Staining of Acute Brain Slices with this compound
This protocol is adapted from methods for preparing and staining acute brain slices for imaging.
-
Prepare Acute Brain Slices:
-
Prepare this compound Staining Solution:
-
Dissolve this compound in aCSF to a final concentration of approximately 0.2-0.5 mg/mL. A small amount of DMSO (e.g., 0.5%) can be used to aid dissolution.
-
-
Staining Procedure:
-
Transfer the recovered brain slices to a small container with the this compound staining solution.
-
Incubate the slices for 5-10 minutes at room temperature with gentle agitation.
-
-
Washing and Transfer:
-
After staining, transfer the slices to the recording chamber of the microscope.
-
Continuously perfuse the slices with fresh, oxygenated aCSF to wash out excess dye and maintain slice health.
-
-
Imaging:
-
Allow the slice to stabilize in the recording chamber before starting the imaging experiment.
-
Use appropriate optics and a high-speed camera to capture the fluorescence changes associated with neuronal activity.
-
Visualizations
References
- 1. Membrane Potential Measurements of Isolated Neurons Using a Voltage-Sensitive Dye | PLOS One [journals.plos.org]
- 2. Frontiers | Optimization of Near-Infrared Fluorescence Voltage-Sensitive Dye Imaging for Neuronal Activity Monitoring in the Rodent Brain [frontiersin.org]
- 3. jneurosci.org [jneurosci.org]
- 4. Culturing hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of two voltage-sensitive dyes and their suitability for long-term imaging of neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acute brain slice methods for adult and aging animals: application of targeted patch clampanalysis and optogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Imaging Spontaneous Neuronal Activity with Voltage-Sensitive Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for hippocampal neuronal cultures protocol v1 [protocols.io]
- 9. Frontiers | Editorial: Direct modulation of ion channels by G-proteins [frontiersin.org]
- 10. The direct modulatory activity of zinc toward ion channels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. digitalcommons.providence.org [digitalcommons.providence.org]
- 12. researchgate.net [researchgate.net]
- 13. Voltage-Sensitive Dye Imaging of Neocortical Spatiotemporal Dynamics to Afferent Activation Frequency - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Comparison of RH 795 and RH1691 for In Vivo Neuronal Imaging
In the dynamic field of in vivo neuroscience research, the selection of an appropriate voltage-sensitive dye (VSD) is paramount for the accurate monitoring of neural activity. Among the available options, the styryl dye RH 795 and the "blue" dye RH1691 have been widely utilized. This guide provides an objective comparison of their performance for in vivo imaging applications, supported by experimental data, to aid researchers in making an informed decision for their specific experimental needs.
Quantitative Performance Comparison
The following table summarizes the key quantitative parameters of this compound and RH1691 relevant to in vivo imaging applications.
| Feature | This compound | RH1691 | Source |
| Excitation Wavelength | ~530 nm (in methanol, blue-shifted in membranes) | ~630 nm | [1][2] |
| Emission Wavelength | ~712 nm (in methanol, blue-shifted in membranes) | >665 nm | [1][2] |
| Pulsation Artifact Amplitude | Comparable to epileptiform spike amplitude | ~1/7th of the epileptiform spike amplitude | [3][4] |
| Signal Amplitude | Similar to RH1691 for epileptiform spikes | Similar to this compound for epileptiform spikes | [3] |
| Phototoxicity | Weak and slowly developing | Low under moderate light | [3][5] |
| Bleaching | Slow bleaching | Signal reduces to half after 80-100 trials (10s each) | [3][5] |
Key Performance Differences
Signal Fidelity: The most significant advantage of RH1691 over this compound for in vivo imaging is its substantially lower susceptibility to pulsation artifacts.[3][4] These artifacts, arising from the heartbeat and associated changes in blood volume and oxygenation, can be a major source of noise in VSD recordings. With this compound, the amplitude of the pulsation artifact can be comparable to the neuronal signal itself, making data interpretation challenging.[3] In contrast, the pulsation artifact with RH1691 is significantly smaller, approximately one-seventh the amplitude of the signal from epileptiform spikes.[3][4] This is largely attributed to RH1691's spectral properties; its excitation and emission in the far-red region of the spectrum minimize interference from hemoglobin absorption.[2]
Signal-to-Noise Ratio (SNR): While both dyes can produce signals of similar amplitude in response to strong neuronal events like epileptiform spikes, the reduced artifact with RH1691 leads to a superior signal-to-noise ratio in typical in vivo preparations.[3] This allows for the detection of more subtle changes in neuronal activity and often permits single-trial analysis without the need for extensive averaging.[3][6]
Long-Term Imaging: For longitudinal studies requiring prolonged imaging sessions, this compound may offer an advantage due to its reportedly weaker and more slowly developing phototoxic effects and slower bleaching rate compared to some other dyes.[5] However, RH1691 has been shown to be stable for a considerable number of trials, with the signal amplitude halving after 80 to 100 intermittent 10-second trials.[3]
Mechanism of Action and Staining
Both this compound and RH1691 are fast-responding potentiometric dyes that incorporate into the plasma membrane of neurons.[1][3][7] Changes in the transmembrane electrical potential cause a shift in the dye's fluorescence spectrum, allowing for the optical detection of neuronal depolarization and hyperpolarization.[3] RH1691 has been shown to effectively stain the cortex down to a depth of approximately 500 μm, with the majority of the fluorescence signal originating from layers I and II/III.[3]
Experimental Protocols
Detailed methodologies are crucial for successful in vivo imaging. Below are summarized protocols for both dyes based on published studies.
RH1691 Staining and Imaging Protocol
This protocol is adapted from methods described for in vivo imaging in rat cortex.[3]
-
Animal Preparation: Anesthetize the animal (e.g., Sprague Dawley or Long Evans rat) and perform a craniotomy to expose the cortical area of interest. The dura mater can be left intact to improve stability.[3]
-
Dye Preparation: Dissolve RH1691 in artificial cerebrospinal fluid (aCSF) at a concentration of 2 mg/ml.[3]
-
Dural Permeabilization (Optional but Recommended): To enhance dye penetration through the dura, gently dry the dural surface for 3-4 minutes with a stream of air until it becomes transparent.[3]
-
Staining: Apply the RH1691 solution to the exposed cortical surface. Staining is typically carried out for 90 minutes.[3] During this time, it is beneficial to gently circulate the dye solution to prevent dilution by exuded CSF.[4]
-
Washing: After staining, wash the cortical surface with dye-free aCSF for at least 15 minutes to remove excess dye.[4]
-
Imaging:
-
Illumination: Use a tungsten lamp with a 630 ± 15 nm band-pass filter for excitation.[3]
-
Emission: Collect the fluorescent signal through a 695 nm long-pass filter.[3]
-
Data Acquisition: Utilize a high-dynamic-range imaging device, such as a photodiode array, capable of high temporal resolution (e.g., 1,600 frames/s).[3]
-
This compound Staining and Imaging Protocol
The following is a general protocol, as specific parameters can vary between preparations.
-
Animal Preparation: Similar to the RH1691 protocol, prepare the animal with a craniotomy over the region of interest.
-
Dye Preparation: Prepare a stock solution of this compound. The final concentration applied to the cortex is typically in the range of 0.1 to 1 mg/ml in aCSF.
-
Staining: Apply the this compound solution to the exposed cortex. Staining duration can range from 60 to 120 minutes.
-
Washing: Thoroughly wash the cortical surface with aCSF to remove unbound dye.
-
Imaging:
-
Illumination: Use an appropriate excitation light source and filter (e.g., around 530 nm).
-
Emission: Collect the emitted fluorescence using a long-pass filter suitable for capturing the far-red emission (e.g., >650 nm).
-
Data Acquisition: Use a sensitive camera or photodiode array for signal detection. Due to the significant pulsation artifact, it is crucial to simultaneously record an electrocardiogram (ECG) to allow for offline artifact subtraction.[3]
-
Visualizing the Workflow and Signaling
In Vivo Voltage-Sensitive Dye Imaging Workflow
Caption: A generalized workflow for in vivo voltage-sensitive dye imaging experiments.
Voltage-Sensitive Dye Signaling Mechanism
Caption: Mechanism of potentiometric fluorescent dyes in response to membrane potential changes.
Conclusion
For most in vivo imaging applications in the mammalian brain, RH1691 is the superior choice over this compound. Its key advantage lies in the significantly reduced pulsation artifact, which translates to a better signal-to-noise ratio and more reliable data, often enabling single-trial analysis.[3][4][6] While this compound may have some benefits in terms of photostability for extremely long-term continuous imaging, the challenges associated with its large hemodynamic artifact often outweigh this advantage. The development of "blue" dyes like RH1691 has been a significant advancement, allowing for higher fidelity optical recordings of cortical activity.[6] Researchers should carefully consider the specific demands of their experimental paradigm, but for studies requiring high sensitivity and minimal noise contamination, RH1691 is the recommended voltage-sensitive dye.
References
- 1. biotium.com [biotium.com]
- 2. Imaging the Brain in Action: Real-Time Voltage- Sensitive Dye Imaging of Sensorimotor Cortex of Awake Behaving Mice - In Vivo Optical Imaging of Brain Function - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Methods for voltage-sensitive dye imaging of rat cortical activity with high signal-to-noise ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Comparison of two voltage-sensitive dyes and their suitability for long-term imaging of neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ‘Blue’ voltage-sensitive dyes for studying spatiotemporal dynamics in the brain: visualizing cortical waves - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Voltage-sensitive dye - Wikipedia [en.wikipedia.org]
A Comparative Analysis of RH 795 and Di-4-ANEPPS for Long-Term Stability in Neuronal Imaging
For researchers, scientists, and drug development professionals engaged in neuronal activity monitoring, the selection of an appropriate voltage-sensitive dye (VSD) is critical for obtaining reliable and reproducible data, especially in long-term imaging studies. This guide provides a detailed comparison of two commonly used VSDs, RH 795 and Di-4-ANEPPS, with a focus on their long-term stability.
The utility of a VSD in chronic experiments is primarily dictated by its photostability, phototoxicity, and the consistency of its signal over extended periods. While both this compound and Di-4-ANEPPS are effective in reporting membrane potential changes, their performance characteristics differ significantly, making each more suitable for specific experimental paradigms.
Quantitative Performance Comparison
The following table summarizes the key performance metrics of this compound and Di-4-ANEPPS based on available experimental data.
| Parameter | This compound | Di-4-ANEPPS | Key Insights |
| Photostability | Higher | Lower | This compound exhibits slower photobleaching, retaining a greater percentage of its initial fluorescence intensity over prolonged illumination.[1][2] |
| Phototoxicity | Lower | Higher | This compound demonstrates weaker and more slowly developing phototoxic effects on neuronal activity.[1] |
| Signal-to-Noise Ratio (S/N) | Lower (Average: 27.26 ± 5.79) | Higher (Average: 52.80 ± 10.22) | Di-4-ANEPPS generally provides a higher S/N ratio, which is advantageous for detecting small neuronal signals.[1] |
| Fluorescence Intensity | Lower | Higher | Di-4-ANEPPS exhibits significantly higher fluorescence emission than this compound under similar conditions.[1][3] |
| Staining Kinetics | Slower | Faster | Di-4-ANEPPS reaches maximum staining intensity more rapidly than this compound.[1] |
| Cellular Internalization | Slower | Faster | Di-4-ANEPPS is internalized by cells more quickly, which can limit its use in very long-term experiments. |
| Recommended Application | Long-term experiments | Short-term experiments requiring high signal quality | The lower phototoxicity and higher photostability of this compound make it the preferred choice for long-duration imaging.[1][4] |
Long-Term Stability: Key Experimental Findings
A direct comparison of the two dyes under continuous illumination reveals a clear distinction in their photostability. In one study, after 60 minutes of constant illumination, this compound retained a significantly higher percentage of its initial fluorescence compared to Di-4-ANEPPS.[2] This suggests that for experiments requiring imaging over hours, this compound will provide a more stable and reliable signal.
In terms of phototoxicity, studies have shown that Di-4-ANEPPS can induce more pronounced alterations in neuronal firing patterns over time compared to this compound.[1] This is a critical consideration for long-term studies where maintaining the physiological integrity of the neurons is paramount. The weaker and more slowly developing phototoxic effects of this compound make it a more suitable candidate for chronic imaging.[1]
While Di-4-ANEPPS boasts a superior signal-to-noise ratio, the stability of the signal from this compound, coupled with its lower phototoxicity, often outweighs the initial brightness advantage in the context of long-term experiments.
Experimental Protocols
To aid researchers in designing their own comparative studies, detailed methodologies for assessing the long-term stability of VSDs are provided below.
Protocol 1: Photobleaching Assay
This protocol quantifies the rate of fluorescence decay due to photobleaching.
-
Cell/Tissue Preparation: Prepare neuronal cultures or tissue slices as required for your experimental model.
-
Dye Loading:
-
Incubate the preparations with either this compound (e.g., 0.05 mM) or Di-4-ANEPPS (e.g., 0.05 mM) in an appropriate saline solution for a standardized duration (e.g., 24 hours to ensure complete staining).[2]
-
Rinse the preparations thoroughly with fresh saline to remove excess dye.
-
-
Image Acquisition:
-
Mount the preparation on a fluorescence microscope.
-
Acquire an initial image (t=0) using a standardized camera shutter speed (e.g., 200 ms for this compound, 100 ms for Di-4-ANEPPS to account for initial brightness differences).[2]
-
Continuously illuminate the preparation using a consistent light source.
-
Acquire images at regular intervals (e.g., every 10 minutes) for the desired duration (e.g., 60 minutes or longer).[2]
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of a defined region of interest (ROI) in each image.
-
Normalize the mean intensity of each time point to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time to generate a photobleaching curve.
-
Protocol 2: Phototoxicity Assay (Based on Neuronal Activity)
This protocol assesses the impact of the dye and illumination on neuronal function.
-
Cell/Tissue Preparation and Dye Loading: Prepare and load the cells/tissue with this compound or Di-4-ANEPPS as described in Protocol 1.
-
Electrophysiological Recording Setup:
-
Place the preparation in a recording chamber with continuous perfusion of saline.
-
Establish a stable extracellular or intracellular recording of neuronal activity (e.g., spontaneous firing rate of a specific neuron).
-
-
Baseline Recording: Record neuronal activity for a defined period before illumination to establish a baseline.
-
Illumination and Recording:
-
Illuminate the preparation under conditions identical to those used for imaging.
-
Continuously record neuronal activity during illumination for an extended period (e.g., up to 180 minutes).[1]
-
-
Data Analysis:
-
Analyze key parameters of neuronal activity (e.g., firing frequency, action potential shape) over time.
-
Compare the activity during illumination to the baseline recording to identify any significant alterations, which would indicate phototoxic effects.[1]
-
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of a comparative experiment to assess the long-term stability of this compound and Di-4-ANEPPS.
Caption: Experimental workflow for comparing the long-term stability of this compound and Di-4-ANEPPS.
Signaling Pathway Context: Monitoring Synaptic Activity
Voltage-sensitive dyes like this compound and Di-4-ANEPPS are instrumental in studying the electrical signaling that underlies synaptic transmission. The diagram below illustrates the process of monitoring pre- and postsynaptic membrane potential changes during this fundamental neuronal process.
Caption: Monitoring synaptic transmission with voltage-sensitive dyes.
Conclusion
The choice between this compound and Di-4-ANEPPS for monitoring neuronal activity hinges on the experimental timeline. For short-term experiments where high signal quality is paramount for resolving subtle, rapid changes in membrane potential, Di-4-ANEPPS is a strong candidate. However, for long-term imaging studies that extend over many minutes to hours, the superior photostability and lower phototoxicity of this compound make it the more reliable and physiologically relevant choice. Researchers should carefully consider these trade-offs and, if necessary, perform their own validation experiments using the protocols outlined in this guide to determine the optimal dye for their specific research needs.
References
- 1. researchgate.net [researchgate.net]
- 2. Item - Di-4-ANEPPS and RH795 showed bleaching over time. - Public Library of Science - Figshare [plos.figshare.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. [PDF] Comparison of Two Voltage-Sensitive Dyes and Their Suitability for Long-Term Imaging of Neuronal Activity | Semantic Scholar [semanticscholar.org]
A Comparative Guide: Genetically Encoded Voltage Indicators vs. RH 795
For researchers, scientists, and drug development professionals, the accurate measurement of cellular membrane potential is a cornerstone of understanding neural circuitry and cellular excitability. While traditional electrophysiology remains the gold standard for temporal resolution and sensitivity, its low throughput and invasive nature limit its application in large-scale studies. Optical voltage indicators, such as Genetically Encoded Voltage Indicators (GEVIs) and voltage-sensitive dyes (VSDs), offer powerful alternatives for monitoring electrical activity in larger cell populations.
This guide provides an objective comparison of GEVIs and a widely used VSD, RH 795. We will delve into their performance metrics, supported by available experimental data, and provide detailed experimental protocols.
Performance Comparison: GEVIs vs. This compound
The choice between GEVIs and this compound depends critically on the specific experimental requirements, including the need for cell-type specificity, the duration of the experiment, and the desired signal characteristics. GEVIs offer the significant advantage of being genetically targetable to specific cell populations, enabling chronic and less invasive imaging.[1] In contrast, VSDs like this compound can be applied to a broader range of cells but may be associated with phototoxicity and challenges in long-term studies.[2]
| Feature | Genetically Encoded Voltage Indicators (GEVIs) | This compound (Voltage-Sensitive Dye) |
| Targeting | Cell-type specific expression via genetic promoters. | Non-specific, stains all cell membranes in the application area. |
| Invasiveness | Minimally invasive after initial genetic modification. Enables chronic imaging.[1] | Application of the dye can be invasive and may require craniotomy for in vivo studies.[3] |
| Sensitivity (ΔF/F per 100 mV) | Varies widely among different GEVIs. Modern GEVIs like QuasAr2 can exhibit >50% ΔF/F. ArcLight variants show around 40% ΔF/F. | Typically in the range of 1-10% per 100 mV. |
| Temporal Resolution (Kinetics) | Opsin-based GEVIs (e.g., QuasAr2, Archer) have sub-millisecond activation times. VSD-based GEVIs (e.g., ArcLight) are slower, with activation times in the range of ~10 ms. | Considered a "fast-responding" dye with response times in the microsecond to millisecond range. |
| Signal-to-Noise Ratio (SNR) | Generally lower than bright VSDs, but improving with newer, brighter GEVIs. SNR is a key area of ongoing GEVI development. | Can be high, although this is dependent on dye concentration and illumination intensity.[2] |
| Photostability & Phototoxicity | Generally more photostable than VSDs, allowing for longer-term imaging.[1] However, all fluorophores are susceptible to photobleaching and phototoxicity to some degree.[4] | Prone to photobleaching and can induce phototoxic effects, which may alter neuronal physiology, limiting long-term experiments.[2] |
Signaling and Operational Mechanisms
To understand the fundamental differences between GEVIs and this compound, it is essential to examine their distinct mechanisms of action.
Genetically Encoded Voltage Indicators (GEVIs)
GEVIs are proteins engineered to change their fluorescence in response to changes in membrane potential.[5] They typically consist of a voltage-sensing domain (VSD) derived from a voltage-sensitive protein, which is coupled to one or more fluorescent proteins. A change in membrane potential induces a conformational change in the VSD, which in turn modulates the fluorescence of the attached protein.
This compound Voltage-Sensitive Dye
This compound is a styryl dye that belongs to the family of fast-response potentiometric probes.[6] These lipophilic molecules insert into the outer leaflet of the cell membrane. The mechanism of voltage sensitivity is believed to involve a change in the electronic structure of the dye molecule in response to the electric field across the membrane, leading to a shift in its absorption or emission spectrum.
Experimental Protocols
Accurate comparison of GEVIs and this compound requires rigorous and well-controlled experimental procedures. Below are detailed methodologies for key experiments.
Experimental Workflow for Comparative Analysis
A direct comparison between a GEVI and this compound would ideally be performed in the same preparation, though this is often technically challenging due to spectral overlap. A more common approach is to compare their performance in parallel experiments under identical conditions.
Protocol 1: GEVI Transfection and Imaging in Cultured Neurons
-
Cell Culture and Transfection:
-
Plate primary neurons or a suitable cell line (e.g., HEK293T) on glass-bottom dishes.
-
Transfect cells with the desired GEVI plasmid using a suitable method (e.g., lipofection or calcium phosphate). Allow 24-48 hours for protein expression.
-
-
Electrophysiology and Imaging Setup:
-
Mount the dish on an inverted microscope equipped for epifluorescence and whole-cell patch-clamp recording.
-
Use appropriate filter sets for the specific GEVI's excitation and emission spectra.
-
Obtain a whole-cell patch-clamp recording from a GEVI-expressing cell.
-
-
Data Acquisition:
-
In voltage-clamp mode, apply a series of voltage steps (e.g., from -100 mV to +100 mV in 20 mV increments) to characterize the GEVI's voltage sensitivity (ΔF/F).
-
In current-clamp mode, elicit single action potentials or trains of action potentials by injecting current pulses.
-
Simultaneously record the fluorescence signal using a high-speed camera.
-
-
Data Analysis:
-
Measure the baseline fluorescence (F₀) and the change in fluorescence (ΔF) for each voltage step or action potential.
-
Calculate the sensitivity as ΔF/F₀.
-
Determine the kinetics by fitting the rise and decay of the fluorescence signal to exponential functions.
-
Calculate the signal-to-noise ratio (SNR) of the optical signal corresponding to single action potentials.
-
Protocol 2: this compound Staining and Imaging in Brain Slices
-
Brain Slice Preparation:
-
Prepare acute brain slices (e.g., 300-400 µm thick) from the desired brain region using a vibratome.
-
Allow slices to recover in artificial cerebrospinal fluid (aCSF) for at least 1 hour.
-
-
Staining Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in aCSF to a final concentration of 0.05-0.2 mg/ml.
-
Incubate the brain slices in the staining solution for 20-30 minutes at room temperature, protected from light.
-
Transfer the stained slices to the recording chamber and perfuse with fresh aCSF.
-
-
Imaging and Electrophysiology:
-
Use an upright microscope equipped for epifluorescence and electrophysiological recording.
-
Use an appropriate filter set for this compound (e.g., excitation ~530 nm, emission >610 nm).
-
Stimulate synaptic pathways using a bipolar electrode and record the evoked field potentials or perform whole-cell recordings from individual neurons.
-
Acquire fluorescence images with a high-speed camera synchronized with the electrical stimulation and recording.
-
-
Data Analysis:
-
Analyze the spatiotemporal dynamics of the fluorescence changes in response to stimulation.
-
Correlate the optical signals with the electrophysiological recordings to determine the relationship between fluorescence changes and membrane potential.
-
Protocol 3: Assessment of Phototoxicity
-
Cell Preparation:
-
Prepare two sets of neuronal cultures or brain slices, one expressing a GEVI and the other stained with this compound.
-
-
Illumination Protocol:
-
Expose a defined region of each preparation to continuous or intermittent illumination using the same light source and intensity that would be used for imaging.
-
Have a control group for each indicator that is not exposed to illumination.
-
-
Viability and Function Assessment:
-
After the illumination period, assess cell viability using a live/dead cell assay (e.g., propidium iodide staining).
-
Functionally assess the health of the neurons by recording spontaneous electrical activity or evoked responses and compare these to the non-illuminated controls.
-
Monitor for changes in resting membrane potential, action potential shape, and firing frequency as indicators of phototoxic effects.
-
-
Data Analysis:
-
Quantify the percentage of cell death in the illuminated versus non-illuminated areas.
-
Compare the changes in electrophysiological properties between the illuminated and control groups for both the GEVI and this compound preparations.
-
Conclusion
Both Genetically Encoded Voltage Indicators and the voltage-sensitive dye this compound are powerful tools for the optical measurement of membrane potential. The choice between them is a trade-off between cell-type specificity, invasiveness, and signal characteristics. GEVIs offer unparalleled targetability and are well-suited for chronic in vivo imaging, with newer variants showing significant improvements in brightness and kinetics. This compound and other VSDs can provide high signal-to-noise ratios and fast responses but are limited by their lack of specificity and potential for phototoxicity. The experimental protocols provided in this guide offer a framework for researchers to empirically determine the most suitable indicator for their specific research questions. As the development of novel GEVIs continues to accelerate, their performance is expected to further close the gap with, and in some aspects, surpass that of traditional voltage-sensitive dyes.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Comparison of two voltage-sensitive dyes and their suitability for long-term imaging of neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imaging the Brain in Action: Real-Time Voltage- Sensitive Dye Imaging of Sensorimotor Cortex of Awake Behaving Mice - In Vivo Optical Imaging of Brain Function - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. In vitro functional imaging in brain slices using fast voltage-sensitive dye imaging combined with whole-cell patch recording - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Targeting of Rhodol Voltage-Sensitive Dyes to Dopaminergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Optimization of Near-Infrared Fluorescence Voltage-Sensitive Dye Imaging for Neuronal Activity Monitoring in the Rodent Brain [frontiersin.org]
A Comparative Guide to RH 795 and fMRI for Functional Brain Mapping
For Researchers, Scientists, and Drug Development Professionals
Functional brain mapping is a cornerstone of modern neuroscience and drug development, providing critical insights into the brain's complex circuitry and its response to various stimuli and therapeutic agents. The choice of an appropriate mapping technique is paramount for generating robust and meaningful data. This guide offers an objective comparison of two distinct and powerful methods: the voltage-sensitive dye RH 795 and functional Magnetic Resonance Imaging (fMRI).
This comparison delves into the fundamental principles, experimental protocols, and performance metrics of each technique, supported by experimental data. By understanding the relative strengths and limitations of this compound and fMRI, researchers can make informed decisions to best suit their specific research questions and experimental paradigms.
At a Glance: this compound vs. fMRI
| Feature | This compound (Voltage-Sensitive Dye Imaging) | fMRI (functional Magnetic Resonance Imaging) |
| Principle | Direct measurement of neuronal membrane potential changes. The dye's fluorescence intensity is linearly related to voltage changes across the neuronal membrane.[1] | Indirect measurement of neuronal activity via the Blood-Oxygen-Level-Dependent (BOLD) contrast.[2][3][4] This signal reflects changes in blood flow and oxygenation coupled to neuronal energy consumption.[3][5][6] |
| Temporal Resolution | Millisecond to sub-millisecond.[1][3][7] | On the order of seconds, limited by the sluggish hemodynamic response.[1][8] |
| Spatial Resolution | Columnar level (~50 µm).[1][7] | Typically 1-3 mm, limited by voxel size and the spatial scale of the hemodynamic response.[7][9] |
| Invasiveness | Invasive; requires craniotomy and direct application of the dye to the brain surface. | Non-invasive.[1][4][7] |
| Depth of Imaging | Limited to superficial cortical layers (supragranular).[1] | Can image the entire brain, including deep subcortical structures.[1] |
| Signal-to-Noise Ratio | Can be low, and signals are small.[1] Susceptible to bleaching and phototoxicity with prolonged illumination.[10] | Generally good, but can be affected by subject motion and physiological noise.[4][9] |
| Directness of Measurement | Direct measure of population-level neuronal electrical activity.[1][2] | Indirect measure of neuronal activity.[1][2][7] |
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental processes of this compound and fMRI, the following diagrams are provided.
Experimental Protocols
This compound Voltage-Sensitive Dye Imaging
The protocol for this compound imaging is invasive and requires careful surgical preparation. The general steps are as follows:
-
Animal Preparation: The animal is anesthetized, and a craniotomy is performed over the brain region of interest. The dura mater is carefully removed to expose the cortical surface.
-
Dye Staining: The exposed cortex is stained with a solution of this compound. The concentration and application method can vary, but it typically involves bathing the cortical surface with the dye solution for a period of time.
-
Imaging Setup: The stained cortex is illuminated with light of the appropriate excitation wavelength for this compound. The resulting fluorescence is captured using a high-speed, sensitive camera (e.g., a CCD or CMOS camera).
-
Data Acquisition: A baseline fluorescence level is recorded. The animal is then presented with a stimulus or task. The changes in fluorescence intensity, corresponding to changes in neuronal membrane potential, are recorded at a high frame rate.
-
Data Analysis: The recorded optical signals are often noisy. Data analysis involves filtering to remove noise (e.g., from heartbeat and respiration), signal averaging across trials, and normalizing the change in fluorescence to the baseline fluorescence (ΔF/F). The resulting data provides a spatiotemporal map of neuronal population activity.
fMRI Functional Brain Mapping
The fMRI protocol is non-invasive and focuses on detecting the hemodynamic response to neural activity.
-
Subject Preparation: The subject is placed inside the MRI scanner. It is crucial that the subject remains as still as possible to minimize motion artifacts.
-
Experimental Design: An experimental paradigm is designed, which can be either a block design (alternating periods of task and rest) or an event-related design (presentation of discrete, short-duration stimuli).
-
Data Acquisition: A series of anatomical (T1-weighted) and functional (T2*-weighted echo-planar) images are acquired. The functional images are sensitive to the BOLD contrast.
-
Data Pre-processing: The raw fMRI data undergoes several pre-processing steps, including slice-timing correction, motion correction, co-registration with the anatomical scan, spatial normalization to a standard brain template, and spatial smoothing.
-
Statistical Analysis: A General Linear Model (GLM) is typically used to analyze the data. The model identifies brain voxels where the BOLD signal time course shows a statistically significant correlation with the experimental paradigm.
-
Visualization: The results are visualized as statistical parametric maps (SPMs), which are color-coded maps overlaid on the anatomical brain images, indicating the regions of significant activation.
In-Depth Comparison
Temporal and Spatial Resolution: The most significant advantage of this compound imaging is its exceptional temporal resolution, which is in the millisecond to sub-millisecond range.[1][3][7] This allows for the direct observation of the fast dynamics of neuronal population activity. In contrast, fMRI's temporal resolution is limited to the order of seconds due to the inherent delay and duration of the hemodynamic response.[1][8] Spatially, this compound imaging can resolve activity at the level of cortical columns (around 50 µm).[1][7] While fMRI has a lower spatial resolution, typically in the range of 1-3 millimeters, it has the major advantage of being able to image the entire brain, including deep subcortical structures that are inaccessible to VSD imaging.[1][7][9]
Invasiveness and Application: this compound imaging is an invasive technique requiring a craniotomy, which largely limits its use to animal models. The depth of imaging is also restricted to the superficial layers of the cortex.[1] Conversely, fMRI is non-invasive and can be safely used in human subjects, making it a powerful tool for cognitive neuroscience and clinical research.[1][4][7]
Nature of the Signal: this compound provides a direct measure of changes in neuronal membrane potential at the population level.[1][2] This allows for the investigation of both excitatory and inhibitory synaptic activity. fMRI, on the other hand, measures a secondary effect of neuronal activity – the change in blood oxygenation.[2][3][4] While the BOLD signal is a reliable correlate of synaptic activity, the precise relationship between the neural and hemodynamic responses can be complex and vary across different brain regions and under different physiological conditions.[6]
Conclusion
This compound and fMRI are complementary techniques for functional brain mapping, each with a distinct set of strengths and weaknesses. This compound excels in providing high spatiotemporal resolution for directly measuring neuronal electrical activity in the superficial cortex of animal models. This makes it an invaluable tool for dissecting the fine-grained dynamics of cortical circuits.
fMRI, with its non-invasive nature and whole-brain coverage, is the method of choice for studying large-scale brain networks and cognitive processes in humans. For drug development professionals and researchers, the selection between these two powerful techniques will ultimately depend on the specific research question. For detailed mechanistic studies of cortical microcircuits in pre-clinical models, this compound offers unparalleled temporal precision. For translational and clinical studies aiming to understand the global effects of a compound or intervention on brain function, fMRI provides a non-invasive window into the working human brain. In many cases, a multi-modal approach, integrating findings from both techniques, will provide the most comprehensive understanding of brain function in health and disease.
References
- 1. Imaging the Brain in Action: Real-Time Voltage- Sensitive Dye Imaging of Sensorimotor Cortex of Awake Behaving Mice - In Vivo Optical Imaging of Brain Function - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Voltage-Sensitive Dye versus Intrinsic Signal Optical Imaging: Comparison of Tactile Responses in Primary and Secondary Somatosensory Cortices of Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Voltage-sensitive dye imaging of transcranial magnetic stimulation-induced intracortical dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. www-sop.inria.fr [www-sop.inria.fr]
- 6. Chemical signaling helps regulate sensory map formation in the brain - UChicago Medicine [uchicagomedicine.org]
- 7. Simultaneous-Imaging-of-Voltage-Sensitive-Dyes-and-Intrinsic-Optical-Signals [aesnet.org]
- 8. researchgate.net [researchgate.net]
- 9. homes.cs.washington.edu [homes.cs.washington.edu]
- 10. Comparison of two voltage-sensitive dyes and their suitability for long-term imaging of neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Signal Fidelity of RH 795 in Neuronal Cell Types
For researchers, scientists, and drug development professionals, selecting the appropriate voltage-sensitive dye (VSD) is critical for accurately monitoring neuronal activity. This guide provides a detailed comparison of the voltage-sensitive dye RH 795 with other alternatives, focusing on its signal fidelity in different neuronal cell types. We present a synthesis of available experimental data, detailed protocols, and visual guides to aid in your selection process.
Voltage-sensitive dyes are powerful tools for monitoring membrane potential changes in real-time across populations of neurons. This compound has been a commonly used red VSD, but its performance characteristics, particularly in comparison to newer dyes and in specific neuronal subtypes, warrant careful consideration. This guide aims to provide an objective comparison to inform experimental design.
Performance Comparison of Voltage-Sensitive Dyes
The choice of a VSD depends on the specific experimental requirements, such as the duration of the recording, the expected signal amplitude, and the neuronal cell types of interest. Below is a summary of the key performance metrics for this compound and its alternatives.
| Dye | Signal-to-Noise Ratio (SNR) | Phototoxicity | Photobleaching | Suitability for Long-Term Imaging | Cell-Type Specificity |
| This compound | Sufficient for population-level recordings, but generally lower than Di-4-ANEPPS for small signals.[1][2] The SNR is largely independent of excitation light strength.[1][2] | Weak and slowly developing.[1][2] | Slower than Di-4-ANEPPS.[3] | Good . Low phototoxicity and slow bleaching make it a better candidate for long-term experiments compared to Di-4-ANEPPS.[1][2] | None . Stains all cell membranes non-specifically. |
| Di-4-ANEPPS | Higher signal quality than this compound, making it advantageous for recording small neuronal signals.[1][2] The SNR is dependent on the excitation light strength.[1] | Higher than this compound, particularly during prolonged illumination. | Faster than this compound.[3] | Poor . Better suited for short-term experiments that require high signal quality.[1][2] | None . Stains all cell membranes non-specifically. |
| ANNINE-6plus | High sensitivity (reported as ~30-50% ΔF/F per 100 mV).[4] | Negligible when used with two-photon excitation.[5] | Negligible.[5] | Excellent . Can be used for imaging for up to two weeks in vivo after a single electroporation.[5][6] | Can be loaded into single cells for cell-specific imaging.[5][6] |
| BeRST 1 | High signal-to-noise ratio, enabling the resolution of action potentials and sub-threshold events.[7][8] | Less phototoxicity when minimizing dye concentration is prioritized over minimizing light power.[7] | More photostable than first-generation VSDs.[7] | Good . Provides stable optical recordings for over 20 seconds.[7] | None . Stains all cell membranes non-specifically. |
| Genetically Encoded Voltage Indicators (GEVIs) | Generally lower SNR compared to the brightest VSDs, but improving with newer generations like QuasAr2.[9][10] | Low, as they are expressed by the cells themselves. | Generally low to negligible photobleaching.[11] | Excellent . Ideal for longitudinal studies over days, weeks, or months.[11] | High . Can be targeted to specific neuronal cell types using genetic promoters.[11] |
Signal Fidelity in Different Neuronal Cell Types: A Closer Look
Direct comparative studies on the signal fidelity of this compound in distinct neuronal subtypes like pyramidal neurons and interneurons are limited. However, we can infer performance based on the known properties of the dye and the physiological characteristics of these neurons.
-
Pyramidal Neurons: These excitatory neurons are the most abundant type in the cortex and typically have larger cell bodies. The VSD signal is primarily driven by neurons in layers 2/3 and 5, which are rich in pyramidal cells.[12] Given their size and the density of their processes, obtaining a robust signal from pyramidal neuron populations with this compound is feasible.
-
Interneurons: This diverse population of inhibitory neurons often has smaller somata and different firing properties compared to pyramidal cells. Some interneurons, like fast-spiking basket cells, fire very brief action potentials. A VSD with a higher signal-to-noise ratio and faster kinetics, such as Di-4-ANEPPS or newer dyes like ANNINE-6plus and BeRST 1, would likely be more advantageous for faithfully resolving these fast events at the single-cell level. For population-level imaging where the contribution of different interneuron subtypes is mixed, this compound can still provide valuable information about overall network activity.
For cell-type-specific investigations, the lack of targeting by traditional VSDs like this compound is a significant limitation.[11] In such cases, Genetically Encoded Voltage Indicators (GEVIs) are a superior alternative, as they can be expressed in specific neuronal populations, allowing for the unambiguous recording of voltage dynamics from excitatory or inhibitory neurons.[11]
Experimental Protocols
General Protocol for Voltage-Sensitive Dye Staining in Brain Slices
This protocol is a generalized procedure for staining acute brain slices with VSDs like this compound or Di-4-ANEPPS.
Combined Electrophysiology and VSD Imaging
To validate VSD signals and investigate population dynamics at the single-cell level, VSD imaging can be combined with whole-cell patch-clamp recordings.
Signaling Pathway Visualization
The following diagram illustrates the general principle of how voltage-sensitive dyes report changes in neuronal membrane potential.
Conclusion
This compound remains a viable option for long-term imaging of neuronal populations due to its low phototoxicity and slow bleaching rate.[1][2] However, for experiments requiring high signal-to-noise ratio, particularly for resolving fast and small signals from specific neuronal subtypes like interneurons, alternative dyes such as Di-4-ANEPPS, ANNINE-6plus, or BeRST 1 may be more suitable. For cell-type-specific investigations, the use of Genetically Encoded Voltage Indicators is the most robust approach. The choice of the optimal voltage indicator will ultimately depend on a careful consideration of the specific experimental goals and the trade-offs between signal fidelity, photostability, and cell-type specificity.
References
- 1. Comparison of Two Voltage-Sensitive Dyes and Their Suitability for Long-Term Imaging of Neuronal Activity | PLOS One [journals.plos.org]
- 2. Comparison of two voltage-sensitive dyes and their suitability for long-term imaging of neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Di-4-ANEPPS and RH795 showed bleaching over time. - Public Library of Science - Figshare [plos.figshare.com]
- 4. scimedia.com [scimedia.com]
- 5. Frontiers | Primer to Voltage Imaging With ANNINE Dyes and Two-Photon Microscopy [frontiersin.org]
- 6. Primer to Voltage Imaging With ANNINE Dyes and Two-Photon Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Optical Spike Detection and Connectivity Analysis With a Far-Red Voltage-Sensitive Fluorophore Reveals Changes to Network Connectivity in Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Evaluation of Genetically Encoded Voltage Indicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative Evaluation of Genetically Encoded Voltage Indicators - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Comparative performance of a genetically-encoded voltage indicator and a blue voltage sensitive dye for large scale cortical voltage imaging [frontiersin.org]
- 12. biorxiv.org [biorxiv.org]
Cross-Validation of RH795 Imaging with Local Field Potentials: A Comparative Guide
In the dynamic field of neuroscience research, accurately monitoring neural activity is paramount. Both voltage-sensitive dye (VSD) imaging with probes like RH795 and local field potential (LFP) recordings are powerful techniques for observing neuronal population dynamics. This guide provides a comprehensive comparison of RH795 imaging with LFPs and other alternative imaging dyes, supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in selecting the appropriate methodology for their studies.
Performance Comparison: RH795 vs. Alternatives and LFP
Voltage-sensitive dyes are instrumental in translating changes in membrane potential into optical signals. The choice of dye can significantly impact the quality and duration of an experiment. Here, we compare RH795 with other commonly used VSDs and discuss its correlation with LFP recordings.
| Parameter | RH795 | Di-4-ANEPPS | DI-2-ANEPPQ | LFP |
| Signal-to-Noise Ratio (S/N) | Sufficient for measuring membrane potentials, but lower than Di-4-ANEPPS.[1][2] | Higher signal quality, advantageous for recording small neuronal signals.[1][2] | Fivefold increase in S/N compared to RH795.[3] | High, as it directly measures electrical activity. |
| Phototoxicity & Bleaching | Weak and slowly developing phototoxic effects; slow bleaching.[1][2] Signals decline about 25%/h.[3] | Faster bleaching compared to RH795.[4] | Signals did not decline detectably over time.[3] | Not applicable. |
| Suitability for Long-Term Imaging | Better choice for long-term experiments due to lower phototoxicity.[1][2] | Less suitable for long-term experiments.[1] | Well-suited for long-term imaging due to signal stability.[3] | Excellent for long-term recordings. |
| Temporal Resolution | Millisecond scale, comparable to LFPs.[5] | Millisecond scale. | Millisecond scale. | Millisecond scale. |
| Spatial Resolution | High, allowing for the monitoring of multiple neurons simultaneously.[1][2] | High. | High. | Lower, reflects the activity of a population of neurons.[5] |
| Correlation with LFP | The mean similarity (correlation coefficient) between LFP and VSD signals increases significantly during the first 250 ms after stimulus onset compared to baseline.[6] | - | - | Reference standard. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are summarized protocols for VSD imaging and LFP recordings.
RH795 Imaging Protocol (Adapted from in vivo hamster cortex studies)[3]
-
Animal Preparation: Anesthetize the subject (e.g., golden Syrian hamster).
-
Cortical Exposure: Perform a craniotomy to expose the cortical area of interest (e.g., gustatory insular cortex).
-
Staining: Apply a 500 µM solution of RH795 to the exposed cortical surface. The staining duration can be up to 90 minutes.[7]
-
Imaging Setup: Use an epifluorescence microscope equipped with appropriate excitation and emission filters for RH795. The cortical surface is imaged onto a photodiode array.
-
Recording: Record background fluorescence with amplifiers in DC-coupled mode.
-
Data Acquisition: Induce neural activity (e.g., using 100 µM bicuculline methiodide to elicit epileptiform events) and record the resulting optical signals.
Local Field Potential (LFP) Recording Protocol
-
Electrode Implantation: Following the craniotomy, carefully insert a microelectrode or a multi-electrode array into the cortical tissue.
-
Reference Electrode: Place a reference electrode, typically on the skull or in a region of low electrical activity.
-
Amplification and Filtering: Amplify the recorded signal and filter it to isolate the LFP frequency band (typically <300 Hz).
-
Data Acquisition: Digitize the filtered signal and record it using a data acquisition system, often simultaneously with the VSD imaging.
Visualizing the Workflow and Underlying Principles
To better understand the experimental process and the mechanism of VSDs, the following diagrams are provided.
Conclusion
The cross-validation of RH795 imaging with LFP recordings reveals a strong correlation, particularly in the initial phase of a neuronal response to a stimulus.[6] While LFPs provide a direct measure of population-level electrical activity with high temporal fidelity, RH795 imaging offers the significant advantage of high spatial resolution, allowing for the simultaneous monitoring of distinct neuronal ensembles.[1][2][5]
For long-term imaging studies where phototoxicity and bleaching are concerns, RH795 is a more suitable choice than dyes like Di-4-ANEPPS.[1][2] However, for experiments demanding the highest signal-to-noise ratio, alternatives such as DI-2-ANEPPQ may be preferable.[3] The choice between these techniques and probes will ultimately depend on the specific experimental question, the required duration of recording, and the desired balance between spatial and temporal resolution. This guide provides the foundational data and protocols to make an informed decision for designing robust and insightful neuroscience experiments.
References
- 1. Comparison of two voltage-sensitive dyes and their suitability for long-term imaging of neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Comparison of Two Voltage-Sensitive Dyes and Their Suitability for Long-Term Imaging of Neuronal Activity | Semantic Scholar [semanticscholar.org]
- 3. Comparison of fluorescent voltage-sensitive dyes for multisite optical recording in hamster cerebral cortex by measurement of bicuculline-induced epileptiform events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of Two Voltage-Sensitive Dyes and Their Suitability for Long-Term Imaging of Neuronal Activity | PLOS One [journals.plos.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to RH 795 and Other Voltage-Sensitive Dyes for Quantitative Fluorescence Analysis
For researchers, scientists, and drug development professionals engaged in monitoring neuronal activity, the selection of an appropriate voltage-sensitive dye (VSD) is critical for obtaining high-quality, quantitative data. This guide provides a detailed comparison of RH 795 with other commonly used VSDs, supported by experimental data and protocols to aid in the selection process for specific research applications.
Quantitative Performance Comparison
The performance of a VSD is determined by several key parameters, including its signal-to-noise ratio (S/N), phototoxicity, and photobleaching characteristics. Below is a summary of the quantitative comparison between this compound and other alternatives.
| Parameter | This compound | Di-4-ANEPPS | RH 1691 (VSD) | VSFP2.3 (GEVI) |
| Signal Quality/S/N | Sufficient for measuring membrane potentials, but lower than Di-4-ANEPPS.[1] S/N was independent of excitation light strength.[1] | Higher signal quality than this compound, advantageous for recording small neuronal signals.[1] Signal quality depends on excitation light strength.[1] | Signal amplitude of 0.70 ± 0.4%.[2] | Signal amplitude of 0.96 ± 0.17% (before VSD staining) and 0.79 ± 0.21% (after VSD staining).[2] |
| Phototoxicity | Weak and slowly developing phototoxic effects.[1] Not reported to have side effects on GABAA receptors.[3] | More pronounced phototoxic effects compared to this compound. | Not specified in the provided results. | Less invasive with no photobleaching observed at the used excitation intensity.[2] |
| Photobleaching | Slow bleaching of the staining.[1] | Bleaches faster than this compound.[4] | Signal attenuated and fluorescence intensity reduced by half over a 2-hour session.[2] | No photobleaching observed.[2] |
| Response Kinetics (τon / τoff) | Not specified in the provided results. | Not specified in the provided results. | τon: 56 ± 16 ms, τoff: 120 ± 17 ms.[2] | τon: 43 ± 11 ms, τoff: 124 ± 30 ms (after VSD staining) and 80 ± 33 ms (before VSD staining).[2] |
| Suitability | Better choice for long-term experiments due to lower phototoxicity and slower bleaching.[1] | Better suited for short-term experiments that require high signal quality.[1] | Powerful tool for monitoring large-scale dynamics but has limitations in cell-specific targeting and longitudinal studies.[2] | Offers more stable and less invasive recording conditions, suitable for longitudinal studies and targeting specific cell populations.[2] |
| Staining | Time-dependent staining.[4] In some embryonic nervous system preparations, this compound showed very small or undetectable signals.[5] | Faster and brighter staining at higher concentrations.[1] | Not specified in the provided results. | Genetically encoded, allowing for cell-specific expression.[2] |
| Fluorescence Emission | Lower fluorescence emission compared to Di-4-ANEPPS.[4] | Higher fluorescence emission than this compound.[4] | Not specified in the provided results. | Dual emission ratiometric fluorescence signal.[2] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable quantitative analysis. The following are generalized protocols for the use of this compound and a common alternative, Di-4-ANEPPS, based on published studies.
Protocol 1: Staining of Neuronal Preparations with this compound
-
Dye Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). For working solutions, dissolve the dye in artificial cerebrospinal fluid (ACSF) to a final concentration of approximately 0.6 mg/mL.[3] ACSF composition: 125 mM NaCl, 2.5 mM KCl, 2 mM CaCl2, 1.25 mM MgSO4, 1.25 mM NaH2PO4, 22 mM NaHCO3, and 10 mM glucose, with a pH of 7.3–7.4.[3]
-
Tissue Preparation: Expose the cortical surface of the brain or the desired neuronal tissue. If necessary, perform a craniotomy and remove the dura mater.[3] Create a well around the exposed area using dental acrylic to contain the dye solution.[3]
-
Staining: Bath-apply the this compound working solution to the prepared tissue. The staining process is time-dependent.[4]
-
Imaging: After staining, excite the tissue with green fluorescent light and record the red emission.[4]
Protocol 2: Staining with Di-4-ANEPPS for Short-Term Imaging
-
Dye Preparation: Prepare a stock solution of Di-4-ANEPPS. For working solutions, dilute the stock to the desired concentration (e.g., 0.05 mM or 0.1 mM) in the appropriate saline solution for the preparation.[4] Higher concentrations can lead to faster and brighter staining.[1]
-
Tissue Preparation: Prepare the neuronal tissue (e.g., stomatogastric ganglion) for imaging.[4]
-
Staining: Bath-apply the Di-4-ANEPPS working solution to the tissue. Staining intensity is dependent on both concentration and time.[4]
-
Imaging: Excite the stained preparation with appropriate wavelength light and record the fluorescence emission. The signal quality is dependent on the excitation light strength.[1]
Visualizing Experimental Workflows
The following diagrams illustrate the general experimental workflows for voltage-sensitive dye imaging.
Caption: General experimental workflow for voltage-sensitive dye imaging.
Caption: Decision logic for selecting a voltage-sensitive dye based on experiment duration.
References
- 1. Comparison of two voltage-sensitive dyes and their suitability for long-term imaging of neuronal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Comparative performance of a genetically-encoded voltage indicator and a blue voltage sensitive dye for large scale cortical voltage imaging [frontiersin.org]
- 3. Voltage-Sensitive Dye versus Intrinsic Signal Optical Imaging: Comparison of Tactile Responses in Primary and Secondary Somatosensory Cortices of Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Two Voltage-Sensitive Dyes and Their Suitability for Long-Term Imaging of Neuronal Activity | PLOS One [journals.plos.org]
- 5. Evaluation of voltage-sensitive fluorescence dyes for monitoring neuronal activity in the embryonic central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
Linearity of RH 795 Response to Membrane Potential Changes: A Comparative Guide
For researchers in neuroscience and drug development, accurate measurement of neuronal membrane potential is crucial for understanding cellular excitability and the effects of novel therapeutics. Voltage-sensitive dyes (VSDs) offer a powerful optical method for monitoring these changes across neuronal populations. Among these, the styryl dye RH 795 is a frequently used tool. This guide provides a comparative analysis of this compound, focusing on the linearity of its fluorescence response to changes in membrane potential, and benchmarks its performance against other common VSDs.
Mechanism of Action and Linearity
Fast-response VSDs, including the styryl dye family to which this compound belongs, operate primarily through an electrochromic mechanism, also known as the molecular Stark effect.[1] This process involves a voltage-dependent shift in the dye's electronic structure, leading to near-instantaneous changes in its fluorescence spectrum in response to alterations in the surrounding electric field of the cell membrane.[1] This mechanism is the basis for the rapid and typically linear response of these dyes to membrane potential fluctuations.
Performance Comparison of Voltage-Sensitive Dyes
The selection of a VSD depends on the specific experimental requirements, such as the duration of the experiment, the required signal quality, and potential phototoxic effects. The following table summarizes the key performance characteristics of this compound in comparison to other widely used VSDs.
| Feature | This compound | di-4-ANEPPS | Genetically Encoded Voltage Indicators (GEVIs) |
| Dye Type | Styryl Dye (fast response) | ANEP Dye (fast response) | Protein-based (variable response times) |
| Response Mechanism | Electrochromism (Molecular Stark Effect) | Electrochromism (Molecular Stark Effect) | Various (e.g., FRET, voltage-sensitive domains) |
| Linearity | Assumed to be high (based on related dyes) | High | Can be linear, but may vary with the specific indicator |
| Signal Quality | Sufficient for many applications | Higher signal quality, advantageous for small signals[3] | Generally lower signal-to-noise ratio than dyes |
| Phototoxicity | Weak and slowly developing[3] | Higher phototoxicity | Generally low phototoxicity |
| Bleaching | Slow bleaching[3] | Faster bleaching than this compound | Minimal bleaching |
| Suitability | Long-term experiments[3] | Short-term experiments requiring high signal quality[3] | Cell-specific targeting and long-term studies |
| Temporal Resolution | Microseconds | Microseconds | Milliseconds to microseconds (varies with indicator) |
Experimental Protocols
Assessing the Linearity of Voltage-Sensitive Dye Response
The gold-standard method for calibrating the response of a VSD and assessing its linearity is to perform simultaneous patch-clamp electrophysiology and fluorescence imaging.
Materials:
-
Cultured neurons or brain slices
-
Voltage-sensitive dye (e.g., this compound) staining solution
-
Artificial cerebrospinal fluid (aCSF)
-
Patch-clamp rig with amplifier, micromanipulator, and recording electrodes
-
Fluorescence microscope with a sensitive camera (e.g., sCMOS or EMCCD) and appropriate filter sets for the chosen dye
-
Data acquisition and analysis software
Protocol:
-
Cell Preparation and Staining:
-
Prepare cultured neurons or acute brain slices according to standard laboratory protocols.
-
Incubate the preparation with the VSD staining solution (e.g., this compound at a concentration of 0.05-0.2 mM) for a duration determined by the specific dye and preparation (typically 30-60 minutes).[3]
-
Wash out the excess dye with fresh aCSF before recording.
-
-
Patch-Clamp Recording:
-
Establish a whole-cell patch-clamp configuration on a stained neuron.
-
Switch the amplifier to voltage-clamp mode.
-
Hold the neuron at a series of defined membrane potentials (e.g., from -100 mV to +100 mV in 20 mV steps).
-
-
Fluorescence Imaging:
-
Simultaneously with the voltage steps, acquire fluorescence images of the patched neuron.
-
Use an appropriate excitation wavelength and collect the emitted fluorescence through a suitable filter.
-
Ensure that the illumination intensity is kept constant throughout the experiment to avoid artifacts.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity from a region of interest (ROI) on the patched neuron for each voltage step.
-
Calculate the fractional change in fluorescence (ΔF/F) for each voltage step relative to the fluorescence at a baseline potential (e.g., the resting membrane potential).
-
Plot the ΔF/F values against the corresponding membrane potentials.
-
Perform a linear regression analysis on the plotted data to determine the linearity (R² value) and the sensitivity (percent change in fluorescence per 100 mV) of the dye.
-
Visualizations
References
Safety Operating Guide
Proper Disposal Procedures for Rhodamine-Based Dyes (RH 795)
The proper disposal of laboratory chemicals is critical for ensuring personnel safety and environmental protection. This guide provides detailed procedures for the disposal of rhodamine-based fluorescent dyes, referred to as RH 795, tailored for researchers, scientists, and drug development professionals.
Disclaimer: "this compound" is not a standard chemical identifier. This guide assumes "this compound" refers to a rhodamine-family fluorescent dye, commonly used in laboratory settings. Procedures for an industrial silicone sealant also named "795" are distinctly different. Always consult the specific Safety Data Sheet (SDS) for the exact product in use and adhere to all local, state, and federal regulations.
Pre-Disposal Safety and Handling
Before disposal, ensure safe handling of this compound by adhering to the following protocols.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear safety glasses with side protection.[1]
-
Hand Protection: Use suitable chemical-resistant gloves tested according to standards like EN 374.[1]
-
Respiratory Protection: If there is a risk of aerosol or mist formation, use respiratory protection.[1] A dust mask (e.g., N95 type) is recommended for powders.[2]
-
Body Protection: Wear a lab coat or other protective clothing.[3]
Storage:
-
Store in a well-ventilated, cool place.[1][3] Recommended storage for some fluorescent dyes is -20°C.[1]
-
Rhodamine B solutions are known to adsorb to plastics and should be stored in glass containers.[5][6]
Spill Management
In the event of a spill, immediate and proper cleanup is the first step in waste management.
-
Ventilate the Area: Ensure adequate ventilation.
-
Contain the Spill: For liquid spills, use an inert absorbent material like sand, cloth, or fleece to wipe up the substance.[1] For solid spills, pre-wet the material to prevent dust formation before sweeping or shoveling the material into a sealable container.[4]
-
Clean the Area: For small liquid spills, and if permitted by local regulations, you may dilute with water and send to the sewer. Otherwise, after absorption, wipe the area with a damp cloth.[7]
-
Dispose of Cleanup Materials: Place all contaminated materials (absorbent, cloths, PPE) into an appropriate, labeled container for disposal.[1][7]
Step-by-Step Disposal Procedure
The disposal of rhodamine-based dyes must be conducted in compliance with federal, state, and local regulations.[8] Processing, use, or contamination of the product may alter its waste management options.
-
Waste Characterization:
-
Determine if the waste is hazardous. In its purchased form, fluorescent dye is often not considered a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4]
-
However, it is the user's responsibility to determine the waste classification at the time of disposal, as contamination may render it hazardous.
-
-
Segregation and Collection:
-
Collect waste this compound and contaminated materials in a designated, properly sealed, and clearly labeled waste container.
-
Do not mix with other waste streams unless instructed to do so by your institution's Environmental Health & Safety (EH&S) department.
-
-
Selection of Disposal Method:
-
Incineration: The recommended method for disposal is incineration in a licensed chemical incinerator, potentially equipped with an after-burner and scrubber.[4]
-
Licensed Waste Hauler: Arrange for pickup and disposal through your institution's hazardous waste management program or a licensed contractor. This is the most common and safest route.
-
Sewer Disposal (Limited Use): For very small quantities or dilute solutions from spills, disposal to a sewer system may be permissible, but only if explicitly allowed by local and state regulations. Do not empty concentrated solutions into drains.[1]
-
-
Container Disposal:
-
Empty containers may contain hazardous residues and must be disposed of in a safe and legal manner.[8]
-
Rinse the container thoroughly with a suitable solvent (e.g., water or ethanol), and collect the rinsate as chemical waste.
-
Quantitative Data and Chemical Properties
The following table summarizes key data for Rhodamine B, a common dye in this family, as a representative example.
| Property | Value | Source(s) |
| Chemical Formula | C₂₈H₃₁ClN₂O₃ | [2][5] |
| Molar Mass | 479.02 g/mol | [2][5] |
| Appearance | Green to dark green powder | [2][5] |
| Solubility in Water | ~8-15 g/L | [5][6] |
| Melting Point | 210-211 °C (decomposes) | [2][5] |
| Hazard Codes | H302 (Harmful if swallowed), H318 (Causes serious eye damage), H412 (Harmful to aquatic life with long lasting effects) | [2] |
| Storage Class | 11 (Combustible Solids) | [2] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. carlroth.com [carlroth.com]
- 2. ≥95% purity (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]
- 3. images.thdstatic.com [images.thdstatic.com]
- 4. itwtranstech.com [itwtranstech.com]
- 5. Rhodamine B - Wikipedia [en.wikipedia.org]
- 6. RHODAMINE B - Ataman Kimya [atamanchemicals.com]
- 7. dtsc.ca.gov [dtsc.ca.gov]
- 8. buildsite.com [buildsite.com]
Essential Safety and Operational Guide for Handling RH 795
For researchers, scientists, and drug development professionals, ensuring safe and effective handling of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the fluorescent dye RH 795, including operational and disposal protocols to foster a secure research environment.
Chemical Identifier:
-
Name: this compound
-
Synonym: N-(4-Sulfobutyl)-4-(4-(dipentylamino)styryl)pyridinium, inner salt
-
CAS Number: 172807-13-5
1. Hazard Assessment and Personal Protective Equipment (PPE)
The toxicological properties of this compound are not fully characterized, with some sources listing its toxicity as "Unknown" while others indicate low acute toxicity.[1][2] Therefore, a cautious approach is essential, and all personnel should handle the substance as potentially harmful.[1]
Engineering Controls:
-
A well-ventilated area is crucial.
-
When handling the powdered form of the dye, a chemical fume hood is recommended to avoid inhalation of dust particles.
Personal Protective Equipment (PPE): A comprehensive PPE strategy is mandatory to prevent exposure through inhalation, skin, or eye contact.
| PPE Category | Item | Specification | Rationale |
| Hand Protection | Gloves | Nitrile, disposable | Prevents skin contact. Should be changed immediately if contaminated. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1-rated | Protects eyes from splashes and airborne particles. |
| Body Protection | Laboratory Coat | Standard | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 Respirator or higher | NIOSH-approved | Recommended when handling the solid dye outside of a fume hood to prevent inhalation of dust. |
2. Step-by-Step Handling and Experimental Protocol
Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and dark place, at or below -20°C.[3]
-
Keep the container tightly sealed to prevent degradation.
Preparation of Stock Solution:
-
Bring the vial of this compound to room temperature before opening.
-
Work in a chemical fume hood, especially when handling the powdered form.
-
Prepare the desired concentration by dissolving the dye in an appropriate solvent, such as water.[2]
-
Cap the vial tightly and vortex briefly to ensure complete dissolution.
-
Label the stock solution clearly with the chemical name, concentration, solvent, and date of preparation.
-
Store the stock solution protected from light at the recommended temperature.
Use in Experiments:
-
When diluting the stock solution to working concentrations, continue to wear all recommended PPE.
-
Handle all solutions containing this compound with care to avoid splashes and aerosol generation.
-
After use, decontaminate all work surfaces with an appropriate cleaning agent.
3. Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure laboratory safety.
Waste Segregation:
-
Solid Waste: Used gloves, weigh paper, and other contaminated disposable items should be placed in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a clearly labeled, sealed hazardous waste container. Do not pour down the drain.
-
Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container.
Disposal Procedure:
-
All waste must be disposed of in accordance with local, state, and federal regulations.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on hazardous waste pickup and disposal.
-
Ensure all waste containers are properly labeled with the contents, including the full chemical name and any solvents used.
4. Emergency Procedures
In the event of an exposure or spill, follow these immediate steps:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical advice if irritation persists.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention immediately.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1]
-
Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's EHS department.
Diagrams
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
